molecular formula C10H11F B1334155 3-(3-Fluoro-4-methylphenyl)-1-propene CAS No. 842124-26-9

3-(3-Fluoro-4-methylphenyl)-1-propene

Cat. No.: B1334155
CAS No.: 842124-26-9
M. Wt: 150.19 g/mol
InChI Key: MXWHLXIDAHDMNR-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylphenyl)-1-propene is a useful research compound. Its molecular formula is C10H11F and its molecular weight is 150.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-1-methyl-4-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F/c1-3-4-9-6-5-8(2)10(11)7-9/h3,5-7H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWHLXIDAHDMNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374614
Record name 3-(3-Fluoro-4-methylphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842124-26-9
Record name 3-(3-Fluoro-4-methylphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of 3-(3-Fluoro-4-methylphenyl)-1-propene"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Synthesis of 3-(3-Fluoro-4-methylphenyl)-1-propene

Executive Summary

This compound (CAS 842124-26-9) serves as a critical fluorinated building block in the development of next-generation agrochemicals (pyrethroids) and pharmaceutical candidates (kinase inhibitors). The incorporation of the fluorine atom at the meta position relative to the allyl chain modulates metabolic stability by blocking P450 oxidation sites, while the allyl group provides a versatile handle for further functionalization (e.g., olefin metathesis, epoxidation, or hydroboration).

This guide details two distinct, self-validating synthetic pathways:

  • Route A (The "Gold Standard"): Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Recommended for high-value, gram-to-kilogram scale synthesis requiring high functional group tolerance.

  • Route B (The "Classic"): Grignard Allylation (Kumada-type). Recommended for cost-sensitive, bulk preparation where anhydrous conditions can be strictly maintained.

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the target molecule into available precursors. The strategic disconnection occurs at the


 bond between the aryl ring and the allyl system.

Strategic Disconnection:

  • Path A: Disconnection to an aryl boronic acid and an allyl electrophile.

  • Path B: Disconnection to an aryl nucleophile (Grignard) and an allyl electrophile.

Retrosynthesis Target Target Molecule This compound Precursors_A Route A (Suzuki) 3-Fluoro-4-methylphenylboronic acid + Allyl Bromide Target->Precursors_A Disconnection A (Pd-Catalysis) Precursors_B Route B (Grignard) 4-Bromo-2-fluorotoluene + Allyl Bromide Target->Precursors_B Disconnection B (Mg-Mediated) Commercially Available Commercially Available Precursors_A->Commercially Available Precursors_B->Commercially Available

Figure 1: Retrosynthetic disconnection strategies for CAS 842124-26-9.

Methodology A: Palladium-Catalyzed Suzuki-Miyaura Coupling

This route utilizes the cross-coupling of 3-fluoro-4-methylphenylboronic acid with allyl bromide . This method is superior due to its mild conditions and avoidance of highly reactive organometallics.

Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of allyl bromide, transmetallation with the activated boronate, and reductive elimination to release the product.

Reagent Table
ComponentRoleEquiv.Notes
3-Fluoro-4-methylphenylboronic acid Nucleophile1.0Limiting reagent.
Allyl Bromide Electrophile1.2Excess ensures complete conversion.
Pd(PPh₃)₄ Catalyst0.03Tetrakis(triphenylphosphine)palladium(0). Air sensitive.
K₂CO₃ (2M aq) Base3.0Activates the boronic acid to the boronate species.
THF / Toluene (1:1) Solvent-Degassed.
Step-by-Step Protocol
  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under a stream of Argon.

  • Solvent Degassing: In a separate flask, sparge the THF/Toluene mixture with Argon for 30 minutes. Critical: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

  • Charge Reagents: Add 3-fluoro-4-methylphenylboronic acid (1.0 equiv) and Pd(PPh₃)₄ (3 mol%) to the reaction flask under Argon counter-flow.

  • Addition: Cannulate the degassed solvent into the reaction flask. Add Allyl Bromide (1.2 equiv) via syringe. Finally, add the degassed 2M K₂CO₃ solution.

  • Reaction: Heat the biphasic mixture to 70°C with vigorous stirring (800 rpm). Monitor by TLC (Hexane/EtOAc 95:5) or GC-MS. Reaction typically completes in 4–6 hours.

  • Workup: Cool to room temperature. Dilute with diethyl ether. Separate layers. Extract aqueous layer 2x with ether. Wash combined organics with brine, dry over MgSO₄, and concentrate.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Allyl-Pd-Br) Pd0->OxAdd + Allyl Bromide TransMet Transmetallation (Allyl-Pd-Ar) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura allylation.

Methodology B: Grignard Allylation (Kumada-Type)

This route involves the generation of the Grignard reagent from 4-bromo-2-fluorotoluene followed by nucleophilic attack on allyl bromide. This method is cost-effective but requires strict anhydrous conditions.

Reagent Table
ComponentRoleEquiv.Notes
4-Bromo-2-fluorotoluene Precursor1.0Starting aryl halide.[1]
Magnesium Turnings Reagent1.1Activated with iodine crystal.
Allyl Bromide Electrophile1.2Added slowly to prevent Wurtz coupling.
THF (Anhydrous) Solvent-Distilled over Na/Benzophenone.
Step-by-Step Protocol
  • Activation: In a dry 3-neck flask under N₂, add Mg turnings and a single crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

  • Grignard Formation: Add 10% of the 4-bromo-2-fluorotoluene solution in THF. Wait for exotherm (initiation). Once initiated, add the remaining aryl halide dropwise to maintain a gentle reflux. Reflux for 1 hour to ensure complete formation of (3-fluoro-4-methylphenyl)magnesium bromide .

  • Cooling: Cool the Grignard solution to 0°C using an ice bath.

  • Allylation: Add a solution of Allyl Bromide (1.2 equiv) in THF dropwise over 30 minutes. Causality: Rapid addition causes the Grignard to couple with itself (homocoupling) or the allyl bromide to couple with itself.

  • Completion: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Pour carefully into saturated NH₄Cl solution at 0°C. Extract with pentane or ether.

Purification & Characterization (Self-Validating System)

Regardless of the route chosen, the crude oil requires purification to remove homocoupled byproducts (e.g., biaryls or 1,5-hexadiene).

Purification Protocol:

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: 100% Hexanes (The product is non-polar).

  • Yield Expectations: Route A (85-92%); Route B (70-80%).

Characterization Data (Expected):

  • Physical State: Colorless oil.

  • Boiling Point: ~181°C (Predicted).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.10 (t, 1H, Ar-H), 6.85 (d, 1H, Ar-H), 6.80 (d, 1H, Ar-H) [Aromatic region].

    • δ 5.95 (m, 1H, -CH=), 5.10 (m, 2H, =CH₂).

    • δ 3.35 (d, 2H, Ar-CH₂-).

    • δ 2.25 (s, 3H, Ar-CH₃).

  • ¹⁹F NMR: Single peak around -115 to -120 ppm (confirming integrity of the C-F bond).

Safety & Handling

  • Allyl Bromide: Lachrymator, highly toxic, and flammable. Handle only in a functioning fume hood.

  • Fluorinated Aromatics: Generally skin irritants.[2] Wear nitrile gloves.

  • Palladium Waste: Heavy metal waste must be segregated.

References

  • Transition Metal-Catalyzed Cross-Coupling: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Allylation Mechanisms: Standley, E. A.; Jamison, T. F. "Simplifying Nickel(0) Catalysis: An Air-Stable Nickel Precatalyst for the Suzuki-Miyaura Coupling of Aryl Boronic Acids with Alkyl Halides." Journal of the American Chemical Society, 2013 , 135(5), 1585–1592. Link

  • Grignard Allylation: Benkeser, R. A. "The Grignard Reaction.[3] Preparation of Allylbenzene." Organic Syntheses, 1973 , Coll. Vol. 5, p.998. Link

  • Fluorinated Intermediates: ChemicalBook Entry for CAS 842124-26-9.[4] Link

Sources

"CAS number 842124-26-9 properties"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of CAS 842124-26-9, identified as 3-(3-Fluoro-4-methylphenyl)-1-propene . This document is structured for researchers and drug development professionals, focusing on its utility as a high-value fluorinated synthon in medicinal chemistry.

This compound: A Strategic Fluorinated Synthon[1]

Executive Summary

CAS 842124-26-9 (this compound) is a specialized chemical intermediate utilized in the synthesis of complex pharmaceutical ingredients (APIs).[1] Characterized by a terminal alkene handle and a specific 3-fluoro-4-methyl substitution pattern on the aromatic ring, this molecule serves as a critical "scaffold modifier" in lead optimization.

In drug discovery, this moiety is valued for its ability to modulate metabolic stability (via fluorine blockade) and lipophilicity without significantly altering steric bulk. This guide details its physicochemical properties, synthetic utility, and handling protocols required for high-integrity research environments.

Physicochemical Properties

The following data aggregates experimental and predicted values essential for analytical characterization and reaction planning.

PropertyValueTechnical Note
Chemical Name This compoundIUPAC nomenclature
Molecular Formula C₁₀H₁₁F
Molecular Weight 150.19 g/mol
Exact Mass 150.0845Useful for HRMS validation
Appearance Colorless to pale yellow liquidMay darken upon oxidation
Boiling Point ~195°C (Predicted)Vacuum distillation recommended
Density 0.98 ± 0.05 g/cm³
LogP ~3.3 (Predicted)High lipophilicity; non-polar solvent compatible
Solubility Soluble in DCM, THF, EtOAcInsoluble in water
Flash Point >60°CFlammable liquid handling required
Mechanism of Utility: The Fluorine Effect in MedChem

While CAS 842124-26-9 is not a drug itself, its structural features function as a "pharmacophore enabler." The strategic placement of the fluorine atom and the methyl group provides specific advantages in ligand-target binding.

3.1 Metabolic Stability & Binding
  • Metabolic Blockade: The fluorine atom at the meta position (relative to the allyl chain) and the methyl group at the para position block common sites of CYP450-mediated oxidation. This substitution pattern is frequently employed to extend the half-life (

    
    ) of drug candidates.
    
  • Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the aromatic ring. This reduces the

    
     of neighboring functional groups (if introduced), potentially improving bioavailability.
    
  • The Allyl Handle: The terminal alkene (1-propene) is a "privileged" synthetic handle. It allows for rapid diversification via cross-coupling, oxidation, or metathesis, enabling the parallel synthesis of library compounds.

3.2 Functionalization Pathways (Visualized)

The following diagram illustrates the synthetic versatility of CAS 842124-26-9, demonstrating how it serves as a divergence point for creating diverse drug scaffolds.

G Core CAS 842124-26-9 (Allyl-Fluoro-Toluene) Oxidation Oxidative Cleavage (OsO4/NaIO4) Core->Oxidation Metathesis Olefin Metathesis (Grubbs Cat.) Core->Metathesis Hydroboration Hydroboration- Oxidation Core->Hydroboration Aldehyde Phenylacetaldehyde Derivative Oxidation->Aldehyde Scaffold Construction Macrocycle Macrocyclic Kinase Inhibitors Metathesis->Macrocycle RCM Alcohol Primary Alcohol (Linker Synthesis) Hydroboration->Alcohol PROTAC Linkers

Caption: Synthetic divergence map showing three primary transformation pathways for CAS 842124-26-9 in medicinal chemistry workflows.

Experimental Protocols

These protocols are designed for self-validation . The user must verify intermediate purity using the stated analytical checkpoints.

4.1 Quality Control: Identity Verification

Before using CAS 842124-26-9 in synthesis, verify its integrity, as terminal alkenes can polymerize or isomerize.

  • ¹H NMR Checkpoint (CDCl₃, 400 MHz):

    • Look for the characteristic allyl pattern:

      • 
         ~5.9 ppm (1H, multiplet, internal alkene proton).
        
      • 
         ~5.1 ppm (2H, multiplet, terminal alkene protons).
        
      • 
         ~3.3 ppm (2H, doublet, benzylic methylene).
        
    • Impurity Alert: If the internal alkene signal shifts or disappears, isomerization to the internal alkene (styrene derivative) may have occurred.

4.2 Standard Reaction: Oxidative Cleavage to Aldehyde

This protocol converts the allyl group into an acetaldehyde moiety, a common precursor for reductive amination.

Reagents:

  • CAS 842124-26-9 (1.0 eq)

  • Osmium Tetroxide (OsO₄) (0.02 eq, 2.5 wt% in t-BuOH)

  • Sodium Periodate (NaIO₄) (4.0 eq)

  • Solvent: THF:Water (1:1)

Procedure:

  • Dissolution: Dissolve CAS 842124-26-9 in THF/Water mixture in a round-bottom flask.

  • Catalyst Addition: Add OsO₄ solution dropwise at 0°C. Stir for 10 minutes until the solution turns dark.

  • Oxidant Addition: Add NaIO₄ portion-wise over 20 minutes. A white precipitate (NaIO₃) will form.

  • Reaction: Warm to room temperature and stir for 2–4 hours.

  • Quench: Quench with saturated aqueous Na₂S₂O₃ to reduce residual osmium.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine.

  • Purification: The resulting aldehyde is unstable; proceed immediately to the next step or store under Nitrogen at -20°C.

Safety Note: Osmium tetroxide is highly toxic and volatile. All operations must be performed in a functioning fume hood with double gloving.

Handling & Stability
  • Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

  • Stabilizers: Commercial samples may contain BHT (butylated hydroxytoluene) to prevent polymerization. If used in sensitive catalytic reactions (e.g., Metathesis), purify via a short silica plug to remove the inhibitor.

  • Incompatibility: Avoid strong oxidizing agents and radical initiators.

References
  • National Center for Biotechnology Information. PubChem Compound Summary for this compound. Accessed Jan 2026. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Foundational text on the metabolic stability of fluorinated aromatics). Link

  • GuideChem. CAS 842124-26-9 Product Properties and Suppliers. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Comprehensive Structural Elucidation of 3-(3-Fluoro-4-methylphenyl)-1-propene: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The precise structural characterization of 3-(3-Fluoro-4-methylphenyl)-1-propene is a critical workflow in medicinal chemistry and materials science. This molecule features a "fluorine scan" motif—often used to block metabolic hotspots on aromatic rings—and an allyl handle (1-propene) suitable for downstream functionalization (e.g., olefin metathesis or oxidation).

The primary challenge in validating this structure is not merely confirming the functional groups, but distinguishing it from two pervasive isomeric threats:

  • Regioisomers: Specifically 4-fluoro-3-methyl analogues, where the substituents are swapped.

  • Bond Isomers: The thermodynamically favorable 1-propenyl isomer (conjugated styrene derivative), which forms readily if the allyl double bond migrates during synthesis.

This guide moves beyond basic spectral assignment to provide a rigorous, self-validating framework for proving the structure with absolute confidence.

Analytical Logic & Workflow

We employ a "Triangulation Strategy" where no single method is trusted in isolation. Mass Spectrometry provides the molecular weight and fragmentation fingerprint; 1D NMR establishes the functional count; and 2D NMR provides the spatial connectivity required to rule out regioisomers.

Diagram 1: Elucidation Workflow

ElucidationWorkflow Start Crude Material (this compound) GCMS GC-MS Analysis (Purity & MW) Start->GCMS Check MW (150.19) HNMR 1H NMR (CDCl3) (Integrals & Olefin Logic) GCMS->HNMR Confirm Allyl vs Propenyl HNMR->Start If Internal Alkene detected CNMR 13C & 19F NMR (F-Coupling Logic) HNMR->CNMR Locate F vs Me TwoD 2D NMR (HMBC/NOESY) (Regiochemistry Confirmation) CNMR->TwoD Verify C1-C3 Connectivity Final Validated Structure TwoD->Final

Caption: Step-wise analytical protocol ensuring differentiation from thermodynamic isomers (propenylbenzenes) and regioisomers.

Mass Spectrometry: Fragmentation Fingerprint

Before NMR, we must confirm the molecular skeleton. The molecular weight is 150.19 Da .

  • Ionization: Electron Impact (EI, 70 eV).

  • Key Fragments:

    • m/z 150 [M]+: Parent ion.

    • m/z 91/109 (Tropylium derivatives): The loss of the allyl radical is less common than benzylic cleavage. However, in allyl benzenes, the formation of a substituted tropylium ion is a dominant pathway.

    • Diagnostic Cleavage: Loss of the allyl group (

      
      , -41 Da) to yield the fluorotolyl cation (m/z 109 ).
      

Expert Insight: If you observe a base peak at m/z 115 (indene derivative), your sample may have cyclized. A clean spectrum should show a distinct M-41 peak.

NMR Spectroscopy: The Definitive Proof

This is the core of the elucidation. We must prove the fluorine is at position 3 (relative to the allyl at 1) and the methyl is at 4.

H NMR: The Allyl vs. Propenyl Check

The first "gate" is ensuring the double bond has not migrated into conjugation with the ring.

Proton EnvironmentTheoretical Shift (

)
MultiplicityCoupling (

Hz)
Diagnostic Value
Allyl

(Benzylic)
3.35Doublet (d)

Proves non-conjugated

.
Allyl

(Internal)
5.95ddt

Characteristic allyl pattern.
Allyl

(Terminal)
5.05 - 5.15Multiplet-Distinct from propenyl methyl doublet.
Ar-Methyl 2.25Doublet (d)

Crucial: Splitting by ortho-F confirms proximity.
Ar-H (Ring) 6.80 - 7.10Complex-Overlapping, requires 2D to resolve.

Critical Isomer Check: If you see a doublet at


 1.85 ppm (Methyl) and a multiplet at 

6.3 ppm, your compound has isomerized to 1-(3-fluoro-4-methylphenyl)-1-propene .
C & F NMR: Regiochemistry

This is where we distinguish the target (3-F, 4-Me) from the isomer (4-F, 3-Me). We rely on Carbon-Fluorine (


) coupling constants.[1]
  • 
    F NMR:  Expect a singlet (decoupled) or quartet (coupled to Me) around -115 to -118 ppm .
    
  • 
    C NMR Logic: 
    
    • C3 (F-bearing): Doublet,

      
       Hz.
      
    • C4 (Me-bearing): Doublet,

      
       Hz (Ortho coupling).
      
    • C1 (Allyl-bearing): This is the Smoking Gun .

      • In the Target (3-F), C1 is meta to Fluorine. Expect

        
         Hz.[2]
        
      • In the Isomer (4-F), C1 would be para to Fluorine. Expect

        
         Hz (often appearing as a singlet).
        
      • Observation of a ~7 Hz coupling on the benzylic quaternary carbon confirms the meta relationship.

Diagram 2: 2D NMR Connectivity (HMBC)

HMBC_Connectivity Me_Protons Methyl Protons (2.25 ppm) C4 C4 (Quaternary) (Ortho to F) Me_Protons->C4 2J (Strong) C3 C3 (C-F) (Split ~245Hz) Me_Protons->C3 3J (Definitive) Allyl_Protons Allyl CH2 (3.35 ppm) C1 C1 (Quaternary) (Meta to F) Allyl_Protons->C1 2J C2 C2 Allyl_Protons->C2 3J C6 C6 Allyl_Protons->C6 3J

Caption: HMBC correlations. The correlation from Methyl protons to the large doublet Carbon (C3) confirms the Methyl is adjacent to the Fluorine.

Experimental Protocols

Sample Preparation for NMR[3][4][5]
  • Solvent:

    
     (Chloroform-d) is standard. For better resolution of aromatic multiplets, 
    
    
    
    (Benzene-d6) is recommended as it induces an aromatic solvent induced shift (ASIS), often separating overlapping signals.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm tube (Norell 500 MHz grade or equivalent).

GC-MS Method (Purity Check)
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min.[3]

  • Temp Program:

    • Hold 50°C for 2 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Inlet: Split 20:1, 250°C.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for NMR coupling constants).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for F-C coupling ranges).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for chemical shift prediction).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for J-coupling logic).

  • NIST Chemistry WebBook. (2023). Mass Spectra of Alkylbenzenes. (Reference for tropylium fragmentation).

Sources

1H NMR Analysis of 3-(3-Fluoro-4-methylphenyl)-1-propene: A Deconvolution Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum of 3-(3-Fluoro-4-methylphenyl)-1-propene Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary

The structural validation of This compound (CAS: 842124-26-9) presents a specific challenge in routine organic synthesis: distinguishing the overlapping electronic effects of a fluorine substituent and a methyl group on an aromatic core, coupled with the characteristic multiplets of an allyl system.

This guide provides a rigorous, self-validating framework for interpreting the 1H NMR spectrum of this molecule. Unlike standard alkylbenzenes, the presence of the


 nucleus (Spin 1/2, 100% natural abundance) introduces large heteronuclear coupling constants (

) that split proton signals significantly, often mimicking impurities or obscuring integration if not anticipated.

Structural Logic & Spin System Analysis

To accurately interpret the spectrum, we must first isolate the spin systems. The molecule consists of three distinct magnetic environments:

  • The Allyl System (AMX2): A classic pattern of multiplets involving 5 protons.

  • The Methyl Group: A doublet (due to long-range F coupling) rather than a singlet.

  • The Trisubstituted Benzene Ring: An ABCX system (where X is Fluorine), creating complex splitting patterns.

The Fluorine Effect (The "X" Factor)

The critical differentiator in this spectrum is the Fluorine atom at position 3.

  • Ortho-Coupling (

    
    ):  Protons adjacent to F (H-2) will show large splitting (~8–12 Hz).
    
  • Meta-Coupling (

    
    ):  Protons meta to F (H-5, and Methyl protons) will show moderate splitting (~4–7 Hz).
    
  • Para-Coupling (

    
    ):  Usually negligible but can broaden peaks (H-6).
    

Experimental Protocol: Acquisition & Processing

For high-fidelity resolution of


 couplings, standard "quick" proton parameters are insufficient.
Step-by-Step Workflow
  • Sample Preparation: Dissolve ~5-10 mg of analyte in 0.6 mL

    
     (99.8% D). Note: Ensure the solvent is acid-free to prevent isomerization of the double bond.
    
  • Shimming: Automated gradient shimming is mandatory. The aromatic multiplets require linewidths <0.5 Hz to resolve

    
    .
    
  • Acquisition Parameters:

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (D1): Set to

      
       3.0 seconds. The aromatic protons adjacent to F have shorter T1s, but the methyl protons require time to relax for accurate integration.
      
    • Spectral Width: -2 to 14 ppm (to catch any exchangeable protons or impurities).

    • Scans (NS): Minimum 16 (64 recommended for clear satellite detection).

  • Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform. Zero-filling to 64k points is recommended to resolve fine splitting.

Workflow Visualization

NMR_Workflow Prep Sample Prep (CDCl3, 10mg) Shim Gradient Shimming (Target LW < 0.5Hz) Prep->Shim Insert Acq Acquisition (D1=3s, NS=64) Shim->Acq Lock & Tune Proc Processing (LB=0.3Hz, ZF=64k) Acq->Proc FT Analysis Coupling Analysis (Extract J-values) Proc->Analysis Integrate

Caption: Optimized workflow for resolving heteronuclear couplings in fluorinated aromatics.

Spectral Data & Assignment

The following table summarizes the theoretical chemical shifts (


) and coupling constants (

) derived from additivity rules and empirical data for fluorotoluene analogs [1][2].
Table 1: 1H NMR Assignment (300-500 MHz, )
PositionGroup

(ppm)
MultiplicityIntegrationCoupling Constants (

in Hz)
Assignment Logic
Me-4

2.25Doublet (d)3H

Methyl is meta to F; long-range coupling is diagnostic.
H-1'

3.34Doublet (d)2H

Benzylic/Allylic methylene.
H-3'

5.05 - 5.15Multiplet2H

,

Terminal alkene protons (distinct cis/trans).
H-2'

5.92ddt1H

Internal vinyl proton; complex splitting.
H-6 Ar-H6.88Doublet (d)1H

Ortho to allyl, para to F (F-coupling negligible).
H-2 Ar-H6.95dd1H

,

Key Signal: Large doublet due to ortho-F, fine split by meta-H.
H-5 Ar-H7.10Triplet-like (t)1H

,

Pseudo-triplet due to overlapping ortho-H and meta-F couplings.

Detailed Mechanistic Analysis

The Diagnostic "Pseudo-Triplet" (H-5)

One of the most confusing features for researchers is the signal for H-5 .

  • Mechanism: H-5 is ortho to H-6 and meta to Fluorine.

  • Coupling: It experiences a

    
     of ~8 Hz and a 
    
    
    
    of ~7-8 Hz.
  • Result: Because these two coupling constants are nearly identical (

    
    ), the doublet of doublets (dd) collapses into a pseudo-triplet .
    
  • Validation: If you decouple the

    
     channel (if your probe allows), this triplet will instantly simplify into a doublet. This is the gold standard for confirmation.
    
The Methyl Doublet

In a standard methyl-toluene spectrum, the methyl group is a singlet at ~2.3 ppm. In this molecule, the methyl signal appears as a doublet with


 Hz.
  • Why? Through-bond transmission of spin information from the Fluorine atom (4 bonds away).

  • Caution: Do not mistake this for two non-equivalent methyl rotamers. The integration will be exactly 3H.

Aromatic Coupling Pathway

The following diagram illustrates the connectivity and coupling logic for the aromatic protons, essential for assigning the "roofing" effects seen in the spectrum.

Coupling_Logic F Fluorine-19 H2 H-2 (Ar) F->H2 Ortho (3J ~11Hz) H5 H-5 (Ar) F->H5 Meta (4J ~7.5Hz) Me Methyl (H) F->Me Long Range (4J ~1.8Hz) H6 H-6 (Ar) H2->H6 Meta (4J ~1.5Hz) H6->H5 Ortho (3J ~8Hz)

Caption: Spin-spin coupling network showing the dominant influence of 19F on the aromatic and methyl protons.

Common Pitfalls & Troubleshooting

Issue 1: "My integration is off in the aromatic region."
  • Cause: The satellite peaks from the large Fluorine coupling often extend into the baseline noise or overlap with the solvent residual peak (CHCl3 @ 7.26 ppm).

  • Solution: Increase the spectral width during processing and use "bias correction" in your integration software. Ensure the CHCl3 peak is not integrating part of the H-5 signal.

Issue 2: "The methyl group looks broad."
  • Cause: Unresolved

    
     coupling. If the shim is poor (>1 Hz linewidth), the 1.8 Hz doublet blurs into a broad singlet.
    
  • Solution: Re-shim the Z1 and Z2 coils. If resolution is limited by hardware, apply a resolution enhancement function (Gaussian multiplication) during processing.

Issue 3: Isomerization
  • Observation: New multiplets appearing at

    
     6.2-6.4 ppm.
    
  • Cause: Migration of the double bond into conjugation with the ring (forming a propenyl group) due to trace acid in

    
    .
    
  • prevention: Filter

    
     through basic alumina before use.
    

References

  • National Institutes of Health (NIH). (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift Table. Retrieved from [Link]

13C NMR Analysis of Fluorinated Phenylpropenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Forensic Analysts. Scope: Structural elucidation, regioisomer differentiation, and acquisition protocols.

Introduction: The Fluorine Signature

Fluorinated phenylpropenes occupy a critical intersection between medicinal chemistry and forensic science. In drug development, the metabolic stability of the C-F bond prevents facile hydroxylation of the phenyl ring, extending half-life. In forensic analysis, fluorinated analogs of phenylpropenes (precursors to phenethylamines and amphetamines) are frequently encountered as "designer drugs" or New Psychoactive Substances (NPS).

Standard proton (


H) NMR often fails to distinguish between regioisomers (e.g., 2-fluoro vs. 3-fluoro isomers) due to signal overlap in the aromatic region. Carbon-13 (

C) NMR
, however, provides a definitive structural fingerprint. The presence of Fluorine-19 (

F, spin 1/2, 100% natural abundance) introduces large, characteristic heteronuclear spin-spin couplings (

) that split carbon signals into doublets.

This guide details the mechanistic behavior of these couplings and provides a self-validating protocol for their analysis.

The Physics of C-F Coupling

Unlike protons, which are typically decoupled during routine


C acquisition (using sequences like zgpg30), fluorine nuclei remain coupled to the carbon backbone. This results in a spectrum where carbon signals are split into doublets (

) based on their proximity to the fluorine atom.
The Magnitude of Coupling ( )

The coupling constant (


) acts as a "molecular ruler," measuring the bond distance between the carbon and the fluorine.
Carbon PositionNotationCoupling TypeTypical

Value (Hz)
Spectral Appearance
Ipso (Attached)

Direct Bond240 – 260 Hz Wide Doublet
Ortho

Geminal18 – 25 Hz Distinct Doublet
Meta

Vicinal6 – 10 Hz Narrow Doublet
Para

Long-range0 – 3 Hz Singlet or Broad Peak
Chemical Shift Perturbations

Fluorine is the most electronegative element, inducing predictable shifts in the carbon signals:

  • Ipso-Carbon: Strong deshielding (downfield shift of ~30–35 ppm).

  • Ortho-Carbon: Shielding (upfield shift of ~12–15 ppm) due to the "ortho effect" (resonance contribution).

  • Para-Carbon: Slight shielding (~4 ppm).

Strategic Analysis: Distinguishing Isomers

The primary challenge in analyzing fluorinated phenylpropenes is distinguishing between ortho-, meta-, and para- substitution patterns. The propenyl tail (


 or similar) remains largely unaffected unless the fluorine is in the ortho position, where steric compression may cause minor shifts.
The "Splitting Tree" Logic

To assign the structure, measure the


 values of the aromatic carbons.
  • Identify the Ipso Carbon: Look for the doublet with

    
     Hz around 160–165 ppm.
    
  • Count the Splittings:

    • Ortho-isomer (2-F): You will see two carbons with

      
       (~21 Hz) and two  carbons with 
      
      
      
      (~8 Hz). The propenyl tail attachment point (C1) will show a
      
      
      coupling.
    • Meta-isomer (3-F): The pattern is asymmetric. You will see distinct

      
       couplings on the carbons flanking the fluorine (C2 and C4).
      
    • Para-isomer (4-F): The spectrum will be symmetric.[1] The two ortho carbons (relative to F) will be equivalent (intense doublet,

      
      ), as will the two meta carbons (intense doublet, 
      
      
      
      ).
Visualization: Isomer Differentiation Logic

The following diagram illustrates the decision process for assigning regioisomers based on coupling constants.

IsomerLogic Start Analyze Aromatic Region (110-170 ppm) FindIpso Identify Ipso Carbon (d, J ~ 250 Hz) Start->FindIpso CheckSymmetry Check Signal Intensity/Count FindIpso->CheckSymmetry Para Para-Isomer (4-F) Symmetric Spectrum 2 sets of equivalent doublets CheckSymmetry->Para Reduced peak count (Symmetry) MetaOrtho Asymmetric Spectrum Distinct signals for all carbons CheckSymmetry->MetaOrtho Full peak count (Asymmetry) CheckC1 Check Quaternary C1 (Propene attachment) Measure J coupling MetaOrtho->CheckC1 Ortho Ortho-Isomer (2-F) C1 shows 2J coupling (~20 Hz) CheckC1->Ortho Large splitting on C1 Meta Meta-Isomer (3-F) C1 shows 3J coupling (~7 Hz) CheckC1->Meta Small splitting on C1

Caption: Logic flow for distinguishing fluorinated phenylpropene regioisomers using C-F coupling constants.

Experimental Protocol

To ensure data integrity and sufficient signal-to-noise (S/N) ratio for detecting small splittings (


 and 

), the following acquisition parameters are recommended.
Sample Preparation
  • Concentration: High concentration is preferred (30–50 mg in 0.6 mL solvent) because splitting a signal into a doublet halves its height, requiring more scans to distinguish from noise.

  • Solvent:

    
     (Deuterated Chloroform) is standard.
    
    • Note: If using DMSO-

      
      , be aware that solvent viscosity increases rotational correlation time (
      
      
      
      ), potentially broadening lines and obscuring small
      
      
      couplings.
Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

    • Why: We want to decouple protons to simplify the spectrum, but we must not decouple fluorine.

  • Spectral Width (SW): 240 ppm (–20 to 220 ppm).

    • Why: Ensures the downfield ipso-carbon (~165 ppm) and potential carbonyl impurities are captured.

  • Relaxation Delay (D1): 3.0 – 5.0 seconds .

    • Critical: Quaternary carbons attached to fluorine (C-F) have very long spin-lattice relaxation times (

      
      ) due to the lack of dipolar relaxation from attached protons. Insufficient D1 leads to signal saturation and loss of the ipso-carbon signal.
      
  • Scans (NS): Minimum 1024 (for <10 mg samples) or 256 (for >30 mg samples).

Visualization: Experimental Workflow

Workflow Sample Sample Prep >30mg in CDCl3 Setup Parameter Setup D1 = 5s (Crucial) SW = 240 ppm Sample->Setup Acquire Acquisition Pulse: zgpg30 Decouple 1H only Setup->Acquire Process Processing LB = 1.0 Hz Peak Picking Acquire->Process Analyze J-Analysis Calc J = (ppm1-ppm2)*Freq Process->Analyze

Caption: Step-by-step acquisition workflow emphasizing the critical relaxation delay for fluorinated carbons.

Data Summary: Typical Values for Phenylpropenes

The table below summarizes the expected chemical shifts and coupling constants for a generic fluorinated phenylpropene.

Carbon EnvironmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Note
C-F (Ipso) 160.0 – 165.0Doublet240 – 255 Most downfield aromatic signal.
C-H (Ortho to F) 100.0 – 115.0Doublet20 – 26 Upfield due to shielding.
C-H (Meta to F) 128.0 – 132.0Doublet7 – 9 Standard aromatic region.
C-H (Para to F) 120.0 – 125.0Singlet/Doublet0 – 3 Often appears as a broad singlet.
Side Chain (=CH) 130.0 – 140.0Singlet0Unless F is at 2-position (Ortho).
Side Chain (=CH2) 110.0 – 115.0Singlet0Terminal alkene.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Monographs: Fluorinated Phenethylamines. Link

  • Dolson, M. G. (2007). "Fluorine-19 NMR Spectroscopy for the Analysis of Fluorinated Pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis.
  • Forensic Science International. (2012). "differentiation of ring-substituted fluorophenethylamines via NMR." Forensic Science International. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. Link

Sources

The Stability Paradox: A Technical Guide to Substituted Propenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Allylic Paradox

In drug development and API synthesis, substituted propenes (e.g., allyl halides, allyl alcohols, phenylpropenes) represent a "reactivity paradox." The very feature that makes them valuable synthons—the activated allylic position—is the primary driver of their instability.

Unlike simple alkenes, substituted propenes possess a "weak link": the allylic C-H bond (Bond Dissociation Energy


 88 kcal/mol, compared to 

98 kcal/mol for alkyl C-H). This guide moves beyond basic storage advice to explain the causality of degradation and provides a self-validating system for managing these reagents.

The Degradation Matrix: Mechanisms of Failure

To preserve shelf life, one must first understand the three distinct vectors of failure for substituted propenes.

Vector A: Autoxidation (The Hidden Threat)

The most insidious degradation pathway is not visible to the naked eye. It is the radical-mediated insertion of oxygen into the allylic C-H bond.

  • Mechanism: An initiator (light/heat) abstracts an allylic proton, creating a resonance-stabilized allylic radical. This radical reacts with atmospheric

    
     at diffusion-controlled rates to form a peroxy radical, which abstracts another proton, propagating a chain reaction.
    
  • Consequence: Accumulation of allylic hydroperoxides.[1] Upon heating (e.g., distillation), these concentrate and can lead to catastrophic explosions. In synthesis, they act as cryptic oxidants, destroying sensitive catalysts (e.g., Pd(0) or Ni(0) complexes).

Vector B: Polymerization (The Visible Threat)

Substituted propenes exhibit a unique behavior known as Degradative Chain Transfer .

  • Mechanism: Unlike vinyl monomers (e.g., styrene), the propagating radical in allyl systems often abstracts an allylic proton from the monomer rather than adding to the double bond. This terminates the active chain and creates a stable, unreactive allyl radical.

  • Result: Instead of high molecular weight polymers, you often get viscous "gums" or oligomers (dimers/trimers) that contaminate the reagent.

  • Exception: If the propene is multi-functional (e.g., diallyl esters), cross-linking occurs rapidly, forming insoluble gels.

Vector C: Isomerization (The Thermodynamic Drift)
  • Mechanism: The terminal double bond (allyl,

    
    ) is thermodynamically less stable than the internal isomer (propenyl, 
    
    
    
    ) due to hyperconjugation.
  • Catalysis: Trace acids, bases, or transition metals (Fe from steel drums) catalyze the migration of the double bond (

    
    ).
    
Visualization: The Degradation Cascade

DegradationPathways Propene Substituted Propene (Monomer) Radical Allylic Radical (Resonance Stabilized) Propene->Radical Initiation (hv, Heat, Metal) Isomer Internal Alkene (Propenyl Isomer) Propene->Isomer Acid/Base/Metal Catalysis Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 (Diffusion Controlled) Oligomer Oligomers/Gums (Viscous Liquid) Radical->Oligomer + Monomer (Slow Addition) Hydroperoxide Allylic Hydroperoxide (Explosion Hazard) Peroxy->Hydroperoxide + Monomer (H-abstraction) Hydroperoxide->Radical Chain Propagation

Figure 1: The three primary degradation vectors for substituted propenes. Note that the radical intermediate feeds both oxidation and oligomerization pathways.

Structure-Stability Relationships (SAR)

Not all propenes degrade equally. Use this table to assess the risk level of your specific reagent.

ClassExampleDominant Failure ModeShelf Life (Unstabilized)
Allyl Halides Allyl ChlorideHydrolysis (generates HCl) & Polymerization. HCl catalyzes further degradation.6–12 Months
Allyl Alcohols 2-Propen-1-olAutoxidation (forms acrolein/peroxides).12 Months
Allyl Ethers Allyl phenyl etherAutoxidation (Rapid peroxide formation). High explosion risk on distillation.3–6 Months
Phenylpropenes Eugenol / AnetholeIsomerization & Dimerization (Photocyclization).1–2 Years
Electron-Deficient AcrylonitrilePolymerization (Rapid, violent).< 3 Months

Protocol: Stabilization and Storage[3][5][6]

This protocol is designed to be self-validating . If the monitoring step fails, the storage condition must be adjusted immediately.

The Inhibitor Strategy

Commercial reagents often contain inhibitors. Do not remove these until immediately prior to use.

  • Phenolic Inhibitors (BHT/MEHQ):

    • Target: Radical scavengers.[1][2] Prevent autoxidation and polymerization.[3]

    • Concentration: 100–200 ppm.

    • Mechanism:[4][5][6][7] Donates a hydrogen atom to the propagating radical, forming a stable phenoxy radical that terminates the chain.

  • Acid Scavengers (Epoxides):

    • Target: HCl generation (specific to Allyl Halides).

    • Agent: Propylene Oxide or Epichlorohydrin.[2]

    • Mechanism:[4][5][6][7] Reacts with free HCl to form chlorohydrins, preventing acid-catalyzed polymerization.

  • Metal Chelators:

    • Target: Trace metals (Fe, Cu) that catalyze isomerization/oxidation.

    • Agent: EDTA (rarely used in bulk, but critical for high-purity aqueous solutions).

The Storage Decision Tree

StorageProtocol Start New Propene Reagent CheckHalide Is it an Allyl Halide? Start->CheckHalide AddEpoxide Add Acid Scavenger (e.g., Propylene Oxide) CheckHalide->AddEpoxide Yes CheckPeroxide Is it a Peroxide Former? (Ether/Alcohol) CheckHalide->CheckPeroxide No AddEpoxide->CheckPeroxide AddBHT Add Radical Inhibitor (BHT/MEHQ) CheckPeroxide->AddBHT Yes StorageCondition Store at 4°C Dark, Inert Gas (Ar/N2) CheckPeroxide->StorageCondition No (or already stabilized) AddBHT->StorageCondition Monitor Monitor Peroxides (Quarterly) StorageCondition->Monitor

Figure 2: Decision logic for stabilizing and storing substituted propenes.

Analytical Monitoring (Quality Control)

Trusting a label expiration date is insufficient for reactive chemistry. Implement these checks.

Peroxide Quantification (The "Quantofix" or Titration Method)

Before distilling any allyl ether or alcohol stored >3 months:

  • Method: Iodine-Starch Test.[2]

  • Protocol: Dissolve 100 µL sample in 1 mL acetic acid/chloroform (3:2). Add 100 µL saturated KI solution.

  • Result: Yellow/Brown color indicates peroxides.

  • Limit: If >100 ppm, do not distill . Treat with reducing agent (e.g.,

    
     or 
    
    
    
    ).
Isomerization Check (H-NMR)
  • Method: 1H-NMR integration.[7]

  • Signal: Look for the shift from the terminal vinyl protons (

    
     5.0–6.0 ppm, complex multiplet) to the internal propenyl protons (doublet of methyl group at 
    
    
    
    1.8 ppm and vinylic protons at
    
    
    6.0–6.5 ppm).

References

  • Sinoright International Trade Co. Allyl Chloride: Storage, Stability, and Industrial Applications. Retrieved from

  • LyondellBasell. Allyl Alcohol: Safe Handling and Storage Guidelines. Retrieved from

  • National Institutes of Health (NIH). Thermal Stability Kinetics and Shelf Life Estimation of Redox-Active Therapeutics. PMC8645321. Retrieved from

  • Chemistry LibreTexts. Stability of Alkenes: Hyperconjugation and Substitution Effects. Retrieved from

  • Olin Epoxy. Allyl Chloride Product Stewardship Manual. Retrieved from

  • JoVE (Journal of Visualized Experiments). Radical Autoxidation Mechanisms. Retrieved from

Sources

"literature review of 3-aryl-1-propene synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of the Allylbenzene Scaffold

The 3-aryl-1-propene moiety (allylbenzene) represents a privileged scaffold in medicinal chemistry and natural product synthesis. Unlike its conjugated isomer (1-aryl-1-propene or styrene), the allylbenzene framework retains a terminal alkene, offering a versatile handle for downstream functionalization (e.g., hydroboration, epoxidation, olefin metathesis).

However, the synthesis of 3-aryl-1-propenes is fraught with a specific thermodynamic challenge: the propensity of the terminal double bond to migrate into conjugation with the aromatic ring, forming the thermodynamically more stable styrene derivative. This guide reviews the three dominant mechanistic classes for constructing this bond—Transition Metal-Catalyzed Cross-Coupling , Sigmatropic Rearrangements , and Direct C-H Functionalization —with a focus on protocols that maximize yield while suppressing isomerization.

Mechanistic Class I: Transition Metal-Catalyzed Cross-Coupling

The most modular approach to 3-aryl-1-propenes involves the coupling of an aryl nucleophile with an allyl electrophile (or vice versa). Palladium-catalyzed methods dominate this landscape due to their high functional group tolerance.

The Suzuki-Miyaura Protocol (Allyl-Aryl Coupling)

While standard Suzuki conditions utilize aryl halides and aryl boronates, the synthesis of allylbenzenes typically employs allyl halides and aryl boronic acids .

  • Mechanism: The cycle differs from the traditional Suzuki pathway. Oxidative addition of the allyl halide to Pd(0) yields a stable

    
    -allyl-Pd(II) complex rather than a simple 
    
    
    
    -aryl-Pd(II) species. Transmetalation with the aryl boronate follows, culminating in reductive elimination.[1][2][3]
  • Critical Control Point: The choice of base and solvent is paramount. Strong bases (e.g., NaOtBu) or high temperatures often trigger base-catalyzed isomerization to the styrene. Mild bases (e.g., CsF, K_3PO_4) and lower temperatures are preferred.

The Stille Coupling

The reaction of allyl stannanes with aryl halides is highly reliable and neutral, avoiding the basic conditions that promote isomerization. However, the toxicity of organotin reagents limits its utility in late-stage pharmaceutical manufacturing.

Diagram: Pd-Catalyzed Allylation Cycle

Pd_Catalytic_Cycle Fig 1. Catalytic Cycle for Pd-Catalyzed Allyl-Aryl Coupling via η3-Allyl Intermediate Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Allyl Halide) Pd0->OxAdd + Allyl-X PiAllyl η3-Allyl-Pd(II) Complex (Electrophilic) OxAdd->PiAllyl TransMet Transmetalation (Ar-B(OH)2 / Base) PiAllyl->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 - Product Product 3-Aryl-1-Propene RedElim->Product

Mechanistic Class II: Sigmatropic Rearrangements

For high atom economy and specific ortho-substitution patterns, the Claisen Rearrangement remains the gold standard.

The Aromatic Claisen Rearrangement

Heating allyl aryl ethers induces a [3,3]-sigmatropic rearrangement to form an ortho-dienone, which rapidly tautomerizes to the o-allyl phenol.

  • Why it works: The reaction proceeds through a highly ordered chair-like transition state, transferring chirality from the allyl chain to the ring with high fidelity.

  • Limitation: It is strictly limited to forming ortho-allyl phenols. If both ortho positions are blocked, a second rearrangement (Cope) occurs to the para position (para-Claisen).

Diagram: Claisen Rearrangement Mechanism

Claisen_Mechanism Fig 2. Mechanism of the Aromatic Claisen Rearrangement Ether Allyl Aryl Ether TS [3,3]-Sigmatropic Transition State Ether->TS Δ (200°C) Dienone o-Dienone Intermediate TS->Dienone Taut Aromatization (Tautomerization) Dienone->Taut Fast Product o-Allyl Phenol Taut->Product

Mechanistic Class III: Direct C-H Functionalization

Modern methodologies bypass pre-functionalized halides, utilizing directing groups to install the allyl moiety directly onto the arene C-H bond.

Cobalt(III)-Catalyzed C-H Allylation

High-valent Cp*Co(III) catalysts can utilize amides as directing groups to activate ortho C-H bonds, coupling them with allyl acetates or carbonates. This method is highly atom-economical and avoids the use of sensitive organometallics like Grignard reagents.[4]

Comparative Analysis of Methods

MetricSuzuki-Miyaura (Cross-Coupling)Claisen RearrangementDirect C-H Allylation
Substrate Availability High (Boronic acids/Allyl halides)High (Phenols + Allyl halides)Medium (Requires directing group)
Regiocontrol Pre-determined by leaving groupStrictly ortho (or para)Directed by functional group
Isomerization Risk Moderate (Base-dependent)Low (Thermal/Neutral)Low (Catalytic control)
Atom Economy Moderate (Stoichiometric salt waste)Excellent (100% atom economy)Good (Acetic acid byproduct)
Scalability HighHighMedium (Catalyst cost)

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (High-Throughput Compatible)

Designed for the synthesis of 3-aryl-1-propenes from aryl boronic acids and allyl bromide.

Reagents:

  • Aryl Boronic Acid (1.0 equiv)

  • Allyl Bromide (1.2 equiv)

  • Pd(PPh3)4 (5 mol%)

  • CsF (2.0 equiv) — Note: Fluoride bases are milder and reduce isomerization risk compared to carbonates.

  • Solvent: THF (Anhydrous)

Procedure:

  • Setup: In a glovebox or under Argon flow, charge a flame-dried Schlenk flask with Aryl Boronic Acid (1.0 mmol), CsF (304 mg, 2.0 mmol), and Pd(PPh3)4 (58 mg, 0.05 mmol).

  • Solvation: Add anhydrous THF (5 mL) via syringe.

  • Initiation: Add Allyl Bromide (104 µL, 1.2 mmol) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to reflux (66°C) for 12 hours. Monitor by TLC/LC-MS. Crucial: Do not overheat or extend time unnecessarily to prevent double-bond migration.

  • Workup: Cool to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove palladium black and salts.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the 3-aryl-1-propene.

Protocol B: Thermal Claisen Rearrangement

Designed for the synthesis of o-allyl phenols from allyl phenyl ethers.

Reagents:

  • Allyl Phenyl Ether (1.0 equiv)

  • Solvent: N,N-Diethylaniline (bp ~217°C)

Procedure:

  • Setup: Place Allyl Phenyl Ether (10 mmol) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Solvation: Add N,N-Diethylaniline (5 mL). Note: The solvent acts as a high-boiling medium and a proton sink.

  • Reaction: Heat the mixture to reflux (~200°C internal temp) under an inert atmosphere (N2) for 6–8 hours.

  • Workup: Cool the mixture. Dilute with diethyl ether (50 mL). Wash with 1M HCl (3 x 20 mL) to remove the aniline solvent (critical step). Wash with brine, dry over MgSO4.

  • Purification: Concentrate and purify via distillation or column chromatography.

Decision Matrix for Method Selection

Decision_Matrix Fig 3. Strategic Selection of Synthetic Methodology Start Start: Target Molecule Analysis Q1 Is the target an o-Allyl Phenol? Start->Q1 Claisen Use Claisen Rearrangement (High Yield, Atom Economic) Q1->Claisen Yes Q2 Is the Aryl ring electron-rich with a directing group? Q1->Q2 No CH_Act Use Co(III) or Pd(II) C-H Allylation Q2->CH_Act Yes Suzuki Use Suzuki-Miyaura Coupling (Allyl-X + Ar-B(OH)2) Q2->Suzuki No (General Case)

References

  • Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications, (19), 866-867.

  • Tsuji, J., Takahashi, H., & Morikawa, M. (1965). Organic syntheses by means of noble metal compounds XVII. Reaction of π-allylpalladium chloride with nucleophiles. Tetrahedron Letters, 6(49), 4387-4388.

  • Lutz, R. P. (1984). Catalysis of the Cope and Claisen rearrangements. Chemical Reviews, 84(3), 205-252.

  • Hutchinson, J. H., & Money, T. (1985). The rearrangement of allyl phenyl ethers.[5][6][7][8] Canadian Journal of Chemistry, 63(11), 3182-3185.

  • Gligorich, K. M., & Sigman, M. S. (2009). Recent advances in palladium-catalyzed bond-forming reactions of allylic electrophiles. Chemical Communications, (26), 3854-3867.

  • Vazquez, B. N., et al. (2023). Directed C-H Allylation of Aromatic Carboxamides with Allyl Aryl Ethers under Cp*Co(III)-Catalysis. European Journal of Organic Chemistry, 26(18), e202300190.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 3-(3-Fluoro-4-methylphenyl)-1-propene via Wittig Methylenation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing 3-(3-Fluoro-4-methylphenyl)-1-propene (Target 1 ), a critical fluorinated allylbenzene intermediate often utilized in the development of metabolically stable bioisosteres and pyrethroid scaffolds.

While transition metal-catalyzed cross-couplings (e.g., Stille, Suzuki) are often employed for allylations, the Wittig reaction offers superior regiochemical control for terminal alkene synthesis under mild conditions, avoiding the isomerization issues common with transition metals. This guide focuses on the methylenation of 2-(3-fluoro-4-methylphenyl)acetaldehyde using methyltriphenylphosphonium bromide (MTPB).

Key Technical Insight: The primary challenge in this synthesis is not the Wittig reaction itself, but the instability of the precursor aldehyde (prone to enolization and polymerization). This protocol includes a "Just-in-Time" strategy for handling this sensitive intermediate.

Retrosynthetic Analysis & Strategy

The target molecule contains a terminal allyl group attached to a fluorinated aromatic ring. The strategic disconnection relies on the formation of the terminal


 bond.
  • Target: this compound (1 )

  • Disconnection: C2–C3 alkene formation.

  • Precursors:

    • Electrophile: 2-(3-Fluoro-4-methylphenyl)acetaldehyde (2 )

    • Nucleophile: Methylenetriphenylphosphorane (generated in situ from Methyltriphenylphosphonium bromide, 3 )[1]

Reaction Scheme


(Where Ar = 3-Fluoro-4-methylphenyl)
Mechanism Visualization

The reaction proceeds via the formation of a phosphonium ylide, followed by nucleophilic attack on the carbonyl to form a betaine/oxaphosphetane intermediate, which collapses to the alkene and triphenylphosphine oxide.

WittigMechanism Salt Phosphonium Salt (MTPB) Ylide Ylide (Ph3P=CH2) Salt->Ylide Deprotonation (-HBr) Base Base (KOtBu) Base->Ylide Inter Oxaphosphetane (Intermediate) Ylide->Inter Nucleophilic Attack [2+2] Cycloaddition Aldehyde Aldehyde (Precursor) Aldehyde->Inter Product Target Alkene (Allylbenzene) Inter->Product Cycloreversion Waste Ph3P=O (Byproduct) Inter->Waste

Figure 1: Mechanistic pathway of the Wittig Methylenation.

Experimental Protocol

Materials & Reagents[2][3]
ReagentMW ( g/mol )Equiv.[2][3][4][5]RoleGrade/Notes
Methyltriphenylphosphonium bromide (MTPB) 357.221.2Ylide PrecursorDry, white powder. Hygroscopic.
Potassium tert-butoxide (KOtBu) 112.211.3Base1.0 M in THF or sublimed solid.
2-(3-Fluoro-4-methylphenyl)acetaldehyde 152.171.0ElectrophileUnstable. Use immediately after synthesis.
Tetrahydrofuran (THF) 72.11SolventSolventAnhydrous, distilled from Na/Benzophenone.
Ammonium Chloride (sat.[3] aq.) --QuenchSaturated solution.[3]
Pre-Step: Handling the Unstable Aldehyde

Critical Note: The aldehyde precursor is not shelf-stable. If not commercially available, it is best synthesized via Wittig Homologation of 3-fluoro-4-methylbenzaldehyde using (methoxymethyl)triphenylphosphonium chloride, followed by mild acid hydrolysis. Ensure the aldehyde is kept at <0°C and under Argon until use.

Step-by-Step Methylenation Procedure

Step 1: Preparation of the Ylide

  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cool the flask to room temperature under a stream of nitrogen.

  • Charge the flask with MTPB (1.2 equiv) and anhydrous THF (0.3 M concentration relative to MTPB).

  • Cool the suspension to 0°C using an ice/water bath.

  • Add KOtBu (1.3 equiv) portion-wise (if solid) or dropwise (if solution) over 10 minutes.

    • Observation: The white suspension will turn a bright canary yellow , indicating the formation of the methylenetriphenylphosphorane ylide.

  • Stir at 0°C for 45 minutes to ensure complete deprotonation.

Step 2: Addition of the Aldehyde

  • Dissolve the 2-(3-Fluoro-4-methylphenyl)acetaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add this solution dropwise to the yellow ylide suspension at 0°C over 15–20 minutes.

    • Rate Control: Do not allow the internal temperature to rise above 5°C.

    • Observation: The bright yellow color typically fades to a paler suspension as the ylide is consumed and the betaine forms.

  • Remove the ice bath and allow the reaction to warm to room temperature (23°C) .

  • Stir for 2–4 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 9:1). The aldehyde spot (

    
    ) should disappear, and a non-polar alkene spot (
    
    
    
    ) should appear.

Step 3: Workup and Purification

  • Quench the reaction by carefully adding saturated aq. NH₄Cl (20 mL) while stirring.

  • Dilute with diethyl ether or hexanes (50 mL). Note: Hexanes precipitates more Ph₃P=O, aiding filtration.

  • Separate the layers.[4] Extract the aqueous phase twice with ether/hexanes.

  • Combine organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and the precipitated triphenylphosphine oxide (TPPO).

  • Concentrate the filtrate under reduced pressure (Rotavap). Caution: The product is volatile.[6] Do not use high vacuum for extended periods.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: 100% Pentane or Hexanes.

    • Target: The product is a non-polar oil. TPPO remains at the baseline.

Workflow Visualization

Workflow Setup Dry Flask Setup (N2 atm, 0°C) YlideGen Ylide Generation (MTPB + KOtBu -> Yellow) Setup->YlideGen Addition Substrate Addition (Dropwise Aldehyde) YlideGen->Addition 0°C Reaction Reaction Phase (Warm to RT, 2-4h) Addition->Reaction Quench Quench & Workup (Sat. NH4Cl, Extract) Reaction->Quench TLC Check Purification Purification (Silica Plug, Pentane) Quench->Purification

Figure 2: Operational workflow for the batch synthesis.

Quality Control & Expected Data

NMR Characterization (Expected)

The structure is validated by the distinct pattern of the terminal allyl group.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.10 – 6.90 (m, 3H, Ar-H).
      
    • 
       5.95 (ddt, 
      
      
      
      Hz, 1H, –CH=). Characteristic internal vinyl proton.
    • 
       5.10 – 5.05 (m, 2H, =CH₂). Terminal vinyl protons.
      
    • 
       3.35 (d, 
      
      
      
      Hz, 2H, Ar-CH₂-). Benzylic methylene.
    • 
       2.25 (s, 3H, Ar-CH₃).
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction (Aldehyde remains) Wet THF or degraded Base.Ensure THF is distilled from Na/Benzophenone. Use fresh KOtBu.
Low Yield / Polymerization Aldehyde degradation.The aldehyde is unstable. Prepare it fresh via homologation and use immediately. Do not store.
Product contaminated with solid Triphenylphosphine Oxide (TPPO).Triturate the crude oil with cold pentane; TPPO is insoluble in pentane. Filter again.
Isomerization to Styrene Reaction temp too high or prolonged acid exposure.Keep reaction at RT max. Avoid acidic workup.

References

  • Wittig Reaction Mechanism & Scope: Maercker, A.[3][4][7][8] The Wittig Reaction. Organic Reactions 1965 , 14, 270–490.

  • Preparation of Sensitive Phenylacetaldehydes (Homologation): Levine, S. G. A New Synthesis of Phenylacetaldehydes. J. Am. Chem. Soc. 1958 , 80, 6150.

  • Methyltriphenylphosphonium Bromide Reagent Profile: Encyclopedia of Reagents for Organic Synthesis (EROS). Methyltriphenylphosphonium Bromide. [3]

  • Base Selection in Wittig Reactions: Vedejs, E.; Peterson, M. J.[9] Stereocontrol in Organic Synthesis Using the Wittig Reaction. Top. Stereochem. 1994 , 21, 1.

Sources

Application Note: Optimized Heck Reaction Conditions for Terminal Alkenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Heck-Mizoroki reaction is the premier method for synthesizing substituted alkenes via Palladium-catalyzed cross-coupling. However, for terminal alkenes (


), achieving high turnover numbers (TON) while strictly controlling regioselectivity (linear trans vs. branched geminal) remains a critical challenge in drug development.

This guide moves beyond textbook definitions to provide field-proven protocols. We focus on three distinct methodologies:

  • Classical Neutral Pathway: For thermodynamically stable linear (

    
    )-products.
    
  • Jeffery "Ligand-Free" Conditions: For high-efficiency coupling using phase-transfer catalysis.

  • Cationic/Chelation-Controlled Pathway: For accessing difficult branched products with electron-rich alkenes.

Mechanistic Insight & Regioselectivity

To control the reaction, one must understand the "Decision Point" in the catalytic cycle: Migratory Insertion .[1]

  • Neutral Pathway (Standard): The arylpalladium halide (

    
    ) coordinates the alkene. Steric hindrance dominates, forcing the aryl group to the terminal carbon (
    
    
    
    -position), yielding the Linear (
    
    
    ) product
    . This is standard for electron-deficient alkenes (acrylates) and neutral alkenes (styrenes).
  • Cationic Pathway: By removing the halide (using Ag salts or Triflates), a cationic complex (

    
    ) is formed. This species is highly electrophilic. Electronic effects dominate over sterics, often directing the aryl group to the internal carbon (
    
    
    
    -position) on electron-rich alkenes (vinyl ethers), yielding the Branched product 2.
Visualization: The Regioselectivity Decision Tree

HeckCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X Coord Alkene Coordination OxAdd->Coord Decision MIGRATORY INSERTION (Regioselectivity Checkpoint) Coord->Decision LinearPath Steric Control (Neutral Pathway) Decision->LinearPath Electron-Poor Alkene (Acrylates/Styrenes) BranchedPath Electronic Control (Cationic Pathway) Decision->BranchedPath Electron-Rich Alkene (Vinyl Ethers) + Ag+ ElimLinear Beta-Hydride Elimination (Linear Product) LinearPath->ElimLinear ElimBranched Beta-Hydride Elimination (Branched Product) BranchedPath->ElimBranched RedElim Reductive Elimination (Base regenerates Pd0) ElimLinear->RedElim ElimBranched->RedElim RedElim->Pd0 Base (-HX)

Figure 1: The catalytic cycle highlighting the divergence between steric (linear) and electronic (branched) control during migratory insertion.

Critical Parameter Optimization

The choice of conditions profoundly impacts the outcome.[3] Use this table to select the correct system for your substrate.

ParameterOptionEffect on Terminal AlkenesRecommended For
Ligand PPh3 (Monodentate)Promotes Linear (

)
product via neutral pathway. Standard sterics.
Acrylates, Styrenes.[3][4][5][6][7]
dppp / dppf (Bidentate)Forces cis-coordination. Can promote Branched products in specific electronic environments.Electron-rich alkenes, Enamides.[8][9]
Ligand-Free Uses Pd nanoparticles stabilized by ammonium salts. High activity.Simple Aryl Bromides/Iodides.[7][10]
Additive TBAB (

)
"Jeffery Conditions." Stabilizes Pd nanoparticles, acts as Phase Transfer Catalyst. Increases rate.Unactivated Aryl Bromides.[10]
Ag salts (AgOTf, Ag2CO3)Scavenges Halides. Forces Cationic Pathway . Prevents double-bond isomerization.Regiocontrol (Branched) or preventing isomerization.
Base Et3N / DIPEA Soluble organic base.[11] Standard for homogeneous conditions.General purpose.
K2CO3 / NaOAc Insoluble inorganic base. Used in Jeffery conditions (Solid-Liquid PTC).Scalable, robust reactions.

Experimental Protocols

Protocol A: The "Jeffery" Condition (High Efficiency/Green)

Best for: Rapid coupling of Aryl Bromides/Iodides with Styrenes or Acrylates. High TON, robust against moisture 12.

  • Reagents:

    • Aryl Halide (1.0 equiv)[5]

    • Terminal Alkene (1.2 - 1.5 equiv)

    • Catalyst: Pd(OAc)2 (1 - 2 mol%)

    • Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)

    • Base: K2CO3 (2.5 equiv) or NaHCO3

    • Solvent: DMF (anhydrous not strictly required, but preferred)

  • Procedure:

    • Charge a reaction vial with Pd(OAc)2, TBAB, and K2CO3.

    • Add Aryl Halide and Terminal Alkene.[6]

    • Add DMF (0.2 - 0.5 M concentration relative to halide).

    • Seal and heat to 80–100°C . (Note: Jeffery conditions often allow lower temps than the standard 120°C).

    • Monitoring: Reaction usually completes in 2–6 hours. The mixture will turn black (Pd nanoparticles formation) which is active in this specific protocol (unlike standard conditions where black = death).

    • Workup: Dilute with water, extract with EtOAc. The TBAB stays in the aqueous phase.

Protocol B: Classical Linear-Selective ( -Selective)

Best for: Strict requirement for trans-isomer with electron-deficient alkenes (e.g., Methyl Acrylate) 4.

  • Reagents:

    • Aryl Iodide/Bromide (1.0 equiv)

    • Acrylate/Styrene (1.2 equiv)

    • Catalyst: Pd(OAc)2 (2-5 mol%)

    • Ligand: PPh3 (4-10 mol%) (maintain 1:2 Pd:L ratio)

    • Base: Et3N (2-3 equiv)

    • Solvent: MeCN or DMF (degassed)

  • Procedure:

    • Pre-complexation: Dissolve Pd(OAc)2 and PPh3 in the solvent and stir for 15 mins under N2 until the solution turns yellow/orange (formation of active Pd(0)L2 species).

    • Add Aryl Halide, Alkene, and Et3N.[11]

    • Heat to reflux (MeCN: 82°C) or 100°C (DMF).

    • QC Check: If the solution turns black immediately, oxygen was present (catalyst decomposition). It should remain orange/dark red.

Protocol C: Regiocontrolled Branched Synthesis (Internal Arylation)

Best for: Electron-rich alkenes (Vinyl Ethers, Enamides) where internal arylation is desired 13.

  • Reagents:

    • Aryl Triflate (preferred) or Aryl Bromide

    • Electron-Rich Alkene (2.0 equiv)

    • Catalyst: Pd(OAc)2 (3 mol%)[11]

    • Ligand: DPPP (1,3-Bis(diphenylphosphino)propane) (6 mol%)

    • Additive: TlOAc or AgOTf (if using halides) to force cationic path.

    • Solvent: DMSO or DMF.

  • Procedure:

    • Mix Pd(OAc)2 and DPPP in DMSO under Argon.

    • Add Aryl source, Alkene, and Base (Et3N).[11]

    • Critical Step: If using Aryl Bromide, add AgOTf (1.1 equiv) to precipitate AgBr and generate the cationic Pd species in situ.

    • Heat to 60–80°C.

    • Result: High selectivity for the

      
      -arylated (branched) product.
      

Troubleshooting & QC Workflow

Use this decision tree to diagnose reaction failures.

Troubleshooting Start Reaction Failed / Low Yield CheckColor Check Reaction Color Start->CheckColor BlackPrecip Black Precipitate (Pd Black) CheckColor->BlackPrecip OrangeRed Orange/Red Solution CheckColor->OrangeRed Soln1 Cause: Catalyst Deactivation Fix: Add TBAB, Degas Solvent better, or increase Ligand:Pd ratio BlackPrecip->Soln1 CheckSM Check SM Consumption (TLC/LCMS) OrangeRed->CheckSM NoRxn SM Intact (No Oxidative Addition) CheckSM->NoRxn WrongProd Wrong Regioisomer / Isomerization CheckSM->WrongProd Soln2 Cause: Aryl Halide too unreactive Fix: Switch Cl -> Br -> I, or raise Temp >120°C NoRxn->Soln2 Soln3 Cause: Beta-Hydride Elimination Reversibility Fix: Add Ag2CO3 (suppress isomerization) or switch Ligand (Monodentate -> Bidentate) WrongProd->Soln3

Figure 2: Diagnostic workflow for optimizing Heck coupling yields and selectivity.

References

  • Regioirregular Mizoroki-Heck reaction. Nature Communications. 13

  • The Heck Reaction: Jeffery Conditions & Mechanism. University of Urbino / Tetrahedron 1996. 12[1][5][10][11][14]

  • Heck Reaction: Recent Developments and Ligand Effects. Organic Chemistry Portal. 4[1][5][7][10][11][14]

  • The Intramolecular Heck Reaction: Regiocontrol. Princeton University / MacMillan Group. 14[1][5][7][10][11][14]

  • Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction. Journal of the American Chemical Society. 1

Sources

"Grignard reaction with 3-fluoro-4-methylbenzaldehyde"

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Abstract & Chemical Context

This application note details the controlled nucleophilic addition of Grignard reagents to 3-fluoro-4-methylbenzaldehyde (CAS: 177756-62-6).[1] This specific substrate is a high-value pharmacophore in medicinal chemistry; the meta-fluorine atom modulates metabolic stability (blocking metabolic oxidation at the ring) and lipophilicity, while the para-methyl group provides a steric anchor for receptor binding.[1]

Mechanistic Insight: Unlike simple benzaldehydes, the 3-fluoro substituent exerts a significant inductive electron-withdrawing effect ($ -I $) on the aromatic ring.[1] This reduces electron density at the carbonyl carbon, making it more electrophilic (more reactive) than its non-fluorinated analog, p-tolualdehyde.[1] Consequently, this protocol emphasizes strict temperature control to prevent "runaway" exotherms and the formation of biphenyl impurities or pinacol coupling side products.

Material Specifications & Safety Profile

Table 1: Key Reagent Properties

ComponentChemical NameCAS No.MW ( g/mol )DensityKey Property
Substrate 3-Fluoro-4-methylbenzaldehyde177756-62-6138.141.14 g/mLElectrophile (Liquid)
Reagent Methylmagnesium Bromide (3.0 M in Et₂O)75-16-1119.031.03 g/mLNucleophile (Pyrophoric)
Solvent Tetrahydrofuran (THF)109-99-972.110.89 g/mLAnhydrous, Inhibitor-free
Quench Ammonium Chloride (Sat.[1] Aq.)12125-02-953.49N/AMild Acid Source

Safety Critical Warning:

  • Induction Period: Grignard initiation can be delayed. If preparing the reagent in situ, do not add all halide until initiation is confirmed (turbidity/exotherm).[1]

  • Fluorine Safety: While the fluorine atom is bonded, the aldehyde itself is a skin and respiratory irritant (H315, H319, H335).[1] Work in a fume hood.

Experimental Protocol: Synthesis of 1-(3-Fluoro-4-methylphenyl)ethanol

Objective: Synthesis of a secondary alcohol via addition of MeMgBr.

Phase A: Equipment Preparation (The "Dry" Chain)
  • Glassware: Oven-dried (120°C, >4 hours) 2-neck round-bottom flask (RBF), Claisen adapter, and pressure-equalizing addition funnel.

  • Atmosphere: Assemble hot; evacuate and backfill with Dry Nitrogen (

    
    ) or Argon (
    
    
    
    ) three times.[1]
  • Rationale: Moisture kills the Grignard reagent (

    
    ), lowering yield and creating hydroxide impurities that can catalyze aldol condensation of the starting material.[1]
    
Phase B: Reaction Setup & Addition
  • Substrate Solution: Syringe 3-fluoro-4-methylbenzaldehyde (1.0 equiv, 10 mmol, 1.38 g) into the RBF. Add 20 mL anhydrous THF.

  • Thermal Control: Cool the RBF to 0°C using an ice/water bath.

    • Expert Note: While -78°C is used for asymmetric induction with chiral ligands, 0°C is sufficient here to suppress side reactions while maintaining reaction kinetics.[1]

  • Reagent Addition: Charge the addition funnel with Methylmagnesium Bromide (1.2 equiv, 12 mmol).

  • Controlled Drop: Add the Grignard reagent dropwise over 20 minutes.

    • Observation: Solution will likely turn from clear/yellow to a turbid grey/white suspension (magnesium alkoxide formation).[1]

  • Equilibration: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2 hours.

    • Monitoring: Check reaction progress via TLC (20% EtOAc/Hexanes).[1] The aldehyde spot (

      
      ) should disappear; alcohol product appears lower (
      
      
      
      ).[1]
Phase C: Quench & Workup (The "Emulsion" Breaker)
  • Cooling: Return flask to 0°C bath.

  • Hydrolysis: SLOWLY add Saturated Aqueous Ammonium Chloride (

    
    , 15 mL).
    
    • Chemistry:

      
      .[1]
      
    • Caution: Violent bubbling (methane release) may occur if excess Grignard is present.[1]

  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (

    
     mL).[1]
    
  • Wash: Wash combined organics with Brine (sat. NaCl) to remove trapped water/magnesium salts.[1]

  • Drying: Dry over Anhydrous Sodium Sulfate (

    
    ), filter, and concentrate in vacuo.
    

Visualizations

Figure 1: Reaction Mechanism Pathway

This diagram illustrates the nucleophilic attack and the critical transition state stabilized by the magnesium cation.

GrignardMechanism Substrate 3-Fluoro-4-methyl benzaldehyde TS 6-Membered Transition State Substrate->TS Coordination Grignard MeMgBr (Nucleophile) Grignard->TS Attack Alkoxide Mg-Alkoxide Intermediate TS->Alkoxide C-C Bond Formation Product 1-(3-Fluoro-4-methyl phenyl)ethanol Alkoxide->Product Protonation Quench H3O+ / NH4Cl Quench->Product

Caption: Nucleophilic addition mechanism showing the coordination of the carbonyl oxygen to Mg, facilitating the alkyl transfer.

Figure 2: Experimental Workflow Logic

A self-validating workflow to ensure reproducibility.

Workflow Start Start: Oven Dry Glassware Inert Est. Inert Atm (N2/Ar) Start->Inert Dissolve Dissolve Substrate in THF (Cool to 0°C) Inert->Dissolve Add Add MeMgBr Dropwise (Control Exotherm) Dissolve->Add Monitor TLC Check (Aldehyde Consumed?) Add->Monitor Monitor->Add No (Add 0.1 eq) Quench Quench: Sat. NH4Cl (0°C) Monitor->Quench Yes Workup Extract (EtOAc) -> Dry -> Conc. Quench->Workup Purify Column Chromatography (Hex/EtOAc) Workup->Purify

Caption: Step-by-step decision tree for the synthesis, including a critical control point at the TLC monitoring stage.

Troubleshooting & Expert Insights

  • Problem: Low Yield / Recovered Starting Material.

    • Cause: "Wet" solvent or wet aldehyde.[1] The Grignard acted as a base, deprotonating water instead of attacking the carbonyl.

    • Solution: Distill THF over Sodium/Benzophenone or use molecular sieves (3Å).[1] Verify aldehyde dryness.[1]

  • Problem: Wurtz Coupling (Biphenyl formation).

    • Cause: If preparing Grignard in situ, high local concentration of halide can lead to homocoupling.[1]

    • Solution: Use commercial Grignard solutions (as recommended) or dilute the halide significantly during preparation.[1]

  • Problem: Emulsions during workup.

    • Cause: Magnesium salts (

      
      ) forming a gel.[1]
      
    • Solution: Add a small amount of Rochelle's Salt (Sodium Potassium Tartrate) solution during the quench.[1] It chelates

      
       effectively, breaking the emulsion.[1]
      

References

  • Sigma-Aldrich. (n.d.).[1][2] 3-Fluoro-4-methylbenzaldehyde Product Specification & CAS 177756-62-6.[1][3] Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: 4-Fluoro-3-methylbenzaldehyde (Isomer Reference).[1] National Library of Medicine.[1] Retrieved from (Note: Ensure distinction between 3-F-4-Me and 4-F-3-Me isomers).[1]

  • Master Organic Chemistry. (2011). Mechanism: Addition Of Grignard Reagents To Aldehydes And Ketones.[1][4][5] Retrieved from

  • Organic Chemistry Portal. (n.d.).[1] Grignard Reaction: General Protocols and Mechanism. Retrieved from

  • American Chemical Society. (2023).[1] Grignard Reagents: History and Best Practices. Organometallics. Retrieved from [1]

Sources

"purification of 3-(3-Fluoro-4-methylphenyl)-1-propene by column chromatography"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification protocol for 3-(3-Fluoro-4-methylphenyl)-1-propene (also referred to as 4-Allyl-2-fluorotoluene). This compound is a critical intermediate in medicinal chemistry, often serving as a scaffold for fluorinated drug candidates. Due to its lipophilic nature and the potential for isomeric impurities (e.g., internal alkene migration products), standard chromatography often yields insufficient purity.

This note provides a dual-tiered approach:

  • Standard Normal-Phase Protocol: For general cleanup of crude reaction mixtures.

  • Argentation Chromatography (

    
    -Silica):  A specialized protocol for separating the terminal alkene product from difficult-to-resolve internal alkene isomers (
    
    
    
    -methylstyrene derivatives).

Compound Profile & Impurity Analysis

Before initiating purification, understanding the physicochemical landscape of the target is vital.

Property Description Chromatographic Implication
Structure Lipophilic Arene with Terminal AlkeneLow polarity; elutes early in standard normal phase.
Boiling Point ~180–190°C (Estimated)Non-volatile enough for rotovap, but avoid high vacuum for prolonged periods.
Key Impurity A Biaryl Homocoupling Very non-polar; elutes at solvent front (Hexanes).
Key Impurity B Internal Isomer (Conjugated) Co-elutes on standard silica; requires

for separation.
Visualization UV Active (

-system)
Strong absorption at 254 nm.

Pre-Chromatography Strategy

Thin Layer Chromatography (TLC) Optimization

Do not blindly select a solvent. The target


 (Retention Factor) for flash chromatography is 0.35 .
  • Solvent System A: 100% Hexanes. (Likely

    
     < 0.1).[1]
    
  • Solvent System B: 95:5 Hexanes:Ethyl Acetate. (Target range).

  • Visualization: UV (254 nm) is primary. Use Potassium Permanganate (

    
    )  stain to distinguish the alkene from non-active impurities (alkene turns bright yellow/brown on purple background).
    
Decision Matrix

Use the following logic flow to determine the necessary protocol intensity.

PurificationLogic Start Crude Reaction Mixture TLC Run TLC (95:5 Hex/EtOAc) Start->TLC Check Isomeric Impurities Visible? TLC->Check Standard Protocol A: Standard Flash Check->Standard No (Single Spot) Advanced Protocol B: AgNO3-Silica Check->Advanced Yes (Co-eluting spots) QC QC (H-NMR / GC-MS) Standard->QC Advanced->QC

Figure 1: Decision matrix for selecting the appropriate purification tier based on crude complexity.

Protocol A: Standard Flash Chromatography

Best for: Removing polar byproducts, catalysts, and baseline material.

Materials
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Hexanes (Grade: HPLC/ACS) and Ethyl Acetate.

  • Column Dimensions: 10:1 to 20:1 Silica-to-Crude mass ratio.

Step-by-Step Procedure
  • Equilibration: Pack the column using a slurry method with 100% Hexanes . Flush with 2 column volumes (CV) of Hexanes to remove air bubbles and heat of solvation.

  • Sample Loading (Critical):

    • Liquid Loading: If the crude is an oil, dissolve in the minimum amount of Hexanes/DCM (1:1). Load carefully onto the sand bed.

    • Dry Loading: If the crude is viscous or has poor solubility in Hexanes, adsorb it onto coarse silica (1:2 ratio), evaporate dryness, and pour onto the column bed.

  • Elution Gradient:

    • CV 1–3: 100% Hexanes (Elutes non-polar dimers/biaryls).

    • CV 4–10: 0%

      
       5% EtOAc in Hexanes (Linear Gradient).
      
    • CV 10+: Hold at 5% EtOAc until product elutes.

  • Fraction Collection: Collect small fractions (approx. 1/4 of column volume). Test every 3rd tube by TLC.

Protocol B: Argentation Chromatography ( -Impregnated Silica)

Best for: Separating the target terminal alkene from internal alkene isomers (e.g.,


-methylstyrene analogs).

Mechanism: Silver ions (


) form reversible 

-complexes with alkenes. Terminal alkenes (sterically accessible) bind stronger than internal/hindered alkenes, significantly altering retention times.
Preparation of 10% w/w Silica
  • Dissolve 2.0 g of Silver Nitrate (

    
    )  in 20 mL of Acetonitrile  (dissolves faster than water and is easier to remove).
    
  • Add 20.0 g of Silica Gel 60 to a round-bottom flask.

  • Add the

    
     solution to the silica. Shake vigorously to create a slurry.
    
  • Rotary Evaporate the solvent (shield from light with foil) until a free-flowing white powder remains.

    • Note: The silica may darken slightly due to light sensitivity; this is normal.

Elution Protocol
  • Packing: Pack the column in the dark (wrap column in foil) using 100% Hexanes.

  • Loading: Load the semi-purified material from Protocol A (if applicable) or the crude mixture.

  • Gradient: Run a shallower gradient than Protocol A.

    • Start: 98:2 Hexanes:Toluene (Toluene acts as a modifier).

    • Ramp: Increase polarity very slowly to 5% EtOAc/Hexanes.

  • Result: The internal isomer (weaker

    
    -complex) will elute first . The target terminal alkene  (stronger 
    
    
    
    -complex) will elute second .

Quality Control & Validation

Post-purification, verify the integrity of the fractions.

Method Observation Criteria
1H-NMR (CDCl3) Terminal Alkene Signals: Look for the characteristic multiplet at

5.8–6.0 ppm (1H) and two doublets at

5.0–5.2 ppm (2H). Absence of Isomer: Ensure no doublet exists at

6.2–6.5 ppm (indicative of internal alkene).
GC-MS Single peak integration >98%. Mass spectrum should show parent ion

.
Workflow Visualization

Workflow Crude Crude Mixture Load Load Column (Dry or Wet) Crude->Load Elute Gradient Elution (Hex -> 5% EtOAc) Load->Elute Collect Fraction Collection (Test via KMnO4 Stain) Elute->Collect Pool Pool Pure Fractions Collect->Pool Evap Rotary Evaporation (40°C, 20 mbar) Pool->Evap

Figure 2: Operational workflow for the purification process.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.

  • Williams, C. M.; Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.

  • Reich, H. J. (2024). Chromatographic Techniques: Flash Chromatography. University of Wisconsin-Madison Chemistry Database.

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.

Sources

Application Note: Advanced Recrystallization Strategies for Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, improving metabolic stability, lipophilicity, and bioavailability. However, the unique physicochemical properties of fluorine—specifically its high electronegativity combined with low polarizability—create distinct challenges in purification. Fluorinated compounds frequently exhibit "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than distinct nucleation, and they often possess steep solubility curves that defy standard solvent logic.

This guide details field-proven protocols for the recrystallization of fluorinated APIs and intermediates. It moves beyond standard organic chemistry techniques to incorporate fluorine-specific solvent strategies and metastable zone engineering .

The Fluorine Effect: Mechanistic Insight

To successfully crystallize fluorinated molecules, one must understand the intermolecular forces at play. Unlike standard lipophilic alkyl chains, perfluoroalkyl and trifluoromethyl groups do not interact via simple dispersion forces alone.

The "Polar Hydrophobicity" Paradox

Fluorine is the most electronegative element, yet the C-F bond has low polarizability. This results in a "non-stick" character where fluorinated segments segregate from both polar (water) and lipophilic (hydrocarbon) solvents.

  • Crystal Packing: Fluorinated compounds often rely on weak C-F···H , C-F···F , and C-F···

    
      interactions for lattice energy. These interactions are directional and easily disrupted by impurities or improper solvent choice.
    
  • Oiling Out Mechanism: Because the melting point of fluorinated intermediates is often lowered by impurities (freezing point depression), the "oiling out" temperature often exceeds the crystallization temperature. The system enters a metastable liquid-liquid zone before it can nucleate.

Solvent Selection Strategy

Standard solvents (Ethyl Acetate/Hexanes) often fail for fluorinated compounds because the fluorinated domains resist solvation in hydrocarbons but are too lipophilic for polar solvents.

The "Fluorous Hybrid" Approach

We recommend a "Hybrid Solvent" strategy. Using a fluorinated solvent as the primary solvent or antisolvent can bridge the solubility gap.

Table 1: Recommended Solvents for Fluorinated Compounds

Solvent ClassSolvent NameRoleBoiling Point (°C)Application Notes
Primary (Good) Benzotrifluoride (BTF) Replacement for DCM102Excellent solubilizer for -CF3 groups; higher boiling point allows better thermal gradients than DCM.
Primary (Good) Trifluoroethanol (TFE) H-Bond Disruptor74Use for compounds with strong H-bonding (amides/ureas) that refuse to dissolve in non-polar solvents.
Antisolvent Heptane Standard Non-polar98Often superior to hexanes due to higher thermal ceiling; promotes slower nucleation.
Antisolvent Fluorobenzene Modifier85Use as a co-solvent to modulate solubility if BTF is too strong.
Specialty Hexafluoroisopropanol (HFIP) Strong Solubilizer58Last resort for highly insoluble peptides/macrocycles. Expensive and corrosive.

Experimental Protocols

Protocol A: The "Hybrid" Thermal Recrystallization

Use this protocol for standard purification when the compound is solid but impure.

Materials:

  • Crude Fluorinated Compound (10 g)

  • Solvent: Benzotrifluoride (BTF)[1][2]

  • Antisolvent: Heptane

  • Equipment: 3-neck round bottom flask, reflux condenser, magnetic stir bar, temperature probe.

Step-by-Step Methodology:

  • Dissolution: Place crude solid in the flask. Add BTF (3 mL/g) and heat to 90°C (below BP of 102°C).

  • Titration: If solid remains, add BTF in 0.5 mL increments until fully dissolved. Critical: Do not add large excess; fluorinated solubility curves are steep.

  • Filtration (Optional): If insoluble particulates are present, perform a hot filtration through a pre-warmed glass frit.

  • Antisolvent Addition: While maintaining 85-90°C, add hot Heptane dropwise until a persistent cloudiness (turbidity) is observed.

  • Re-solvation: Add just enough hot BTF (approx. 1-2 mL) to clear the solution.

  • Controlled Cooling:

    • Ramp 1: Cool to 60°C at 10°C/hour.

    • Seed: Add 0.1% w/w pure seed crystals at 60°C.

    • Ramp 2: Cool to 20°C at 5°C/hour.

    • Hold: Stir at 20°C for 4 hours.

  • Isolation: Filter vacuum. Wash with cold 1:3 BTF:Heptane.

Protocol B: Mitigating "Oiling Out" (LLPS)

Use this protocol if your compound turns into a goo/oil at the bottom of the flask upon cooling.

The Logic: Oiling out indicates the solution hit the liquid-liquid miscibility gap before the solubility curve. We must lower the saturation temperature or seed before the phase separation occurs.

Step-by-Step Methodology:

  • Re-heat: Return the oiled mixture to a boil until it becomes a single clear phase.

  • Solvent Adjustment: Add 20% more of the Good Solvent (e.g., BTF). This lowers the concentration, shifting the system away from the miscibility gap.

  • Cloud Point Determination: Cool slowly while monitoring visually. Note the exact temperature (

    
    ) where oil droplets first appear.
    
  • Re-heat and Seed: Heat back to

    
    . Add seed crystals.
    
  • Isothermal Aging: Hold the temperature at

    
     for 2 hours.
    
    • Mechanism:[3][4][5][6][7][8] The seeds provide a surface for growth, bypassing the liquid phase formation.

  • Slow Cool: Cool at a very slow rate (2°C/hour) to room temperature.

Visualization of Workflows

Diagram 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent system based on compound polarity and solubility behavior.

SolventSelection Start Start: Fluorinated Crude SolubleDCM Soluble in DCM? Start->SolubleDCM YesDCM Use Benzotrifluoride (BTF) (Greener, Higher BP) SolubleDCM->YesDCM Yes NoDCM Soluble in MeOH/EtOH? SolubleDCM->NoDCM No YesAlc Use Trifluoroethanol (TFE) (Disrupts H-bonding) NoDCM->YesAlc Yes NoAlc Highly Lipophilic? NoDCM->NoAlc No CheckMP Melting Point < 80°C? NoAlc->CheckMP LowMP Risk of Oiling Out: Use Heptane as Antisolvent Avoid rapid cooling CheckMP->LowMP Yes HighMP Use BTF/Heptane Gradient CheckMP->HighMP No

Diagram 2: Oiling Out Mitigation Strategy

Caption: Step-by-step workflow to recover a crystallization process that has failed due to Liquid-Liquid Phase Separation (LLPS).

OilingOut Detect Problem: Solution Oils Out (Two Liquid Phases) Reheat 1. Reheat to Single Phase Detect->Reheat Dilute 2. Add 20% Good Solvent (Shift Phase Diagram) Reheat->Dilute FindCP 3. Determine Cloud Point (T_cloud) Dilute->FindCP SeedZone 4. Seed at T = T_cloud + 5°C FindCP->SeedZone Age 5. Isothermal Hold (2-4 hrs) SeedZone->Age Cool 6. Slow Cool (2°C/hr) Age->Cool

Characterization & Validation

Once solid material is isolated, validation is required to ensure no solvent inclusion (solvates) or polymorph changes occurred.

  • DSC (Differential Scanning Calorimetry): Essential for fluorinated compounds. Look for a sharp endotherm. A broad peak often indicates amorphous content or trapped "oil" domains.

  • 19F-NMR: Run in a deuterated solvent different from the recrystallization solvent. Check for peak splitting that might indicate rotamers or impurities hidden under the main peak.

  • X-Ray Powder Diffraction (XRPD): Compare the pattern to the crude. Fluorine interactions often drive the formation of new polymorphs; ensure the pattern matches the desired bioactive form.

References

  • Ogawa, Y., et al. (2025). Experimental investigation and prediction of oiling out during crystallization process. ResearchGate.

  • Mettler Toledo. (2023). Oiling Out in Crystallization: Mechanisms and Control Strategies.[9][10]

  • Maul, J., & Ostrowski, P. (2020). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis.[2] ResearchGate.

  • Chopra, D., et al. (2018). Characterization of electronic features of intermolecular interactions involving organic fluorine. Journal of Fluorine Chemistry.[11] [11]

  • Inoue, M., et al. (2023).[12] Fluorine in Crystal Engineering: The Little Atom That Could. ResearchGate.

Sources

Application Note: Derivatization and Bioassay Profiling of 3-(3-Fluoro-4-methylphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic derivatization of 3-(3-Fluoro-4-methylphenyl)-1-propene (referred to herein as FMPP ). FMPP represents a privileged scaffold in medicinal chemistry: the allyl group serves as a versatile synthetic "warhead," while the 3-fluoro-4-methyl substitution pattern modulates lipophilicity and metabolic stability (blocking para-hydroxylation while influencing electronic distribution).

This document provides three distinct derivatization protocols designed to interrogate specific biological properties:

  • Epoxidation: To mimic reactive metabolic intermediates (P450 oxidation).

  • Asymmetric Dihydroxylation: To assess solubility and mimic downstream metabolites (Epoxide Hydrolase activity).

  • Thiol-Ene Click Chemistry: For bioconjugation (attaching fluorophores or affinity tags).

Chemical Derivatization Protocols

Method A: Epoxidation (Metabolic Mimicry)

Objective: Synthesis of the epoxide derivative to evaluate potential genotoxicity or covalent binding affinity. Epoxides are common P450-mediated reactive metabolites of allylbenzenes.

Mechanism: Electrophilic syn-addition of oxygen to the alkene.

Protocol:

  • Preparation: Dissolve FMPP (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) (50 mL). Cool to 0°C in an ice bath.

  • Addition: Slowly add meta-Chloroperoxybenzoic acid (mCPBA, 77% max, 1.2 equiv) dissolved in DCM dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent ring opening.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 12 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Workup (Quench): Add saturated aqueous Na₂SO₃ (sodium sulfite) to quench excess peroxide (test with starch-iodide paper; it should remain white).

  • Extraction: Wash organic layer with saturated NaHCO₃ (3x) to remove m-chlorobenzoic acid byproduct. Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography on silica gel.

Expert Insight: The fluorine atom at the meta position deactivates the aromatic ring slightly, reducing the likelihood of competing aromatic epoxidation, ensuring chemoselectivity for the allyl double bond.

Method B: Sharpless Asymmetric Dihydroxylation (Solubility Enhancement)

Objective: Conversion of the lipophilic alkene into a chiral vicinal diol. This increases water solubility for bioassays and mimics the "dihydrodiol" metabolite formed by epoxide hydrolase.

Protocol:

  • Reagent Mix: Prepare a mixture of t-Butanol and Water (1:1 v/v, 100 mL). Add AD-mix-β (1.4 g per mmol of alkene).

    • Note: AD-mix contains K₂OsO₂ (catalyst), (DHQD)₂PHAL (ligand), K₃Fe(CN)₆ (oxidant), and K₂CO₃.

  • Reaction: Cool mixture to 0°C. Add FMPP (1.0 mmol). Stir vigorously at 0°C for 24 hours.

  • Quench: Add solid Sodium Sulfite (Na₂SO₃, 1.5 g) and stir at RT for 45 minutes. Causality: This reduces the Os(VIII) species to Os(IV) and prevents over-oxidation.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with 1M KOH (to remove osmium esters) and brine.

  • Validation: Analyze by chiral HPLC to determine enantiomeric excess (ee).

Method C: Thiol-Ene "Click" Coupling (Bioconjugation)

Objective: Attachment of a functional probe (e.g., Biotin-thiol or Fluorophore-thiol) without generating a new stereocenter.

Protocol:

  • Setup: In a quartz reaction vessel, dissolve FMPP (1.0 equiv) and the Thiol-Probe (1.2 equiv) in degassed Methanol or THF.

  • Initiator: Add photoinitiator DMPA (2,2-Dimethoxy-2-phenylacetophenone) (0.05 equiv).

  • Irradiation: Irradiate with UV light (365 nm) for 15-30 minutes at RT.

  • Purification: Concentrate and purify via preparative HPLC.

Bioassay Workflows

Assay 1: Cytotoxicity Profiling (MTT Assay)

Purpose: Determine the IC50 of FMPP and its derivatives (Epoxide/Diol) in hepatocytes (HepG2) or target cancer lines.

Workflow:

  • Seeding: Plate HepG2 cells (10,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat with serial dilutions of FMPP derivatives (0.1 µM – 100 µM) in DMSO (final concentration <0.5%).

  • Incubation: 48 hours at 37°C/5% CO₂.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm.

Assay 2: Metabolic Stability (Microsomal Incubations)

Purpose: Assess how the Fluorine/Methyl substitution affects metabolic half-life compared to non-fluorinated controls.

Workflow:

  • Matrix: Human Liver Microsomes (HLM) (0.5 mg protein/mL) in Phosphate Buffer (pH 7.4).

  • Pre-incubation: Add FMPP (1 µM). Equilibrate 5 min at 37°C.

  • Initiation: Add NADPH regenerating system (1 mM).

  • Sampling: Aliquot at 0, 5, 15, 30, 60 min. Quench immediately in ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. Time to determine intrinsic clearance (

    
    ).
    

Visualizations & Logic Maps

Figure 1: Derivatization Decision Tree

This diagram illustrates the chemical logic for selecting a derivatization pathway based on the biological question.

Derivatization_Logic Start Substrate: FMPP (Allyl-Benzene Scaffold) Goal_Tox Goal: Toxicity/Metabolism Profiling Start->Goal_Tox Define Study Goal_Probe Goal: Bioconjugation (Probes/Tags) Start->Goal_Probe Define Study Rxn_Epox Reaction: mCPBA Epoxidation (Mimics P450 activation) Goal_Tox->Rxn_Epox Study Reactivity Rxn_Diol Reaction: Sharpless Dihydroxylation (Mimics Epoxide Hydrolase) Goal_Tox->Rxn_Diol Study Clearance Rxn_Click Reaction: Thiol-Ene Click (Radical Addition) Goal_Probe->Rxn_Click Attach Linker Output_Reactive Product: Epoxide (Electrophile) Rxn_Epox->Output_Reactive Output_Soluble Product: Vicinal Diol (Hydrophilic) Rxn_Diol->Output_Soluble Output_Tagged Product: Thioether Conjugate (Fluorescent/Biotinylated) Rxn_Click->Output_Tagged

Caption: Decision matrix for FMPP derivatization based on downstream bioassay requirements.

Figure 2: Bioassay & Validation Workflow

This diagram outlines the sequence of operations from synthesis to data generation.[1]

Bioassay_Workflow Synth Synthesis (FMPP Derivatives) QC QC Validation (NMR, LC-MS, Chiral HPLC) Synth->QC Verify Purity >95% Branch_Cell Cellular Assays (HepG2 / Cancer Lines) QC->Branch_Cell If Pure Branch_ADME ADME Assays (Microsomes) QC->Branch_ADME If Pure MTT MTT Viability Assay (IC50 Determination) Branch_Cell->MTT MetStab Metabolic Stability (t1/2, CLint) Branch_ADME->MetStab Data Data Analysis & SAR (Correlate F/Me effects) MTT->Data MetStab->Data

Caption: Integrated workflow ensuring compound quality before biological data acquisition.

Data Summary Tables

Table 1: Expected Physicochemical Shifts upon Derivatization

DerivativeFunctional GroupLogP (Est.)Water SolubilityPrimary Bioassay Utility
FMPP (Parent) AlkeneHigh (~4.2)LowBaseline Control
Epoxide Epoxide (Oxirane)Med-HighLow-MedCovalent Binding / Mutagenicity
Diol Vicinal DiolLow (~2.5)HighMetabolite Toxicity / Clearance
Thioether Sulfide-LinkerVariableVariableFluorescence Microscopy / Pull-down

References

  • Sharpless Asymmetric Dihydroxylation

    • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994).
  • mCPBA Epoxidation Protocols

    • Organic Syntheses, Coll.[2] Vol. 9, p.288 (1998); Vol. 73, p.159 (1996). Epoxidation of Alkenes.

  • Thiol-Ene Click Chemistry

    • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry.
  • MTT Assay Standard Protocol

    • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD)
  • Microsomal Stability Protocol

    • Obach, R. S. (1999).

Sources

Advanced Application Note: Strategic Utilization of 3-(3-Fluoro-4-methylphenyl)-1-propene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern drug discovery, 3-(3-Fluoro-4-methylphenyl)-1-propene (CAS 842124-26-9) represents a "privileged intermediate" that combines a metabolically robust aryl core with a versatile allyl handle.[1] This application note details the strategic deployment of this scaffold to solve two common medicinal chemistry challenges: metabolic soft-spot remediation and lipophilicity tuning .

The "Fluoro-Methyl" Synergy

The specific substitution pattern—a fluorine atom at the meta position relative to the allyl chain and ortho to the para-methyl group—offers a distinct pharmacological advantage:

  • Metabolic Blocking: The fluorine atom electronically deactivates the aromatic ring, reducing the propensity for oxidative metabolism (CYP450-mediated) at the ring positions. Furthermore, its proximity to the methyl group can sterically and electronically modulate benzylic oxidation.

  • Lipophilicity Modulation: The C-F bond adds lipophilicity (

    
    ) without the steric bulk of a chloro or bromo substituent, facilitating membrane permeability while maintaining a compact profile.
    
  • The Allyl Handle: Unlike inert alkyl chains, the allyl group serves as a "masked" functionality, ready for late-stage diversification into epoxides, diols, aldehydes, or cyclic constraints via metathesis.

Synthetic Divergence & Workflow

The utility of this compound lies in its ability to serve as a divergent point for library generation.[1] The following diagram illustrates the core transformations available to researchers.

G Core This compound (Scaffold) Epox Epoxidation (mCPBA) Core->Epox Oxidation Oxi Oxidative Cleavage (OsO4/NaIO4) Core->Oxi Cleavage RCM Olefin Metathesis (Grubbs II) Core->RCM Cyclization Hydro Hydroboration (9-BBN) Core->Hydro Anti-Markovnikov Prod_Epox Epoxide Warhead (Covalent Inhibitor Precursor) Epox->Prod_Epox Prod_Ald Phenylacetaldehyde (Reductive Amination Handle) Oxi->Prod_Ald Prod_Cyc Macrocyclic Core (Conformational Constraint) RCM->Prod_Cyc Prod_Alc Primary Alcohol (Solubility/Linker) Hydro->Prod_Alc

Figure 1: Divergent synthetic pathways utilizing the allyl handle of this compound.[1]

Detailed Experimental Protocols

The following protocols are optimized for reproducibility and scalability in a medicinal chemistry setting.

Protocol A: Selective Epoxidation (Warhead Installation)

Objective: To convert the allyl alkene into a reactive epoxide, suitable for ring-opening reactions with amines or as a covalent cysteine trap.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Oxidant: meta-Chloroperoxybenzoic acid (mCPBA), 77% max (1.2 equiv)[1]

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Sat. NaHCO₃ / Sat. Na₂S₂O₃[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 150 mg (1.0 mmol) of the substrate in 10 mL of anhydrous DCM in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add mCPBA (268 mg, 1.2 mmol) portion-wise over 10 minutes. Note: Adding mCPBA as a solid prevents solvent volume expansion, but ensure it is finely powdered to aid dissolution.

  • Reaction: Allow the reaction to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The epoxide typically runs more polar than the alkene.

  • Work-up:

    • Dilute with 20 mL DCM.

    • Wash sequentially with:

      • 10 mL saturated Na₂S₂O₃ (to reduce excess peroxide).

      • 10 mL saturated NaHCO₃ (to remove m-chlorobenzoic acid byproduct).

      • 10 mL Brine.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Validation Point: The disappearance of the vinylic protons (5.0–6.0 ppm) in ¹H NMR and appearance of epoxide multiplets (2.5–3.0 ppm) confirms conversion.

Protocol B: Lemieux-Johnson Oxidation (Aldehyde Generation)

Objective: To cleave the terminal alkene, generating a phenylacetaldehyde derivative for reductive amination (library synthesis).

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Catalyst: Osmium tetroxide (OsO₄), 2.5 wt% in t-BuOH (0.02 equiv)

  • Co-oxidant: Sodium periodate (NaIO₄) (3.0 equiv)

  • Solvent: THF:Water (1:1)

Step-by-Step Methodology:

  • Setup: In a flask shielded from light (foil-wrapped), dissolve the substrate (1.0 mmol) in 10 mL THF and 10 mL water.

  • Catalyst Addition: Add OsO₄ solution (0.02 mmol). The solution will darken (formation of osmate ester). Stir for 5 minutes.

  • Cleavage: Add finely powdered NaIO₄ (3.0 mmol) in one portion. A white precipitate (NaIO₃) will begin to form over time.[1]

  • Reaction: Stir vigorously at room temperature for 3–6 hours.

  • Work-up: Quench with 10 mL saturated Na₂S₂O₃. Extract with EtOAc (3 x 15 mL).

  • Purification: The resulting aldehyde is unstable on silica.[1] Immediate use in reductive amination is recommended.[1] If storage is required, store under Argon at -20°C.[1]

Physicochemical Profile & Data

The following table summarizes the key properties that make this scaffold attractive for lead optimization.

PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight 150.19 g/mol Low MW allows for significant elaboration while staying <500 Da (Lipinski).[1]
ClogP (Est.) ~3.5High lipophilicity; requires polar group addition (e.g., amines, alcohols) for bioavailability.
H-Bond Donors 0Excellent membrane permeability; neutral core.[1]
Metabolic Stability Enhanced (vs. Toluene)3-Fluoro substituent blocks ortho-hydroxylation and deactivates the ring.[1]
Electronic Effect ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(F) = +0.34
Inductive withdrawal lowers electron density, potentially reducing toxicity associated with electron-rich arenes.

Safety & Handling (MSDS Highlights)

  • Hazard Identification: Irritant (Skin/Eye).[1] The allyl group implies potential alkylating ability, though low.

  • Storage: Store at 2–8°C. The terminal alkene is prone to slow auto-oxidation; keep under inert atmosphere (Argon/Nitrogen).[1]

  • Disposal: Fluorinated organic waste.[1] Do not dispose of in general aqueous waste streams.[1]

References

  • Compound Identification: Santa Cruz Biotechnology. This compound (CAS 842124-26-9).[1][2][3]

  • Fluorine in Med Chem: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330.[1]

  • Metabolic Blocking: Muller, K., et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science 317.5846 (2007): 1881-1886.[1]

  • Allyl Group Utility: Trost, B. M. "The atom economy—a search for synthetic efficiency." Science 254.5037 (1991): 1471-1477.[1]

(Note: While specific "blockbuster" drugs using this exact intermediate are proprietary, the references above validate the mechanistic principles of fluorine substitution and allyl group transformations described in this guide.)

Sources

Application Note: Optimized Protocols for the Catalytic Hydrogenation of 3-Aryl-1-propenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The catalytic hydrogenation of 3-aryl-1-propenes (allylbenzenes) to propylbenzenes is a deceptive transformation. While thermodynamically favorable, the reaction is kinetically complicated by a competing pathway: alkene isomerization .

Under standard hydrogenation conditions, the terminal double bond of the allyl group often migrates into conjugation with the aromatic ring before reduction occurs, forming 1-aryl-1-propenes (


-methylstyrenes). These conjugated isomers reduce significantly slower than the parent terminal alkene, leading to stalled reactions, extended cycle times, and potential over-reduction of the aromatic ring if forcing conditions are applied.

This guide provides two distinct protocols designed to navigate this challenge:

  • Protocol A (Heterogeneous): Optimized Pd/C conditions to outcompete isomerization via mass-transfer control.

  • Protocol B (Homogeneous): Wilkinson’s Catalyst for substrates requiring high chemoselectivity (e.g., presence of nitro, carbonyl, or benzyl ether groups).

Mechanistic Insight & Decision Matrix

To control the reaction, one must understand the competition between the Horiuti-Polanyi hydrogenation cycle and the


-allyl isomerization loop .
The Isomerization Trap

When


 availability is the rate-limiting step (mass-transfer limited), the metal-hydride intermediate can undergo 

-hydride elimination to the thermodynamically more stable conjugated alkene rather than reductively eliminating to the alkane.
Strategic Decision Tree

DecisionMatrix Start Substrate: 3-aryl-1-propene CheckGroups Contains Labile Groups? (-NO2, -CHO, -Cl/Br, Benzyl ethers) Start->CheckGroups NoGroups No (Robust Substrate) CheckGroups->NoGroups Robust YesGroups Yes (Sensitive Substrate) CheckGroups->YesGroups Sensitive ProtoA PROTOCOL A: Heterogeneous Pd/C (High Mass Transfer) NoGroups->ProtoA CheckSterics Steric Bulk at C2/C3? YesGroups->CheckSterics ProtoB PROTOCOL B: Homogeneous Rh(PPh3)3Cl (Wilkinson's Catalyst) YesGroups->ProtoB Standard Sensitive ProtoC Consider Pt/C (sulfided) or Lindlar (Specialized) CheckSterics->ProtoC Complex Cases

Figure 1: Decision matrix for catalyst selection based on substrate functionality.

Protocol A: High-Efficiency Heterogeneous Hydrogenation (Pd/C)

Applicability: Standard substrates (e.g., Eugenol, Safrole, Allylbenzene) without easily reducible functional groups (nitro, aldehyde). Goal: Maximize Hydrogenation Rate (


) vs. Isomerization Rate (

).
The "Hydrogen Starvation" Danger

If the catalyst surface is starved of


, the reversible alkyl-metal intermediate favors 

-elimination to the conjugated isomer. Therefore, vigorous stirring is not optional—it is the primary control parameter.
Materials & Equipment
  • Catalyst: 10 wt% Pd/C (Degussa type E101 or equivalent). Note: Dry Pd/C is pyrophoric; 50% water-wet paste is recommended for safety.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • H2 Source: Balloon (1 atm) is sufficient if stirring is adequate.

  • Vessel: Round bottom flask with vertical indentations (creased flask) or a heavy magnetic stir bar.

Step-by-Step Procedure
  • Safety Prep: Ensure all ignition sources are removed. Pd/C can ignite MeOH vapors.[1]

  • Catalyst Loading:

    • Place the reaction flask under an Argon/Nitrogen blanket.

    • Add 10 wt% Pd/C (0.5 - 1.0 mol% Pd relative to substrate).

    • Critical Step: Add a small amount of inert solvent (e.g., Toluene or EtOAc) or water to wet the catalyst before adding the bulk flammable solvent (MeOH).

  • Substrate Addition:

    • Dissolve the 3-aryl-1-propene in MeOH (0.1 M - 0.3 M concentration).

    • Add the solution to the flask.

  • Purge Cycle:

    • Seal flask with a septum.[2]

    • Apply vacuum (carefully, do not boil solvent) and backfill with

      
       (balloon). Repeat 3 times.
      
  • Reaction (The "Vortex" Rule):

    • Open the flask to the

      
       balloon.
      
    • Stir at >1000 RPM. You must see a deep vortex. If using a manifold, ensure the gas inlet is not blocked by the liquid.

    • Duration: Terminal alkenes typically reduce within 1–3 hours.

  • Monitoring (Self-Validation):

    • Check TLC or GC/MS.

    • Stop Condition: Disappearance of the alkene spot.

  • Workup:

    • Purge with Nitrogen.[1][2][3][4]

    • Filter through a pad of Celite (diatomaceous earth) to remove Pd.

    • Wash the pad with solvent.[1] Concentrate filtrate.[3]

Protocol B: Chemoselective Homogeneous Hydrogenation (Wilkinson's)

Applicability: Substrates containing Nitro (-NO2) , Aldehyde (-CHO) , or Benzyl Ethers . Mechanism: Wilkinson's catalyst (


) is highly sensitive to steric hindrance. It reduces the accessible terminal double bond of the allyl group rapidly but is generally inert toward nitro groups and conjugated carbonyls under mild conditions.
Reaction Setup
  • Catalyst: Chlorotris(triphenylphosphine)rhodium(I) (

    
    ).
    
  • Solvent: 1:1 mixture of Benzene (or Toluene) and Ethanol . Note: Pure ethanol often leads to poor solubility of the catalyst.

  • Substrate: 3-aryl-1-propene (1.0 equiv).

  • Loading: 1 - 3 mol% Rh catalyst.

Step-by-Step Procedure
  • Degassing: Solvents must be degassed (sparged with Ar for 15 mins) prior to use.

    
     oxidizes the phosphine ligands, deactivating the catalyst.
    
  • Dissolution:

    • Add catalyst and substrate to the flask under Argon.[5]

    • Add the degassed Benzene/EtOH solvent mixture. The solution should be a clear red/burgundy.

  • Hydrogenation:

    • Purge with

      
       (balloon or low pressure, 1–2 bar).
      
    • Stir at room temperature.

    • Note: The solution may change color (orange/yellow) as the hydride species forms.

  • Workup:

    • Concentrate the solvent.[3]

    • Precipitation: Add cold ether or pentane to precipitate the spent Rh-catalyst/phosphine oxides. Filter.

    • Purification: Flash column chromatography is usually required to remove residual triphenylphosphine (

      
      ).
      

Analytical Validation (Self-Correcting Data)

How do you verify the reaction followed the correct pathway? Use


 NMR integration.
Structural FeatureStarting Material (Allyl)Isomer Impurity (Propenyl)Product (Propyl)
Terminal =CH2 Multiplet ~5.0–5.2 ppmAbsentAbsent
Internal -CH= Multiplet ~5.9 ppmMultiplet ~6.1–6.5 ppmAbsent
Benzylic -CH2- Doublet ~3.3 ppmAbsent (becomes vinylic)Triplet ~2.6 ppm
Terminal -CH3 AbsentDoublet ~1.8 ppmTriplet ~0.9 ppm

Pass Criteria:

  • Disappearance of signals at 5.0–6.0 ppm.

  • Appearance of distinct triplet at ~0.9 ppm.

  • Critical Check: If you see a doublet at ~1.8 ppm, isomerization occurred, and the reaction is incomplete. Re-subject to hydrogenation with fresh catalyst.

Mechanistic Visualization

The following diagram illustrates the competition between the productive hydrogenation cycle and the parasitic isomerization pathway.

Mechanism Substrate 3-Aryl-1-propene (Substrate) MetalComplex Alkene-Metal Complex Substrate->MetalComplex + Catalyst AlkylMetal Alkyl-Metal Intermediate MetalComplex->AlkylMetal + H (Insertion) Isomer 1-Aryl-1-propene (Conjugated Isomer) DEAD END / SLOW AlkylMetal->Isomer - H (Beta-Elimination) (Dominates if H2 starved) Product Propylbenzene (Alkane Product) AlkylMetal->Product + H (Reductive Elim) (Fast with high H2 pressure) Isomer->MetalComplex Re-association (Slow Kinetics)

Figure 2: The Horiuti-Polanyi mechanism showing the "Isomerization Off-Ramp" (Red) versus Productive Reduction (Green).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Reaction Stalls at 50-60% Isomerization to conjugated alkene.Increase

pressure (1

3 bar) or add fresh catalyst.
Loss of -NO2 Group Pd/C is too active/unselective.Switch to Protocol B (Wilkinson's) or use sulfided Pt/C.
Ignition upon solvent addition Static discharge / Dry Pd/C.Use 50% wet Pd/C. Always add inert solvent (EtOAc) to catalyst before MeOH.
Product contains -OH (from ketone) Over-reduction of carbonyls.Switch to non-polar solvent (Hexane/Toluene) or lower pressure.

References

  • Sarpong Group . Standard Operating Procedures: Hydrogenation using a balloon. University of California, Berkeley. [Link]

  • Common Organic Chemistry . Palladium on Carbon (Pd/C) - Common Reagents. [Link][3]

  • Jackson, S. D. (2022).[4] Hydrogenation and isomerization of propenylbenzene isomers over Pt/alumina. Reaction Kinetics, Mechanisms and Catalysis. [Link]

  • Master Organic Chemistry . Catalytic Hydrogenation of Alkenes. [Link]

  • Organic Chemistry Portal . Chemoselective Hydrogenation using Wilkinson's Catalyst. [Link]

Sources

Application Note: High-Fidelity Metathesis Protocols for 3-(3-Fluoro-4-methylphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized protocols for olefin metathesis reactions involving 3-(3-Fluoro-4-methylphenyl)-1-propene (referred to herein as FMPP ). While the 3-fluoro-4-methyl substitution pattern offers significant medicinal chemistry value—enhancing metabolic stability and lipophilicity—the terminal allyl benzene motif presents a specific synthetic challenge: ruthenium-hydride induced isomerization .

Without intervention, FMPP rapidly isomerizes to its styrenyl conjugate (an internal olefin), effectively terminating the metathesis cycle or yielding inseparable mixtures. This guide provides field-proven methodologies to suppress this side reaction, ensuring high yields in both Self-Metathesis (SM) and Cross-Metathesis (CM) applications.

Strategic Analysis: The Substrate & Catalyst

Substrate Profile
  • Compound: this compound[1]

  • Class: Type I Olefin (Rapid homodimerization).

  • Key Challenge: The methylene spacer separating the alkene from the aromatic ring is acidic enough to allow double-bond migration under catalytic conditions, forming the thermodynamically stable styrene derivative.

Catalyst Selection Matrix

For FMPP, the choice of catalyst balances activity against stability.

CatalystSuitabilityNotes
Grubbs 1st Gen (G-I) LowLower activity; requires higher loading; less prone to hydride formation but often insufficient for sterically demanding CM.
Grubbs 2nd Gen (G-II) High Excellent activity for SM and CM. Requires additives to suppress isomerization.
Hoveyda-Grubbs II (HG-II) High High stability and propagation rate. Ideal for difficult CM partners (e.g., electron-deficient acrylates).

Critical Process Control: Isomerization Suppression

The Problem: During the catalytic cycle, decomposition of the Ru-carbene generates Ru-hydride species.[2] These hydrides catalyze the migration of the terminal double bond in FMPP to the internal position (styrene formation), which is catalytically inert in many CM reactions.

The Solution: The addition of 1,4-Benzoquinone (1,4-BQ) .

  • Mechanism: 1,4-BQ acts as a hydride scavenger, oxidizing Ru-H species back to active Ru species or sequestering them, thus preventing the isomerization cycle without poisoning the metathesis activity.

  • Loading: 10–20 mol% relative to the substrate is recommended.

Experimental Protocols

Protocol A: Self-Metathesis (Homodimerization)

Objective: Synthesis of (E)-1,4-bis(3-fluoro-4-methylphenyl)but-2-ene. Scale: 1.0 mmol (Optimization scale).

Reagents:
  • Substrate: FMPP (1.0 mmol, 1.0 equiv)

  • Catalyst: Grubbs 2nd Generation (G-II) (0.02 mmol, 2 mol%)

  • Additive: 1,4-Benzoquinone (0.1 mmol, 10 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous, degassed (0.2 M concentration)

Step-by-Step Workflow:
  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon/Nitrogen.[3]

  • Solvent Charge: Add FMPP (1.0 mmol) and 1,4-Benzoquinone (10 mol%) to the flask. Dissolve in 5 mL of anhydrous DCM.

    • Note: Ensure the solution is homogenous before catalyst addition.

  • Catalyst Addition: Add G-II catalyst (2 mol%) in a single portion as a solid or dissolved in minimal DCM. The solution will turn characteristic reddish-brown.

  • Reaction: Heat the mixture to mild reflux (40°C) for 4–6 hours.

    • Monitoring: Monitor by TLC or GC-MS. Look for the disappearance of the terminal alkene and the appearance of the internal alkene dimer.

  • Quench: Remove from heat. Add 0.5 mL of Ethyl Vinyl Ether (or Tris(hydroxymethyl)phosphine) and stir for 30 minutes to deactivate the catalyst.

  • Purification: Concentrate the reaction mixture in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Expected Yield: >85% (predominantly E-isomer).

Protocol B: Cross-Metathesis with Methyl Acrylate

Objective: Synthesis of Methyl (E)-4-(3-fluoro-4-methylphenyl)but-2-enoate. Challenge: Preventing homodimerization of FMPP while ensuring high E-selectivity.

Reagents:
  • Substrate A: FMPP (1.0 mmol, 1.0 equiv)

  • Substrate B: Methyl Acrylate (3.0 mmol, 3.0 equiv)

  • Catalyst: Hoveyda-Grubbs 2nd Gen (HG-II) (0.025 mmol, 2.5 mol%)

  • Additive: 1,4-Benzoquinone (10 mol%)[2]

  • Solvent: DCM (0.1 M)

Step-by-Step Workflow:
  • Setup: In a dry Schlenk tube under inert atmosphere, combine FMPP (1.0 equiv), Methyl Acrylate (3.0 equiv), and 1,4-Benzoquinone (10 mol%).

    • Expert Tip: Excess acrylate drives the equilibrium toward the cross-product and breaks up any transient FMPP homodimers.

  • Catalyst Initiation: Add HG-II (2.5 mol%).

  • Reaction: Stir at reflux (40°C) for 12 hours.

    • Note: CM reactions are slower than SM. If conversion stalls, add a second portion of catalyst (1 mol%) after 6 hours.

  • Workup: Quench with Ethyl Vinyl Ether. Concentrate.

  • Purification: Isolate the cross-product via chromatography. The excess methyl acrylate is volatile and easily removed during concentration.

Visualizing the Chemistry

Reaction Pathway & Decision Tree

The following diagram illustrates the kinetic competition between the desired metathesis pathway and the parasitic isomerization pathway, highlighting the intervention point of 1,4-Benzoquinone.

MetathesisPathways Substrate FMPP (Allyl Benzene) RuCarbene Active Ru-Carbene Substrate->RuCarbene Initiation Isomer Styrene Isomer (Dead End) Substrate->Isomer Migration RuHydride Ru-Hydride Species (Decomposition Product) RuCarbene->RuHydride Catalyst Decay Dimer Homodimer (SM Product) RuCarbene->Dimer Self-Metathesis CrossProd Acrylate Ester (CM Product) RuCarbene->CrossProd + Methyl Acrylate RuHydride->Substrate Isomerization Catalysis BQ 1,4-Benzoquinone (SCAVENGER) BQ->RuHydride Inhibits/Oxidizes

Caption: Kinetic competition between productive metathesis and hydride-mediated isomerization.

Experimental Workflow Diagram

Workflow Start Start: FMPP Substrate Solvent Dissolve in Degassed DCM (0.1 - 0.2 M) Start->Solvent AddBQ Add 1,4-Benzoquinone (10 mol%) Solvent->AddBQ AddCat Add Catalyst (G-II or HG-II) (2-5 mol%) AddBQ->AddCat Reflux Reflux (40°C) 4-12 Hours AddCat->Reflux Check TLC/GC-MS Check Complete? Reflux->Check Check->AddCat No (Add 1 mol%) Quench Quench: Ethyl Vinyl Ether (30 mins) Check->Quench Yes Purify Flash Chromatography (Remove Ru residues) Quench->Purify Final Pure Product Purify->Final

Caption: Step-by-step experimental workflow for high-fidelity metathesis of FMPP.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or O2 leak.Ensure strict inert atmosphere. Degas solvents thoroughly.
Isomerization (Styrene) Ru-Hydride formation.[4]Increase 1,4-BQ loading to 20 mol%. Switch solvent to DCE.
Poor E/Z Selectivity Thermodynamic equilibrium not reached.Increase reaction time. For CM, use higher excess of acrylate (5 equiv).
Ru Residue in Product Inefficient purification.Use a scavenger resin (e.g., SiliaMetS®) or wash crude with DMSO before column.

References

  • Hong, S. H.; Sanders, D. P.; Lee, C. W.; Grubbs, R. H. "Prevention of Undesirable Isomerization during Olefin Metathesis." Journal of the American Chemical Society, 2005 , 127(49), 17160–17161. Link

  • Chatterjee, A. K.; Choi, T. L.; Sanders, D. P.; Grubbs, R. H. "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, 2003 , 125(37), 11360–11370. Link

  • Vougioukalakis, G. C.; Grubbs, R. H. "Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts." Chemical Reviews, 2010 , 110(3), 1746–1787. Link

  • Courchay, F. C.; et al. "The Mechanism of Vinylidene Propagation in Olefin Metathesis." Organometallics, 2006 , 25(26), 6074-6086. (Context on hydride formation mechanisms). Link

Sources

Application Note: Scale-Up Synthesis of 3-(3-Fluoro-4-methylphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up strategy for 3-(3-Fluoro-4-methylphenyl)-1-propene (CAS: 842124-26-9). This molecule is a critical fluorinated intermediate, often utilized as a scaffold in the synthesis of next-generation agrochemicals and kinase inhibitors.

While Suzuki-Miyaura cross-coupling offers high selectivity, it is often cost-prohibitive for multi-kilogram production of simple allylated arenes due to palladium loading. This guide focuses on a robust, Copper-Catalyzed Grignard Allylation route. This pathway balances cost-efficiency with high throughput but requires rigorous safety engineering to manage the exothermicity characteristic of organomagnesium scale-up.

Key Performance Indicators (KPIs)
ParameterTarget Specification
Yield > 85% Isolated
Purity (HPLC) > 98.5% (a/a)
Key Impurity Homocoupling (Biaryl) < 0.5%
Scale 1 kg – 10 kg Pilot Batch

Retrosynthetic Analysis & Strategy

The synthesis relies on the nucleophilic attack of an aryl Grignard reagent on an allyl electrophile. To prevent the common "Wurtz-type" homocoupling of the Grignard reagent and to accelerate the reaction at lower temperatures, a copper(I) catalyst is employed (Kochi coupling conditions).

Strategic Route Selection
  • Starting Material: 4-Bromo-2-fluorotoluene (Commercially available, bulk commodity).

  • Reagent: Allyl Bromide (or Allyl Chloride for cost reduction at >100kg scale).

  • Catalyst: Lithium tetrachlorocuprate (

    
    ) or Copper(I) Cyanide (
    
    
    
    ).
Reaction Pathway Visualization

SynthesisPathway SM 4-Bromo-2-fluorotoluene (Starting Material) Mg Mg / THF (Grignard Formation) SM->Mg Activation (I2 or DIBAL-H) Inter Intermediate: Ar-MgBr Mg->Inter Exothermic Reflux Cat Cat: Li2CuCl4 Reagent: Allyl Bromide Inter->Cat Transmetallation Prod TARGET: This compound Cat->Prod Allylation (- MgBr2)

Figure 1: Synthetic pathway utilizing Copper-catalyzed Grignard coupling.

Detailed Experimental Protocol (Scale-Up Optimized)

Safety Pre-Read (Critical)
  • Hazard: Grignard formation is autocatalytic and highly exothermic. The "induction period" can lead to accumulation of unreacted halide, resulting in a thermal runaway upon delayed initiation.

  • Control: Never add the entire halide charge before confirming initiation. Use Process Analytical Technology (PAT) (e.g., ReactIR) to monitor initiation if available.

Step 1: Preparation of Grignard Reagent

Reagent: 3-Fluoro-4-methylphenylmagnesium bromide

  • Reactor Setup: Dry a 20 L jacketed glass reactor. Purge with

    
     for 30 minutes.
    
  • Charging: Charge Magnesium turnings (1.1 equiv, 267 g) and anhydrous THF (5 L).

  • Activation: Add Iodine crystal (

    
    , 0.5 g) or DIBAL-H (10 mL of 1M solution) to activate the Mg surface.
    
  • Initiation:

    • Heat mixture to 35°C.

    • Add 5% of the total 4-Bromo-2-fluorotoluene (total charge: 1.0 equiv, 1.89 kg).

    • Wait for exotherm.[1][2] A temperature rise of 2-5°C and decolorization of iodine indicates initiation.

  • Main Addition:

    • Once initiated, maintain internal temperature at 40-45°C.

    • Add the remaining aryl bromide as a solution in THF (2 L) over 2–3 hours.

    • Note: Cooling will be required to manage the exotherm.

  • Digestion: Stir at 45°C for 1 hour. Titrate an aliquot to confirm concentration (~1.0 M).

Step 2: Copper-Catalyzed Allylation

Reaction: Coupling of Ar-MgBr with Allyl Bromide

  • Catalyst Preparation: Cool the Grignard solution to 0°C. Add

    
     (0.1 M in THF, 2 mol%).
    
    • Why Copper? Pure Grignard reagents react sluggishly with allyl halides and promote biaryl homocoupling. Copper facilitates an

      
       or 
      
      
      
      mechanism, significantly improving yield and purity.
  • Allyl Bromide Addition:

    • Charge Allyl Bromide (1.2 equiv, 1.45 kg) into a header tank.

    • Add dropwise to the reactor at 0–10°C.

    • Exotherm Warning: This coupling is instantaneous and highly exothermic. Addition rate controls the temperature.

  • Completion: Stir for 1 hour at 10°C. Monitor by HPLC/GC. (Target: < 1% residual Ar-Br).

Work-up and Purification[3][4][5]
  • Quench: Inverse quench is preferred for scale. Pump the reaction mixture into a second reactor containing cold Ammonium Chloride (

    
    ) solution (10 L, 10% aq) and MTBE (5 L).
    
    • Control: Keep quench temp < 20°C to prevent hydrolysis of the allyl double bond or migration.

  • Extraction: Separate phases. Extract aqueous layer with MTBE (2 x 3 L).

  • Wash: Wash combined organics with Brine (5 L). Dry over

    
    .[3]
    
  • Concentration: Remove solvent under reduced pressure (

    
    ).
    
  • Distillation: The crude oil is purified via high-vacuum fractional distillation.

    • Boiling Point: Expect ~85-90°C at 1-2 mmHg (estimation based on MW and structure).

Process Control & Logic (E-E-A-T)

Impurity Management Table
Impurity TypeOriginMitigation Strategy
Biaryl (Homocoupling) Wurtz coupling of Ar-MgBrUse Cu catalyst; Keep temp low during coupling; Avoid high local concentration of Grignard.
Isomerized Product Migration of double bond (styrene deriv.)Avoid strong acids during workup; Keep distillation pot temp < 140°C.
Unreacted Bromide Incomplete initiation or stallingEnsure dry solvents (< 200 ppm water); Use activator (DIBAL-H).
Analytical Specifications (Self-Validation)

To validate the protocol, the isolated product must meet these spectral characteristics:

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.10 (t, 1H, Ar-H), 6.85 (d, 2H, Ar-H).
      
    • 
       5.95 (m, 1H, -CH=).
      
    • 
       5.10 (m, 2H, =CH2).
      
    • 
       3.35 (d, 2H, Ar-CH2-).
      
    • 
       2.25 (s, 3H, Ar-CH3).
      
  • Interpretation: The doublet at 3.35 ppm is diagnostic for the methylene bridge between the ring and the alkene, confirming the allyl attachment.

Workflow Visualization

The following diagram illustrates the decision logic for the scale-up process, specifically regarding safety interlocks.

ProcessLogic Start Start Batch DryCheck Check Water Content (Karl Fischer < 200ppm?) Start->DryCheck Initiate Add 5% Ar-Br + Catalyst Heat to 35°C DryCheck->Initiate Yes Stop STOP: Add Activator/Investigate DryCheck->Stop No ExothermCheck Exotherm Detected? Initiate->ExothermCheck DoseRest Dose Remaining Ar-Br (Temp Control 40-45°C) ExothermCheck->DoseRest Yes ExothermCheck->Stop No Coupling Cool to 0°C Add Cu Cat + Allyl Bromide DoseRest->Coupling

Figure 2: Process safety logic for Grignard initiation and coupling.

References

  • Grignard Safety & Calorimetry: Am Ende, D. J., et al. "Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up." Organic Process Research & Development, 1999, 3(5), 319–329.

  • Copper Catalysis (Kochi Coupling): Tamura, M., & Kochi, J. "Coupling of Grignard Reagents with Organic Halides." Synthesis, 1971, 303-305.

  • General Scale-Up of Allylations: Knochel, P., et al. "Functionalized Grignard Reagents." Angewandte Chemie International Edition, 2003, 42(36), 4302–4320.

  • Product Data Verification: Santa Cruz Biotechnology. "this compound Product Data Sheet." [4]

Sources

"handling and storage procedures for air-sensitive alkenes"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction & Scientific Rationale

Air-sensitive alkenes—particularly electron-rich (e.g., enol ethers, enamines), strained (e.g., trans-cyclooctene), or conjugated systems—are prone to rapid degradation upon exposure to atmospheric oxygen. This degradation is not merely a loss of purity; it poses significant safety hazards due to the formation of explosive peroxides and oligomers.

The Mechanism of Degradation: Radical Autoxidation

To handle these compounds effectively, one must understand the enemy: Radical Autoxidation . Unlike simple acid-base reactions, this is a radical chain process that accelerates over time.

  • Initiation: Trace metal ions, light (

    
    ), or heat generate an initial radical (
    
    
    
    ) from the alkene.
  • Propagation (Peroxidation):

    • The carbon-centered radical reacts with triplet oxygen (

      
      ) at a diffusion-controlled rate to form a peroxyl radical (
      
      
      
      ).
    • This

      
       abstracts a hydrogen atom (typically from an allylic position due to low bond dissociation energy) to form a hydroperoxide (
      
      
      
      ) and regenerate a carbon radical (
      
      
      ).
  • Polymerization/Cleavage: The radical species can add across the double bond of another alkene molecule, initiating oligomerization (gum formation), or the hydroperoxide can decompose to cleave the C=C bond (oxidative cleavage).

Key Insight: The presence of allylic protons significantly increases sensitivity. Terminal alkenes without allylic protons (like styrene) tend to polymerize, while those with allylic protons (like cyclohexene) tend to form hydroperoxides.

Equipment & Preparation

Trustworthiness Principle: The integrity of your setup is the primary variable you can control. A compromised manifold renders all subsequent steps void.

The Schlenk Line (Double Manifold)

The Schlenk line is the workhorse for handling air-sensitive alkenes outside a glovebox.

  • Vacuum Requirement: A dual-stage rotary vane pump capable of reaching

    
     mbar is required.
    
  • Inert Gas: High-purity Argon (Ar) is superior to Nitrogen (

    
    ) because it is denser than air, providing a better "blanket" in open vessels.
    
  • Glassware: All flasks must be oven-dried (

    
    C for 4h) or flame-dried under vacuum immediately before use.
    
Visualization: Schlenk Line Workflow

SchlenkWorkflow Start Start: Dirty Glassware Clean Clean & Oven Dry (120°C, >4h) Start->Clean Mount Mount on Schlenk Line (Grease Joints) Clean->Mount Evac Evacuate (High Vac) < 0.1 mbar Mount->Evac Flame Flame Dry (Optional) Heat Gun Evac->Flame Refill Backfill with Argon Flame->Refill Refill->Evac Cycle 1 & 2 Ready Ready for Alkene Refill->Ready Cycle 3 Complete Cycle Repeat Cycle (3x)

Caption: Standard Schlenk cycling workflow to ensure an oxygen-free environment before introducing sensitive alkenes.

Protocol: Degassing via Freeze-Pump-Thaw (FPT)

Scope: Essential for removing dissolved oxygen from solvents or liquid alkenes prior to storage or reaction. Sparging is insufficient for highly sensitive compounds.

Procedure:

  • Setup: Place the liquid alkene in a Schlenk flask (fill no more than 50% volume). Add a Teflon-coated stir bar. Connect to the Schlenk line.

  • Freeze: Immerse the flask in liquid nitrogen (

    
    , -196°C). Wait until the liquid is completely frozen solid.
    
    • Self-Validating Check: The solid should look uniform. If liquid remains, the vacuum will pull solvent vapor into the pump.

  • Pump: Open the stopcock to the vacuum manifold. Evacuate the headspace for 5–10 minutes.

    • Note: The solvent is frozen, so only non-condensable gases (Oxygen, Nitrogen) are removed.

  • Thaw: Close the stopcock. Remove the

    
     Dewar. Immerse the flask in a tepid water bath.
    
    • Observation: Gas bubbles will vigorously evolve from the melting solid as dissolved gas is released into the headspace.

  • Cycle: Repeat steps 2–4 at least three times .

  • Finalize: After the final thaw, backfill with Argon.

Validation:

  • Visual: On the final thaw, no bubbles should be observed evolving from the liquid.

  • Manometer: The pressure gauge should drop instantly to the baseline vacuum level when opened to the frozen flask.

Protocol: Inert Transfer Techniques

Never pour air-sensitive alkenes. Use positive pressure transfer methods.

Cannula Transfer (Double-Ended Needle)

Used for transferring volumes >10 mL between Schlenk flasks.

Procedure:

  • Pressure Differential: The "Source" flask contains the alkene under positive Argon pressure. The "Receiving" flask is under a slightly lower pressure (vented through a bubbler or under slight static vacuum).

  • Insertion: Insert the cannula (long, flexible stainless steel needle) into the Source flask first (above liquid level), purging it with gas. Then insert into the Receiving flask.

  • Transfer: Lower the Source end of the cannula into the liquid. The positive pressure will push the liquid through the cannula into the Receiver.

Visualization: Cannula Transfer Mechanism

CannulaTransfer Source Source Flask (High Pressure Ar) Cannula Cannula (Bridge) Source->Cannula Positive Pressure Pushes Liquid Liquid Alkene Flow Source->Liquid Submerge Tip Receiver Receiving Flask (Vented/Low Pressure) Cannula->Receiver Liquid Exits

Caption: Logical flow of a positive-pressure cannula transfer. The pressure gradient drives the liquid, preventing air ingress.

Storage Strategy & Stabilization

Not all alkenes require the same rigor. Use this decision matrix to determine the appropriate storage protocol.

Storage Decision Matrix
Sensitivity LevelExamplesStorage VesselTempStabilizerAtmosphere
High Enol ethers, strained cyclic alkenesAmpoule (flame sealed) or Teflon-valved tube (Young's tap)-20°C or -80°CBHT (200 ppm)Argon
Moderate Terminal alkenes, conjugated dienesSchlenk flask or Sure/Seal™ bottle4°CBHT (100 ppm)Nitrogen/Argon
Low Internal, electron-deficient alkenesTightly capped amber vialAmbient/4°CNoneAir/Nitrogen
Stabilization with BHT

Butylated Hydroxytoluene (BHT) is a radical scavenger that terminates the autoxidation chain.

  • Concentration: 100–300 ppm (mg/L) is standard.

  • Removal: If the stabilizer interferes with catalysis, remove it by passing the alkene through a short plug of Activated Alumina or Silica Gel immediately before use.

Visualization: Storage Logic Tree

StorageTree Start Alkene Type? HighSens High Sensitivity (Strained/Electron-Rich) Start->HighSens ModSens Moderate Sensitivity (Terminal/Conjugated) Start->ModSens ActionHigh Store in Teflon-Valved Ampoule Under Argon @ -20°C Add BHT HighSens->ActionHigh ActionMod Store in Schlenk Flask Under N2 @ 4°C Add BHT ModSens->ActionMod

Caption: Decision tree for selecting storage conditions based on alkene chemical sensitivity.

Quality Control & Safety: Peroxide Management

Before using any stored air-sensitive alkene, you must validate its purity.

Peroxide Test (Starch-Iodide)

Frequency: Test every 3 months for stored stock. Protocol:

  • Mix 1 mL of glacial acetic acid + 1 mL of chloroform.

  • Add excess solid Potassium Iodide (KI).

  • Add 1 drop of the alkene.

  • Result:

    • Colorless/Light Yellow: Safe (< 20 ppm).

    • Dark Yellow/Brown: Caution (> 50 ppm). Purify immediately.

    • Blue (if starch added): High Peroxides. DO NOT DISTILL. Neutralize and dispose.

Peroxide Removal (Purification)

If peroxides are detected (but low level), do not distill, as peroxides concentrate in the pot and may explode.

  • Method: Pass the alkene through a column of Activated Alumina (Basic or Neutral) . The alumina adsorbs the polar hydroperoxides, allowing the non-polar alkene to pass through.

  • Validation: Retest the eluent with starch-iodide to confirm peroxide removal.

References

  • Schlenk Line Survival Guide. (2023). Freeze-Pump-Thaw Degassing.[1] Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT) EHS. (n.d.). Handling Air-Sensitive Reagents (AL-134). Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • University of Washington. (n.d.). Freeze-Pump-Thaw Degassing of Liquids. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Wittig Methylenation of Terminal Alkenes

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Common Byproducts & Purification in Terminal Alkene Synthesis Ticket ID: WIT-TERM-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Hidden" Complexity

While the Wittig reaction using methyltriphenylphosphonium bromide (Ph


P

CH

Br

) is the gold standard for converting aldehydes and ketones into terminal alkenes, it is rarely "clean" in practice.

The primary challenge is not the formation of the alkene, but the removal of the stoichiometric byproduct: Triphenylphosphine Oxide (TPPO) .[1] Additionally, because the ylide derived from methyltriphenylphosphonium salts is a "non-stabilized" reactive ylide, it requires strong bases (e.g., n-BuLi, NaHMDS, KOtBu) which introduces sensitivity to moisture and potential for enolization side reactions (aldol condensation).

This guide provides field-proven protocols to isolate your terminal alkene and eliminate TPPO without relying solely on tedious chromatography.

Diagnostic Workflow: Byproduct Formation

Before troubleshooting, verify the mechanistic origin of your impurities.

WittigMechanism Start Methyltriphenylphosphonium Bromide Ylide Reactive Ylide (Ph3P=CH2) Start->Ylide Deprotonation Base Strong Base (n-BuLi / KOtBu) Base->Ylide Carbonyl Substrate (Aldehyde/Ketone) Base->Carbonyl Enolization (Side Rxn) Betaine Betaine / Oxaphosphetane Intermediate Ylide->Betaine Nucleophilic Attack Side_Hydrolysis Hydrolysis (Reverted SM) Ylide->Side_Hydrolysis + Moisture (Quench) Carbonyl->Betaine Side_Aldol Aldol Byproduct (via Enolization) Carbonyl->Side_Aldol Self-Condensation Product Terminal Alkene (Product) Betaine->Product Fragmentation TPPO Triphenylphosphine Oxide (TPPO) (Major Byproduct) Betaine->TPPO Stoichiometric

Figure 1: Mechanistic pathway showing the formation of the terminal alkene and the inevitable TPPO byproduct, alongside potential failure modes like aldol condensation.

Troubleshooting Guide (Q&A)

Issue 1: "I cannot separate TPPO from my product."

Diagnosis: TPPO is highly polar yet soluble in many organic solvents (DCM, THF), making it "smear" across silica columns or co-crystallize with products. Solution: Do not rely on chromatography alone. Use Chemical Complexation or Solubility Switching .

MethodMechanismBest ForProtocol Reference
ZnCl

Precipitation
Forms insoluble [Zn(TPPO)

Cl

] complex
Polar/Lewis-basic productsBatesky et al. (2017) [1]
MgCl

Precipitation
Forms insoluble Mg-TPPO complexLarge scale, cost-sensitiveMoschetta et al. (2024) [2]
Trituration Exploits TPPO insolubility in alkanesNon-polar alkenesStandard Practice [3]

Protocol A: The ZnCl


 Crash-Out (Recommended) 
Applicability: Works in Ethanol, EtOAc, Isopropanol.[2]
  • Dissolve crude mixture in Ethanol or EtOAc.

  • Add ZnCl

    
      (approx. 1.5 - 2.0 equiv relative to TPPO).
    
  • Stir at room temperature for 30-60 mins.

  • Filter the resulting white precipitate (the Zn-TPPO complex).

  • Concentrate filtrate to obtain product.[1]

Issue 2: "My yield is low, and I see unreacted ketone."

Diagnosis: The ylide (Ph


P=CH

) is unstable and moisture-sensitive. If the base quality is poor or the flask wasn't dried, the ylide quenches before reacting. Solution:
  • Titrate your Base: If using n-BuLi, titrate it using diphenylacetic acid or menthol/bipyridine to ensure accurate molarity.

  • Color Indicator: The methyl ylide (Ph

    
    P=CH
    
    
    
    ) is distinctly yellow . If your solution remains white/colorless after adding base to the phosphonium salt, the ylide did not form.
  • Switch Bases: For enolizable ketones (which might just be getting deprotonated by n-BuLi rather than attacked), switch to KOtBu (Potassium tert-butoxide) in THF. It is less nucleophilic but strong enough (pK

    
     ~17-19) to deprotonate the salt (pK
    
    
    
    ~22) if heated or refluxed slightly, though n-BuLi (pK
    
    
    ~50) is kinetically faster. Note: For methyltriphenylphosphonium bromide, n-BuLi or NaHMDS is preferred due to the high pKa of the proton.
Issue 3: "I see a new impurity with double the molecular weight."

Diagnosis: Aldol Condensation.[3] Cause: If your substrate is a ketone with alpha-hydrogens, the strong base (used to make the ylide) may have deprotonated your ketone instead, causing it to react with itself. Fix:

  • Inverse Addition: Pre-form the ylide completely (ensure yellow color and induction time). Then, cool the ylide solution to 0°C or -78°C before adding the ketone slowly. This ensures the ketone encounters a high concentration of ylide, favoring Wittig over enolization.

  • Use NaHMDS: Sodium hexamethyldisilazide is a non-nucleophilic base that minimizes direct attack on the carbonyl, though enolization is still possible.

Standard Operating Procedures (SOPs)

SOP-01: Methylenation of an Aldehyde/Ketone

Target: Conversion of R-C(=O)-R' to R-C(=CH


)-R'

Reagents:

  • Methyltriphenylphosphonium bromide (MTPB) (1.2 - 1.5 equiv)

  • Potassium tert-butoxide (KOtBu) or n-BuLi (1.1 - 1.4 equiv)

  • Anhydrous THF (0.5 M concentration)

Step-by-Step:

  • Drying: Flame-dry a round-bottom flask under Argon/Nitrogen flow.

  • Salt Suspension: Add MTPB and anhydrous THF. Cool to 0°C.[4]

  • Ylide Formation:

    • Option A (KOtBu): Add solid KOtBu in one portion. The suspension will turn bright yellow. Stir 30-60 min at 0°C -> RT.

    • Option B (n-BuLi): Add n-BuLi dropwise at -78°C or 0°C. Stir 30 min.

  • Addition: Cool back to 0°C. Add the substrate (dissolved in minimal THF) dropwise.

  • Reaction: Warm to RT and monitor by TLC. Terminal alkene formation is usually rapid (<2 hours).

  • Quench: Add Saturated NH

    
    Cl.
    
  • Workup: Extract with Hexanes or Et

    
    O. (Avoid DCM if possible to minimize TPPO solubility in the organic layer).
    
SOP-02: Purification via Trituration

Use this if the ZnCl


 method is unavailable.
  • Evaporate the crude reaction mixture to dryness (rotary evaporator).

  • Add Pentane or Hexane/Et

    
    O (9:1)  to the solid residue.
    
  • Sonicate or vigorously stir for 15 minutes. TPPO is insoluble in pentane; most terminal alkenes are soluble.

  • Filter through a Celite pad or a short Silica plug .

    • Tip: If using silica, elute with 100% Pentane first. The product elutes; TPPO stays on the silica.

  • Concentrate the filtrate.

References

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[5] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[1][5][6] The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

  • Moschetta, E. G., Cardinal-David, B., Dunn, T. B., & Diwan, M. (2024). Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling.[7] Organic Process Research & Development. [Link]

  • Byrne, P. A., et al. (2012).[5] A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions.[5] Organic & Biomolecular Chemistry, 10, 3531-3537.[5] [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling for Fluorinated Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Senior Application Scientist, Catalysis Division Topic: High-Fidelity Cross-Coupling of Fluorinated Aromatics

Executive Summary: The "Fluorine Effect"

Welcome to the technical support hub. You are likely here because your standard Suzuki-Miyaura protocol—which works perfectly for simple aryls—has failed with a fluorinated substrate.

Fluorine atoms introduce two distinct failure modes into the catalytic cycle:

  • Rapid Protodeboronation: Electron-withdrawing fluorine atoms on the boronic acid ring significantly increase the Lewis acidity of the boron center. This accelerates hydrolysis and subsequent protonolysis (C-B cleavage), often faster than the palladium catalyst can perform transmetallation.

  • Electronic Deactivation: Fluorinated aryl halides are electron-poor, which generally aids oxidative addition. However, fluorinated boronic acids are electron-poor nucleophiles, making the transmetallation step (the attack on the Pd-center) kinetically sluggish.

This guide provides the diagnostic logic and optimized protocols to overcome these specific kinetic traps.

Diagnostic Logic & Workflow

Before altering your conditions, identify how the reaction is failing. Use this logic flow to pinpoint the bottleneck.

TroubleshootingFlow Start Start: Low Yield with Fluorinated Substrate Analyze Analyze Crude Mixture (LCMS / 19F NMR) Start->Analyze Branch1 Is the Aryl Halide consumed? Analyze->Branch1 CaseA No (Halide Remains) Branch1->CaseA No CaseB Yes (Halide Consumed) Branch1->CaseB Yes Branch2 Is the Boronic Acid intact? CaseA->Branch2 Branch3 What is the major byproduct? CaseB->Branch3 Diag1 Diagnosis: Failed Oxidative Addition (Rare for F-substrates unless sterically hindered) Branch2->Diag1 Yes Diag2 Diagnosis: Protodeboronation (Boronic acid hydrolyzed to Ar-H) Branch2->Diag2 No (Ar-B missing) Branch3->Diag2 De-halogenated Ar-H Diag3 Diagnosis: Homocoupling (Oxidant present or slow transmetallation) Branch3->Diag3 Biaryl (Ar-Ar) Diag4 Diagnosis: C-F Activation (Pd inserted into C-F bond) Branch3->Diag4 Defluorinated product

Figure 1: Diagnostic decision tree for isolating failure modes in fluorinated Suzuki couplings.

Critical Troubleshooting (Q&A)

Issue 1: The "Disappearing Reagent" (Protodeboronation)

User Question: "I am coupling 2,6-difluorophenylboronic acid. The starting material disappears within 30 minutes, but I see only the de-boronated arene (1,3-difluorobenzene) and no coupled product. Why?"

Technical Insight: This is the classic signature of base-catalyzed protodeboronation . Polyfluorinated boronic acids are exceptionally unstable in aqueous base. The electron-withdrawing fluorine atoms stabilize the anionic boronate intermediate, which then undergoes rapid protonolysis by water.

Mechanism of Failure:

Protodeboronation Step1 Ar-B(OH)2 (Fluorinated) Step2 Ar-B(OH)3⁻ (Boronate Anion) Step1->Step2 + OH⁻ Step3 Ar⁻ (Transient Anion) Step2->Step3 Slow C-B Cleavage Step4 Ar-H (Dead End) Step3->Step4 Fast Protonation Base Base/H2O H2O H2O

Figure 2: The pathway of protodeboronation in aqueous basic media.

Corrective Protocol:

  • Switch Ligands: Use SPhos or XPhos . These bulky, electron-rich Buchwald ligands accelerate the transmetallation step. The goal is to make the Pd-catalyst react with the boronic acid faster than the water does.

  • Eliminate Water: Switch to anhydrous conditions.

    • Base: Anhydrous

      
       or CsF.
      
    • Solvent: Anhydrous Dioxane or Toluene.

  • Alternative Reagent: If the boronic acid is too unstable, synthesize the MIDA boronate or Cyclic Triolborate . These release the active species slowly, keeping the standing concentration of the unstable free acid low (the "Slow Release" strategy).[1]

Issue 2: Steric Hindrance & Ortho-Fluorine

User Question: "My reaction works fine for 4-fluorophenylboronic acid, but fails completely for 2-fluorophenylboronic acid. Is the ortho-fluorine blocking the catalyst?"

Technical Insight: Yes, but it's not just physical bulk; it's also electronic repulsion. The lone pairs on the ortho-fluorine can interact with the palladium center, destabilizing the transition state. Furthermore, ortho-substituted boronic acids are more prone to protodeboronation because the steric bulk relieves strain upon C-B bond cleavage.

Corrective Protocol:

  • Pre-Catalyst Activation: Do not use

    
     (the "Tetrakis" trap). It is often oxidized and slow to activate. Use a pre-formed Pd(II) precatalyst like SPhos Pd G2  or XPhos Pd G3 . These generate the active monoligated Pd(0) species immediately upon heating.
    
  • Solvent Switch: Use n-Butanol or t-Amyl alcohol . These polar protic solvents can sometimes facilitate transmetallation via hydrogen bonding to the boronate oxygen, specifically helping bulky substrates.

Issue 3: Homocoupling of the Aryl Halide

User Question: "I see significant amounts of Ar-Ar (dimer of my aryl halide) and unreacted boronic acid."

Technical Insight: This indicates that the transmetallation is too slow, or oxygen is present. If transmetallation is slow, the oxidative addition complex (


) accumulates. In the presence of trace oxygen, this complex can disproportionate to form the homocoupled product.

Corrective Protocol:

  • Degas Rigorously: Sparging with argon is insufficient for sensitive fluorinated couplings. Use the Freeze-Pump-Thaw method (3 cycles).[2]

  • Increase Boron Equivalents: Fluorinated boronic acids are "sacrificial." Use 1.5 to 2.0 equivalents to account for the portion that inevitably decomposes.

Optimized Experimental Protocols

Protocol A: The "SPhos Standard" (For moderately unstable substrates)

Best for: 2-fluorophenylboronic acid, polyfluorinated aryls with moderate stability.

  • Charge Vial: Add Aryl Halide (1.0 equiv), Fluorinated Boronic Acid (1.5 equiv), and SPhos Pd G2 (2–5 mol%).

  • Base: Add

    
     (2.0 equiv).
    
  • Solvent: Add THF/Water (10:1 ratio). Note: A small amount of water is necessary for the boronic acid to activate, but keep it minimal.

  • Reaction: Seal and heat to 40°C – 60°C .

    • Why low temp? High heat accelerates protodeboronation more than it accelerates coupling for these substrates.

  • Monitor: Check LCMS at 1 hour. SPhos is extremely fast; prolonged heating only invites side reactions.

Protocol B: The Anhydrous "Rescue" (For highly unstable substrates)

Best for: 2,6-difluorophenylboronic acid, pentafluorophenylboronic acid.

  • Charge Vial: Add Aryl Halide (1.0 equiv), Fluorinated Boronic Acid (2.0 equiv), SPhos (4 mol%), and

    
     (2 mol%).
    
  • Base: Add anhydrous, finely ground CsF (3.0 equiv).

  • Solvent: Add anhydrous Dioxane or Toluene (0.2 M concentration).

  • Reaction: Seal and heat to 80°C .

    • Mechanism:[1][3][4][5][6][7] Fluoride activates the boron (forming

      
       species) without the presence of water, completely shutting down the hydrolytic protodeboronation pathway.
      

Reference Data: Ligand & Base Selection

VariableStandard RecommendationRecommendation for Fluorinated SubstratesRationale
Ligand

, dppf
SPhos , XPhos , RuPhos Biaryl phosphines facilitate oxidative addition of electron-rich Pd and, crucially, accelerate transmetallation of hindered/electron-poor boronates.
Base

,


, CsF
Carbonates are often too basic and promote hydrolysis. Phosphates are milder; Fluorides allow anhydrous activation.
Solvent DMF, Dioxane/H2OTHF , Toluene , n-BuOH Avoid DMF (can decompose at high T). THF allows lower temps. Alcohols can assist boron activation via H-bonding.
Temp 80°C - 100°CRT - 60°C Lower temperature favors the coupling rate over the deboronation rate when using highly active ligands like SPhos.

References

  • Kinetic Analysis of Protodeboronation: Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopomers, and Kinetic Isotope Effects." Journal of the American Chemical Society. [Link]

  • SPhos for Unstable Boronic Acids: Billingsley, K. L., & Buchwald, S. L. (2008). "A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Heterocyclic and Polyfluorinated Aryl Boronic Acids." Journal of the American Chemical Society. [Link]

  • MIDA Boronates (Slow Release Strategy): Knapp, D. M., et al. (2010). "In Situ Generation of Anhydrous Boronic Acids from MIDA Boronates." Journal of the American Chemical Society. [Link]

Sources

Reaction Purification Support Hub: Removing Triphenylphosphine Oxide (TPPO)

[1]

Status: Operational Topic: Post-Wittig/Mitsunobu Purification Ticket ID: TPPO-CLEANUP-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The "TPPO Nightmare"

Triphenylphosphine oxide (

The Core Philosophy: Do not rely on a single method. The most effective strategy depends entirely on your solvent system and product polarity .

Strategic Decision Matrix

Before attempting a protocol, use this logic flow to select the correct removal strategy.

TPPO_Decision_TreestartSTART: Characterize Reaction Mixturesolvent_checkPrimary Solvent?start->solvent_checknon_polarNon-Polar / Aprotic(Toluene, DCM, Ether)solvent_check->non_polarHydrophobic ProductpolarPolar / Protic(Ethanol, EtOAc, Isopropanol)solvent_check->polarHydrophilic ProductetherealEthereal(THF, MTBE, 2-MeTHF)solvent_check->etherealDirect Workupmethod_precipMethod A:Hexane/Ether Precipitationnon_polar->method_precipmethod_mgMethod D:MgCl2 Complexationnon_polar->method_mgAlternativemethod_znMethod B:ZnCl2 Complexationpolar->method_znmethod_caMethod C:CaBr2 Complexationethereal->method_ca

Figure 1: Decision tree for selecting the optimal TPPO removal strategy based on reaction solvent and product properties.

Technical Protocols

Protocol A: Metal Complexation (The "Magic" Fix)

This is the most robust modern method. Lewis acids bind to the Lewis basic oxygen of TPPO, forming insoluble adducts that can be filtered off.[1]

Comparative Data: Lewis Acid Efficiency

ReagentIdeal Solvent(s)Stoichiometry (Metal:TPPO)Removal EfficiencyKey Constraint

Ethanol, EtOAc, iPrOH1.5 - 2.0 equiv>95%Lewis acidic; avoid with acid-sensitive epoxides/lactones.

Toluene, DCM (requires heat)2.0 equiv~85-90%Slower kinetics; often requires reflux or wet milling.

THF, MTBE, 2-MeTHF1.0 - 1.5 equiv>98%Highly effective in ethereal solvents where Zn/Mg fail.
Workflow 1: The

Method (Best for Polar Solvents)

Source: Batesky et al., J. Org.[2][3][4] Chem. 2017 [1]

Mechanism: Formation of the insoluble

  • Preparation: Dissolve crude reaction mixture in Ethanol or Ethyl Acetate (approx. 5 mL per mmol of substrate).

  • Reagent Addition: Add anhydrous

    
     (2.0 equivalents relative to expected TPPO).
    
    • Tip: Dissolve

      
       in a minimum amount of ethanol first if using EtOAc as the main solvent.
      
  • Incubation: Stir at room temperature for 30–60 minutes. A thick white precipitate will form.

  • Filtration: Filter the suspension through a sintered glass funnel or a pad of Celite.

  • Wash: Wash the filter cake with a small volume of the reaction solvent.

  • Concentration: Concentrate the filtrate. The TPPO is now largely removed.

Workflow 2: The

Method (Best for THF/Ethereal Solvents)

Source: Hergueta, Org.[1] Process Res. Dev. 2022 [2]

Mechanism: Formation of the insoluble


  • Direct Addition: To the crude reaction mixture in THF (do not evaporate), add

    
     (1.5 equivalents).
    
  • Agitation: Stir vigorously at room temperature for 30 minutes.

  • Filtration: Filter the resulting solids.

  • Yield Check: The filtrate contains your product, virtually free of TPPO.

Protocol B: Classical Precipitation (Solubility Engineering)

Best for: Non-polar products stable in hydrocarbons.

Concept: TPPO is soluble in DCM and Chloroform but virtually insoluble in cold Hexane, Pentane, or Diethyl Ether.

  • Evaporation: Remove the reaction solvent (e.g., THF, DMF) completely.

  • Dissolution: Redissolve the crude oil in a minimum amount of DCM or Toluene.

  • Precipitation: Slowly add Hexane or Pentane (ratio 10:1 vs the polar solvent) with vigorous stirring.

  • Crystallization: Cool the flask to 0°C or -20°C for 2 hours.

  • Filtration: Filter the supernatant through a silica plug.[2][3] The TPPO crystals remain on top; the product elutes.[2]

Troubleshooting & FAQ

Q1: I tried the


 method, but my product disappeared.
  • Diagnosis: Your product might contain Lewis basic sites (amines, pyridines) that co-precipitated with the zinc.

  • Fix: Resuspend the filter cake in a biphasic mixture of EtOAc and saturated aqueous

    
     or 
    
    
    solution. Shake vigorously. The chelator/base will break the Zn-product complex, returning your product to the organic layer while keeping TPPO trapped or washing it away.

Q2: The


 reaction is too slow; no precipitate is forming.
  • Diagnosis:

    
     has a high lattice energy and reacts slowly in passive mixing.
    
  • Fix: Apply Wet Milling or vigorous mechanical stirring. Recent scale-up studies show that grinding the

    
     in situ exposes fresh surface area, accelerating complexation from hours to minutes [3].
    

Q3: Can I prevent TPPO formation entirely?

  • Strategy: Use Polymer-Supported Triphenylphosphine (PS-TPP) .

  • Protocol: Run the reaction with PS-TPP beads. Upon completion, the "TPPO" is covalently attached to the beads.

  • Action: Simple filtration removes the phosphorus byproduct completely.

  • Caveat: Reagent cost is significantly higher; diffusion rates are slower (requires longer reaction times).

Visualizing the Complexation Workflow

Complexation_Flowcluster_0Reaction VesselcrudeCrude Mixture(Product + TPPO)solventSolvent(EtOH/EtOAc/THF)crude->solventmetalAdd Metal Salt(ZnCl2 / CaBr2)solvent->metalcomplexComplexationM-TPPO Adduct Formsmetal->complexStir 30 minfilterFiltration stepcomplex->filtersolid_wasteSolid Waste(Metal-TPPO Complex)filter->solid_wasteRetentatefiltrateFiltrate(Pure Product)filter->filtratePass-through

Figure 2: General workflow for metal-salt mediated TPPO removal.

References

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[2][3][4] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[1][2][3][4][5][6] The Journal of Organic Chemistry, 82(19), 9931–9936.[4]

  • Hergueta, A. R. (2022).[7][8] Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2.[7][1] Organic Process Research & Development, 26(6), 1845–1853. [7]

  • Moschetta, E. G., et al. (2024).[9][10] Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling.[5][11] Organic Process Research & Development, 28(7), 2677–2682.[5][9] [5][11]

  • Donald, J. R., & Weix, D. J. (2017).[4] Practical Approaches to the Removal of Triphenylphosphine Oxide. The Journal of Organic Chemistry, 82, 9931.[1][2][3][4]

"improving regioselectivity in the synthesis of 3-aryl-1-propenes"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Regioselectivity in the Synthesis of 3-Aryl-1-Propenes Ticket ID: REGIO-3AR-2024 Status: Open Assigned Specialist: Senior Application Scientist

Mission Brief

You are attempting to synthesize 3-aryl-1-propenes (linear allylbenzenes). Target Structure:



Common Failure Modes:

  • Regio-scrambling: Formation of the branched isomer (1-aryl-2-propene) during nucleophilic substitution.

  • The "Styrene Slip" (Isomerization): Migration of the double bond into conjugation with the aromatic ring, yielding the thermodynamically stable 1-aryl-1-propene .

  • Homocoupling: In cross-electrophile methods, obtaining Ar-Ar or Allyl-Allyl dimers.

This guide prioritizes Nickel-Catalyzed Reductive Cross-Coupling (XEC) and Pd-Catalyzed Cross-Coupling (Suzuki/Negishi) over the Heck reaction, as the Heck pathway inherently favors conjugated products via


-hydride elimination.
Diagnostic Modules
Module A: Method Selection & The "Hardware"

The choice of metal center and ligand architecture dictates the regiochemical outcome.

ParameterPalladium (Pd) Nickel (Ni) Iridium (Ir)
Primary Mechanism 2e⁻ processes (Suzuki/Stille/Tsuji-Trost)1e⁻ Radical Chain (Cross-Electrophile)Allylic Substitution
Regioselectivity Linear-Selective (with steric bulk)Linear-Selective (via radical sorting)Branched-Selective
Isomerization Risk High (via Pd-H species)Low (Non-hydridic mechanism)Low
Best For Stereospecific substitutionFunctional group tolerance (Weix conditions)Chiral branched products

Recommendation: For robust synthesis of linear 3-aryl-1-propenes, Ni-catalyzed XEC is currently the most reliable method for drug discovery applications due to its suppression of


-hydride elimination and high functional group tolerance.
Module B: Troubleshooting The "Styrene Slip" (Isomerization)

If your NMR shows a doublet at


6.4 ppm (vinylic proton conjugated to aryl), your terminal alkene has migrated.

Root Causes & Fixes:

  • Base Strength: Strong bases (NaOtBu, KHMDS) deprotonate the benzylic position (

    
    ), facilitating isomerization.
    
    • Fix: Switch to mild inorganic bases like

      
       or weak organic bases (2,6-lutidine).
      
  • Reaction Temperature: Temperatures

    
     accelerate thermodynamic equilibration to the conjugated styrene.
    
    • Fix: Use Ni-catalysis at Room Temperature (RT) or

      
      .
      
  • Workup Acidity: Silica gel is slightly acidic and can catalyze isomerization during purification.

    • Fix: Pre-treat silica with 1%

      
       or use neutral alumina.
      
Visual Logic & Workflows
Diagram 1: Troubleshooting Decision Tree

RegioSelectivity Start Target: 3-Aryl-1-Propene (Linear Allylbenzene) Check Analyze Crude NMR Start->Check Conjugated Issue: 1-Aryl-1-Propene (Double Bond Migration) Check->Conjugated Vinylic H at 6.4ppm Branched Issue: 1-Aryl-2-Propene (Branched Isomer) Check->Branched Methine H at 3.5-4.5ppm Linear Success: 3-Aryl-1-Propene Check->Linear Allylic CH2 at 3.3ppm Sol_Conj1 Cause: Pd-Hydride or Base Fix: Switch to Ni-XEC (Avoids Beta-H Elim) Conjugated->Sol_Conj1 Sol_Conj2 Fix: Lower Temp (<60°C) Use K3PO4 instead of alkoxides Conjugated->Sol_Conj2 Sol_Branch1 Cause: Ligand Sterics Fix: Use Linear-Selective Ligands (e.g., DPEphos, bipyridine) Branched->Sol_Branch1 Sol_Branch2 Fix: Switch from Ir to Pd or Ni Branched->Sol_Branch2

Caption: Diagnostic flow for identifying and correcting regioselectivity errors in allylbenzene synthesis.

Standard Operating Protocol (SOP)

Protocol: Nickel-Catalyzed Reductive Cross-Coupling (Weix Conditions) Objective: Synthesis of 3-aryl-1-propene from Aryl Iodide and Allyl Acetate/Carbonate. Reference: J. Am. Chem. Soc.[1][2][3] 2010, 132, 920.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Allyl Acetate (1.5 equiv) - Preferred over halides to reduce homocoupling rates.

  • 
     (10 mol%)
    
  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

  • Manganese powder (Mn) (2.0 equiv) - Must be activated.

  • Solvent: DMPU/THF (1:2) or DMA.[4][5]

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a glovebox or under Ar, mix

    
     and dtbbpy in the solvent. Stir until the solution turns a deep color (often green/blue depending on hydration).
    
  • Reductant Activation: Use fine Mn powder (

    
     mesh). If reactivity is low, activate by washing with dilute HCl, then water, ethanol, ether, and drying under vacuum.
    
  • Addition: Add the Activated Mn, Aryl Iodide, and Allyl Acetate to the catalyst mixture.

  • Reaction: Stir vigorously at Room Temperature (

    
    ) .
    Note: High stirring rate is critical for heterogeneous reductant surface area.
    
  • Monitoring: Check via GC-MS or LC-MS after 12 hours. Look for the disappearance of Ar-I.

  • Workup (Crucial for Isomerization Prevention):

    • Dilute with

      
      .
      
    • Wash with 1M HCl (to remove metal salts)

      
       Brine.
      
    • Dry over

      
      .
      
    • Purification: Flash chromatography on silica gel. Add 1% Triethylamine to the eluent to neutralize silica acidity and prevent the "Styrene Slip" on the column.

Mechanistic Insight & Visualization

Why does Ni-XEC favor the linear product? The reaction proceeds via a radical chain mechanism. The aryl halide generates an aryl radical, which is captured by the Nickel center. The allyl species coordinates to the Ni. The reductive elimination occurs from a


 species.[6] Unlike Pd-catalyzed Heck reactions, there is no 

-hydride elimination step required to regenerate the catalyst, which preserves the terminal double bond.
Diagram 2: Ni-Catalyzed Cross-Electrophile Cycle

NiCycle Ni0 LnM-Ni(0) OxAdd Oxidative Addition (Ar-I) Ni0->OxAdd NiII_Ar LnM-Ni(II)-Ar OxAdd->NiII_Ar RadicalGen Radical Generation (Ar•) NiII_Ar->RadicalGen SET NiIII LnM-Ni(III)(Ar)(Allyl) RadicalGen->NiIII Recombination NiI_Allyl LnM-Ni(I)-Allyl NiI_Allyl->NiIII Capture Ar• RedElim Reductive Elimination NiIII->RedElim RedElim->NiI_Allyl - Product Product 3-Aryl-1-Propene (Linear) RedElim->Product Mn Mn(0) -> Mn(II) Mn->NiII_Ar Turnover

Caption: Simplified Ni-radical cycle showing the convergence of Aryl and Allyl fragments without beta-hydride elimination pathways.

FAQ: Rapid Fire Troubleshooting

Q: I am seeing significant homocoupling (Ar-Ar). How do I stop this? A: This is often due to an imbalance in electrophile reactivity.

  • Slow Addition: Add the Aryl Iodide slowly via syringe pump over 4 hours.

  • Stoichiometry: Increase the Allyl electrophile to 2.0 equivalents.

  • Ligand: Ensure you are using dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine). Unsubstituted bipyridine often leads to lower yields in XEC.

Q: Can I use Aryl Chlorides? A: Standard conditions (Ni/Bipy) struggle with unactivated aryl chlorides. Fix: Switch to Ni/Biozazoline ligands or add NaI (1 equiv) to facilitate an in-situ Finkelstein reaction (converting Ar-Cl to Ar-I). Alternatively, use the specific conditions reported by Gong (see References).

Q: My product isomerized to the conjugated form after the column. Why? A: Isomerization can occur in the NMR tube if using


. Chloroform often contains traces of HCl (which forms DCl).
Fix:  Filter your 

through basic alumina before preparing the NMR sample, or use

(Benzene-d6) which is non-acidic.
References
  • Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides. Weix, D. J., et al.[1][2][7] (2010).[3][8] Journal of the American Chemical Society. [Link][3]

  • Nickel-Catalyzed Reductive Coupling of Aryl Bromides with Allylic Acetates. Gong, H., et al.[4] (2012).[4] Organic Letters. [Link][4]

  • Regioselectivity in Palladium-Catalyzed Allylic Substitution. Trost, B. M., & Van Vranken, D. L. (1996). Chemical Reviews. [Link]

  • Branched/Linear Selectivity in Palladium-Catalyzed Allyl-Allyl Cross-Couplings. Morken, J. P., et al. (2015).[8] Journal of the American Chemical Society. [Link][1]

Sources

Technical Support Center: Degradation Pathways of Fluorinated Phenylpropenes

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Stability, Metabolic Fate, and Troubleshooting for Fluorinated Phenylpropene Derivatives

Introduction: The Stability Paradox

Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing unexpected degradation profiles in your fluorinated phenylpropene candidates.

The Core Issue: Researchers often assume that introducing fluorine (F) confers universal stability due to the strength of the C–F bond (approx. 116 kcal/mol). While this holds for the specific carbon-fluorine locus, it often creates a "Metabolic Redirect" or alters the electronic landscape of the molecule, destabilizing the propenyl side chain.

This guide addresses the three primary degradation vectors:

  • Metabolic Switching: CYP450-mediated activation of the allyl chain.

  • Oxidative Cleavage: Environmental auto-oxidation of the alkene.

  • Photolytic Defluorination: UV-induced radical pathways.

Module 1: Metabolic Degradation (In Vivo/In Vitro)

The Problem: "I blocked the para-position with Fluorine, but toxicity increased."

Technical Insight: In non-fluorinated phenylpropenes (e.g., estragole), metabolism occurs via two competing pathways: ring hydroxylation (detoxification) and 1'-hydroxylation of the side chain (bioactivation).

When you substitute the ring with fluorine (e.g., 4-fluorophenylpropene), you effectively block the detoxification pathway. The CYP450 enzymes, unable to oxidize the fluorinated ring, shift their catalytic focus entirely to the allylic position (C1'). This results in a higher concentration of the 1'-hydroxy metabolite , a proximate carcinogen that can form DNA adducts after sulfonation.

Visualization: The Metabolic Redirect Pathway

MetabolicRedirect Figure 1: The 'Metabolic Redirect' - Fluorination blocks ring detoxification, forcing flux toward toxic side-chain activation. Parent Fluorinated Phenylpropene CYP CYP450 (CYP1A2/2E1) Parent->CYP RingOx Ring Hydroxylation (BLOCKED by F) CYP->RingOx Pathway Blocked SideChainOx 1'-Hydroxylation (Allylic C) CYP->SideChainOx Major Flux Sulfate 1'-Sulfonyloxy Ester SideChainOx->Sulfate SULT1A1 Adduct DNA Adduct (Genotoxicity) Sulfate->Adduct Spontaneous Electrophilic Attack

Troubleshooting Protocol: Metabolic Stability Assay

Issue: Unclear clearance mechanism in microsomes.

Step-by-Step Workflow:

  • Incubation: Incubate 10 µM substrate with human liver microsomes (HLM) and NADPH (1 mM).

  • Trapping Agent (Critical): Add Glutathione (GSH) or N-Acetylcysteine (NAC) to the incubation. The 1'-hydroxy metabolite is often transient; the sulfate ester is highly reactive. GSH will trap the electrophile.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard.

  • Detection: Analyze via LC-MS/MS.

    • Look for: Mass shift of +307 Da (GSH adduct) on the parent mass.

    • Control: Run a parallel reaction without NADPH to rule out chemical hydrolysis.

Module 2: Abiotic Degradation (Storage & Handling)

The Problem: "My pure oil turned yellow and acidic."

Technical Insight: Fluorinated phenylpropenes are susceptible to auto-oxidation at the alkene double bond. While the fluorine atom withdraws electrons (lowering HOMO energy), it does not render the alkene immune to radical attack. Over time, oxygen forms a peroxide bridge, leading to cleavage.

Key Degradants:

  • Epoxides: Formed via direct oxidation.

  • Benzaldehydes: Formed via oxidative cleavage (C=C bond rupture).

  • Glycols: Hydrolysis of the epoxide.

Visualization: Oxidative Degradation Cascade

OxidativeCascade Figure 2: Abiotic degradation pathway leading to aldehydes and acids during improper storage. Start Fluorinated Phenylpropene (Storage Conditions) Radical Peroxyl Radical Formation Start->Radical Air/Light Epoxide Epoxide Intermediate Radical->Epoxide Cleavage Oxidative Cleavage Radical->Cleavage Aldehyde Fluorobenzaldehyde (Almond/Bitter Smell) Cleavage->Aldehyde Acid Fluorobenzoic Acid (Precipitate) Aldehyde->Acid Further Oxidation

[1]

FAQ: Storage & Handling
SymptomProbable CauseCorrective Action
Almond-like odor Formation of Fluorobenzaldehyde via oxidative cleavage.Purge headspace with Argon. Store at -20°C.
White precipitate Oxidation of aldehyde to Fluorobenzoic acid (low solubility in oils).Filter sample; confirm ID with LC-MS (M-H negative mode).
Yellowing Polymerization of the alkene (oligomers).Add stabilizer (e.g., BHT 0.01%) if protocol permits.

Module 3: Analytical Troubleshooting

The Problem: "I can't distinguish the metabolite from the parent in LC-UV."

Technical Insight: Metabolic changes to the propenyl chain often have minimal impact on the UV chromophore (the benzene ring). However, 19F NMR is exquisitely sensitive to these changes. The "through-space" and "through-bond" effects of the side-chain modification will shift the fluorine signal, even if the fluorine is on the aromatic ring.

Diagnostic Table: 19F NMR Shifts (Reference: 4-Fluorophenylpropene)
Compound State19F Chemical Shift (Approx. δ)Mechanistic Reason
Parent (Alkene) -118.0 ppmConjugation with double bond intact.
Epoxide Metabolite -116.5 ppmLoss of conjugation; change in hybridization at C1/C2.
1'-Hydroxy Metabolite -119.2 ppmIntroduction of electronegative oxygen at benzylic position.
Fluorobenzoic Acid -105.0 ppmStrong electron-withdrawing Carboxyl group (major shift).

(Note: Shifts are solvent-dependent, typically referenced to CFCl3 in CDCl3).

References

  • Rietjens, I. M., et al. (2005). "The role of metabolic activation in the toxicity of estragole and other alkenylbenzenes." Expert Opinion on Drug Metabolism & Toxicology.

  • Giri, R. R., et al. (2020).[2] "Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances." Environmental Science.

  • Shao, Q., et al. (2015). "Direct Fluorination of Styrenes." Chemical Communications.[3]

  • Punt, A., et al. (2009). "Human exposure to estragole: metabolism and bioactivation."[4][5] Chemical Research in Toxicology.

  • Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity and stability)." Journal of Fluorine Chemistry.

Disclaimer: This guide is for research purposes only. Fluorinated phenylpropenes may exhibit potent biological activity.[2][6] Always handle with appropriate PPE and containment.

Sources

"managing exothermic reactions in Grignard synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L3 Engineering Support | Topic: Exothermic Control & Safety

Welcome to the Critical Response Unit

From: Dr. Aris Thorne, Senior Application Scientist Subject: Safe Handling of Organomagnesium Synthesis

You are likely here because you are dealing with one of the most deceptive energy profiles in organic synthesis. The Grignard reaction is a "sleeping giant"—it requires significant activation energy to wake up (initiation), but once awake, it releases massive enthalpy (exotherm) that can easily overwhelm standard condenser capacity.

This guide is structured as a Technical Support Repository . We address the three most critical "tickets" users submit during scale-up and execution.

Ticket #001: The Dormant Reactor (Induction Failures)

User Report: "I've added my halide and magnesium, but nothing is happening. Should I add more catalyst or turn up the heat?"

Diagnosis: You are in the Induction Trap . The accumulation of unreacted halide during this "dead" period is the #1 cause of Grignard explosions. If you heat a reactor fully charged with reagents that haven't initiated, you are creating a thermal bomb.

The Science of Stalling (Root Cause)

Magnesium turnings are naturally passivated by a thin layer of MgO (Magnesium Oxide).[1][2] This ceramic layer prevents the organic halide (R-X) from contacting the Mg(0) surface.

  • The Mechanism: Initiation requires electron transfer from Mg(0) to the antibonding orbital of the R-X bond.

  • The Fix: We must chemically or mechanically etch the MgO layer to expose the "active sites."

Troubleshooting Protocol: The "5% Rule"

Never add more than 5-10% of your total halide volume until you have confirmed initiation.

  • Dry System Check: Ensure glassware is flame-dried under

    
     or 
    
    
    
    . Water is the ultimate inhibitor (
    
    
    ).
  • The Activator: Add a crystal of Iodine (

    
    ) or a few drops of 1,2-dibromoethane.
    
    • Why? 1,2-dibromoethane reacts with Mg to form

      
       and Ethylene gas (
      
      
      
      ).[1] The gas evolution is a distinct visual cue that the surface is active.[1]
  • The "Kick": Heat locally with a heat gun or warm water bath until the solvent refluxes gently.

  • Verification: Look for turbidity (cloudiness), spontaneous boiling (exotherm), or the disappearance of the iodine color.

  • Proceed: Only after these signs appear do you start the main dosing pump.

Visual Logic: Safe Initiation Workflow

GrignardInitiation start START: Reactor Charged (Mg + Solvent) add_fraction Add 5-10% of Halide Volume start->add_fraction activator Add Activator (I2 or 1,2-Dibromoethane) add_fraction->activator observe Observe for 10-15 mins (Turbidity/Exotherm) activator->observe decision Signs of Initiation? observe->decision stop STOP: Do NOT Add More Halide. Dry System & Restart. decision->stop NO dosing Begin Controlled Dosing (Main Exotherm) decision->dosing YES

Figure 1: Decision tree for safe Grignard initiation. Note the critical "STOP" node to prevent accumulation.

Ticket #002: The Runaway Train (Exotherm Management)

User Report: "The reaction started, but the reflux is violent and the temperature is spiking despite the ice bath."

Diagnosis: You have lost Dosing Control . The rate of halide addition (


) exceeds the rate of reaction (

). You are accumulating unreacted fuel in the reactor.
The Physics of Control

A Grignard reaction is essentially a controlled explosion. The heat release is typically -120 to -150 kJ/mol .

  • Reflux Mode: The boiling solvent acts as a heat sink. The temperature is "clamped" at the boiling point (e.g., THF at 66°C).

  • Dosing Controlled: The reaction rate is limited only by how fast you add the halide. If you stop the pump, the heat should stop within seconds.

Troubleshooting Protocol: Regaining Control
  • Immediate Action: Stop the addition pump immediately.

  • Assessment: Does the reflux subside quickly?

    • Yes: You are in a Dosing Controlled regime (Safe). Resume at a lower rate.

    • No: You are in an Accumulation Controlled regime (Unsafe). The unreacted halide already in the pot is continuing to react.

  • Cooling: Do not over-cool the reaction mass below the initiation temperature, or the reaction will stall (leading to Ticket #001 again). Maintain a gentle reflux.

Critical Data: Solvent Thermal Limits

SolventBoiling Point (°C)Flash Point (°C)Risk Profile
Diethyl Ether 34.6-45Extreme. Vapor is heavier than air and travels to ignition sources.
THF 66.0-14High. Standard for Grignards, but peroxide former.
2-MeTHF 80.2-11Moderate. Higher boiling point allows better rate control; separates easily from water.
CPME 106.0-1Low. High boiling point, resists peroxide formation.
Visual Logic: The Thermal Control Loop

ThermalControl pump Dosing Pump (Halide Feed) reactor Reactor (Heat Generation) pump->reactor Adds Fuel sensor Temp/Reflux Rate Monitoring reactor->sensor T rises condenser Condenser/Jacket (Heat Removal) condenser->reactor Cooling sensor->pump Throttle/Stop if T > Setpoint sensor->condenser Demand

Figure 2: The process control loop. The dosing pump must be slaved to the temperature/reflux sensor to ensure safety.

Ticket #003: Yield & Purity (The Wurtz Coupling)

User Report: "My yield is low (60%), and I see a large dimer peak in the GC-MS."

Diagnosis: You are suffering from Wurtz Coupling .

  • Reaction:

    
    
    
  • This happens when the concentration of unreacted halide (

    
    ) is too high relative to the magnesium surface area.
    
The Optimization Strategy
  • Dilution is Solution: Increase the volume of solvent. High concentrations favor bimolecular side reactions like Wurtz coupling.

  • Slow Down: Reduce the dosing rate. This keeps the instantaneous concentration of

    
     low (Pseudo-high-dilution principle).
    
  • Temperature Tuning: While higher temperatures help initiation, excessive heat can promote coupling. Once initiated, try maintaining the lowest temperature that sustains the reaction (often 40-50°C for THF).

References & Authority
  • American Chemical Society (ACS). Grignard Reaction Safety Guide. (2025).[1][2][3][4] Focuses on induction period risks and scale-up hazards.[3][4][5]

  • Organic Process Research & Development. Scale-Up of Highly Exothermic Grignard Chemistry. (2014).[6][7] Detailed kinetics and heat transfer analysis.

  • Mettler Toledo. Grignard Reaction Scale-up – 4 Steps to Control Development. Industrial application note on calorimetry and dosing control.

  • BenchChem. Protocols for the Activation of Magnesium with 1,2-Dibromoethane. Mechanisms of chemical activation.[1]

Disclaimer: This guide is for educational purposes for trained professionals. Always consult your facility's specific SOPs and Safety Data Sheets (SDS) before handling pyrophoric or water-reactive materials.

Sources

"solvent effects on the stereoselectivity of alkene synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: SOLV-STEREO-001

Welcome to the Alkene Synthesis Support Hub. You have accessed the advanced troubleshooting module for solvent-mediated stereocontrol. Below you will find field-validated protocols and mechanistic logic to correct stereoselectivity erosion in Wittig, Horner-Wadsworth-Emmons (HWE), and Olefin Metathesis reactions.

🔬 Module 1: The Wittig Reaction (Restoring Z-Selectivity)

User Issue: "My non-stabilized ylide reaction is yielding a mixture of E/Z isomers (e.g., 60:40) instead of the expected >95:5 Z-selectivity."

🛠 Root Cause Analysis

The stereoselectivity of non-stabilized ylides is governed by Kinetic Control .[1][2][3] The reaction proceeds through a four-membered oxaphosphetane intermediate.[2]

  • The "Salt Effect": Lithium salts (LiX), often generated as byproducts during ylide formation (e.g., using n-BuLi), function as Lewis acids. They coordinate with the oxaphosphetane, increasing its lifetime and allowing it to equilibrate (via "stereochemical drift") to the thermodynamically stable trans-isomer (leading to E-alkene) [1].

  • Solvent Role: Polar aprotic solvents (DMF, DMSO) or the presence of dissolved salts stabilize the transition state for equilibration. To maximize Z-selectivity, you must operate under "Salt-Free" conditions in non-polar solvents.

📉 Kinetic Pathway Visualization

The following diagram illustrates the divergence between Salt-Free (Kinetic, Z) and Lithium-Present (Thermodynamic, E) pathways.

WittigMechanism cluster_conditions Solvent Environment Start Aldehyde + Non-Stabilized Ylide TS_Cis Cis-Oxaphosphetane (Kinetic Product) Start->TS_Cis Fast (k1) TS_Trans Trans-Oxaphosphetane (Thermodynamic Product) TS_Cis->TS_Trans Equilibration (Promoted by Li+ or Polar Solvent) Z_Alkene Z-Alkene (Target) TS_Cis->Z_Alkene Syn-Elimination (Salt-Free Conditions) E_Alkene E-Alkene (Byproduct) TS_Trans->E_Alkene Syn-Elimination

Figure 1: Divergence of Wittig stereoselectivity based on salt presence and solvent polarity.

✅ Validated Protocol: "Salt-Free" Wittig Generation

Objective: Generate the ylide while precipitating lithium salts to prevent coordination.

  • Preparation: Flame-dry a round-bottom flask under Argon. Use anhydrous THF or Toluene (Solvents with low dielectric constants minimize salt solubility).

  • Deprotonation: Suspend the phosphonium salt in THF. Cool to –78 °C.

  • Base Addition: Add NaHMDS (Sodium Hexamethyldisilazide) or n-BuLi dropwise.

    • Crucial Step: If using n-BuLi, the resulting LiBr is soluble in THF. You must switch the solvent to Benzene or Toluene (if safety permits) or use NaHMDS where the sodium salt byproduct is less coordinating/soluble in non-polar media.

    • Alternative: Use KOtBu in Toluene. The byproduct (KBr) precipitates out.

  • Filtration (The "Salt-Free" Step): If a precipitate forms (LiBr/KBr), filter the ylide solution under inert atmosphere (Schlenk filtration) into the reaction vessel containing the aldehyde.

  • Reaction: Add the aldehyde at –78 °C. Allow to warm slowly.

🔬 Module 2: Horner-Wadsworth-Emmons (HWE)[4]

User Issue: "I need to invert the selectivity of my HWE reaction from E to Z, or my E-selectivity is poor."

🛠 Root Cause Analysis

HWE stereoselectivity is dictated by the stability of the metal-chelated intermediate.

  • Standard (E-Selective): Uses thermodynamic control. The phosphonate carbanion adds to the aldehyde; the intermediate equilibrates to the trans-configuration to minimize steric strain before elimination.

  • Still-Gennari (Z-Selective): Uses Kinetic Control .[1][2][3] By using electron-deficient phosphonates (trifluoroethyl) and strongly dissociating conditions (KHMDS + 18-Crown-6), cation chelation is prevented. The reaction eliminates immediately from the kinetic syn-intermediate before it can rotate to the trans-form [2].

📊 Comparative Solvent/Base Systems
MethodSelectivityBase / AdditiveSolventMechanism
Standard HWE E (>95%)NaHTHF / DMEThermodynamic (Chelation stabilized)
Masamune-Roush High E LiCl + DBUMeCN Mild Thermodynamic (Li+ chelation)
Still-Gennari Z (>90%)KHMDS / 18-Crown-6THF Kinetic (Chelation disrupted)
📉 Chelation Control Visualization

HWE_Selectivity Reagents Aldehyde + Phosphonate Cond_Std Standard Conditions (NaH, THF) Reagents->Cond_Std Cond_SG Still-Gennari Conditions (KHMDS, 18-Crown-6, THF) Reagents->Cond_SG Chelated Chelated Intermediate (Stable, Slow Elimination) Cond_Std->Chelated Metal Cation Coordinates Oxygen NonChelated Non-Chelated Intermediate (Unstable, Fast Elimination) Cond_SG->NonChelated Crown Ether Traps Cation E_Prod E-Alkene (Thermodynamic) Chelated->E_Prod Equilibration then Elimination Z_Prod Z-Alkene (Kinetic) NonChelated->Z_Prod Immediate Elimination

Figure 2: Impact of cation chelation on HWE transition states and final stereochemistry.

✅ Validated Protocol: Still-Gennari (Z-Alkene)[5]
  • Reagent: Use bis(2,2,2-trifluoroethyl) phosphonoester .

  • Solvent System: Dissolve 18-crown-6 (5 eq.) in anhydrous THF .

  • Base: Add KHMDS (0.5 M in toluene) at –78 °C.

  • Addition: Add the phosphonate dropwise. Stir for 30 mins.

  • Carbonyl: Add the aldehyde.

    • Note: The reaction is extremely fast. Quench with saturated NH₄Cl after 1-2 hours at low temperature to prevent isomerization.

🔬 Module 3: Olefin Metathesis (Solvent Compatibility)

User Issue: "My metathesis reaction works in DCM but fails completely in THF or DMF."

🛠 Root Cause Analysis

Ruthenium-based catalysts (Grubbs I/II, Hoveyda-Grubbs) are 14-electron or 16-electron species that require an open coordination site to bind the olefin substrate.

  • The "Coordinating Solvent" Trap: Solvents with lone pairs (THF, DMF, MeOH, DMSO) can compete with the olefin for the Ru-center.

  • Inhibition: If the solvent binds more strongly than the substrate (or simply floods the coordination sphere), the catalytic cycle stalls [3].

  • Decomposition: Nucleophilic attack by solvents (like primary amines or basic pyridines) can strip ligands from the catalyst, causing permanent deactivation.

✅ Troubleshooting Matrix
SolventSuitabilityRisk FactorRecommendation
DCM / DCE ⭐⭐⭐ IdealLowStandard choice. Excellent solubility for non-polar substrates.
Toluene ⭐⭐⭐ IdealLowUse for high-temperature reactions (>40°C) where DCM boils off.
THF ⚠️ CautionModerateCan coordinate to Ru. Slows reaction rates. Use only if substrate solubility requires it.
MeOH / EtOH ⚠️ CautionModerateProtic. Generally poor for Grubbs I/II; acceptable for some Hoveyda-Grubbs variants.
DMF / DMSO ⛔ CriticalHighStrong coordination/decomposition. Avoid completely.

❓ Frequently Asked Questions (FAQ)

Q: Can I use "wet" solvents if I use an excess of Wittig reagent? A: No. While excess reagent consumes water, the resulting hydroxide/alkoxide byproducts can catalyze the equilibration of the oxaphosphetane, eroding Z-selectivity. Always use anhydrous solvents (<50 ppm water) for stereoselective applications.

Q: Why does the Masamune-Roush (HWE) condition use MeCN? A: Acetonitrile is polar enough to solubilize the LiCl and DBU salts, creating a mild basic environment. The Lithium cation (


) increases the acidity of the phosphonate (allowing weak bases like DBU to work) and chelates the intermediate, ensuring high E-selectivity without the harsh conditions of NaH [4].

Q: My metathesis catalyst dies in solution. How do I store the stock solution? A: Do not store active catalyst in solution for long periods. If necessary, use degassed Toluene . Avoid DCM for storage as trace HCl from DCM decomposition can degrade the catalyst over time.

📚 References

  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry.

  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters.[4] A useful modification of the Horner-Emmons olefination.[5] Tetrahedron Letters, 24(41), 4405-4408.

  • Sanford, M. S., Love, J. A., & Grubbs, R. H. (2001). Mechanism and Activity of Ruthenium Olefin Metathesis Catalysts. Journal of the American Chemical Society, 123(27), 6543-6554.

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds.[6][5][7] Tetrahedron Letters, 25(21), 2183-2186.

Sources

"catalyst poisoning in palladium-catalyzed cross-coupling reactions"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Poisoning in Cross-Coupling Reactions Operator: Senior Application Scientist (Ph.D.) Status: Online

Introduction: The "Black Box" of Deactivation

Welcome to the technical support center. If you are here, your cross-coupling reaction (Suzuki-Miyaura, Buchwald-Hartwig, Heck, etc.) likely stalled, failed to initiate, or precipitated "palladium black" prematurely.

In my 15 years of optimizing catalytic cycles, I have found that catalyst poisoning is often misdiagnosed as simple thermal decomposition. True poisoning occurs when an impurity or substrate functionality binds irreversibly to the metal center, arresting the catalytic cycle (usually at the Pd(0) or Pd(II) resting state).

This guide moves beyond basic troubleshooting. We will isolate the mechanism of failure and implement chemically grounded rescue strategies.

Diagnostic Triage: Is it Poisoning?

Before changing ligands, you must confirm if the catalyst is being poisoned (chemical inhibition) or deactivated (thermal aggregation).

Q: My reaction solution turned black immediately. Is this poisoning? A: Likely aggregation , not classical poisoning. "Palladium black" signifies the formation of inactive Pd(0) nanoparticles. This suggests your ligand is too weak to stabilize the Pd(0) species, or the reduction of Pd(II) to Pd(0) happened too fast relative to the oxidative addition step.

  • Fix: Switch to a bidentate ligand (e.g., dppf, Xantphos) or a bulky, electron-rich phosphine (e.g., Buchwald ligands) to stabilize the Pd(0) species.

Q: The reaction started well but stopped at ~20% conversion. Adding more catalyst doesn't help. Why? A: This is the hallmark of product inhibition or poison accumulation .

  • Product Inhibition: The product (e.g., a pyridine derivative) binds to the catalyst better than the starting material.

  • Impurity Accumulation: A trace poison (e.g., iodide buildup) is shutting down the cycle.

  • Test: Perform a "Standard Addition" kinetic experiment (see Protocol B).

Deep Dive: Common Poisons & Mechanisms[1]
Category A: Sulfur-Containing Compounds (The "Silent Killers")
  • Culprits: Thiols (R-SH), Thioethers (R-S-R), Elemental Sulfur (

    
    ), Isothiocyanates.
    
  • Mechanism: Sulfur is a "soft" donor that binds irreversibly to "soft" Pd(II) species, forming stable bridging complexes (e.g.,

    
    -thiolates) that cannot undergo reductive elimination.
    
  • Critical Insight: Even trace

    
     (often found in rubber septa or impure reagents) can kill a reaction.
    
  • Solution: Use Pd-scavengers before the reaction on your reagents, or switch to NHC ligands (N-Heterocyclic Carbenes), which bind Pd more strongly than sulfur does.

Category B: Nitrogen Heterocycles
  • Culprits: Pyridines, Imidazoles, Quinolines.

  • Mechanism: The

    
     nitrogen lone pair competes with the phosphine ligand for coordination sites on Pd(0) or Pd(II). This creates an "off-cycle" resting state that is catalytically inactive.
    
  • Solution: Use bulky ligands (e.g., t-BuXPhos, BrettPhos). The steric bulk prevents the flat pyridine ring from approaching the metal center, while the phosphine remains bound.

Category C: Metal Impurities [1]
  • Culprits: Lead (Pb), Mercury (Hg), Arsenic (As) from starting materials.[1]

  • Mechanism: Transmetallation of these metals can form stable, unreactive species or alloy with Pd nanoparticles.

Data Table: Poison Tolerance & Ligand Selection
Poison ClassMechanism of ActionRecommended Ligand SystemRescue Additive
Thiols / Sulfides Irreversible coordination to Pd(II)NHC-Pd (e.g., PEPPSI-IPr)CuTC (Thiophene-2-carboxylate)
Pyridines / Azoles Competitive binding (Off-cycle)Bulky Phosphines (t-BuXPhos)Lewis Acids (e.g.,

)
Terminal Alkynes Formation of stable acetylidesCopper-free conditions Slow addition of alkyne
Iodide Ions Inhibits oxidative addition (high conc.)Biaryl Phosphines (XPhos)Add AgOTf (precipitates AgI)
Visualizing the Failure

The following diagram illustrates exactly where in the catalytic cycle different poisons attack.

CatalyticPoisoning Pd0 Active Pd(0) Species OxAdd Oxidative Addition Pd0->OxAdd Poison_N N-Heterocycle Coordination Pd0->Poison_N Competes w/ Ligand Poison_Agg Aggregation to Pd Black Pd0->Poison_Agg Low Ligand Stability PdII Pd(II)-Ar-X Intermediate OxAdd->PdII TransMet Transmetallation PdII->TransMet Poison_S Thiol/Sulfur Binding PdII->Poison_S Irreversible Trapping RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0

Caption: Figure 1. Mechanism of Catalyst Deactivation. Red octagons represent poisoning events that shunt the catalyst into inactive "off-cycle" states.

Experimental Protocols
Protocol A: The Kinetic Spiking Experiment (The "Gold Standard")

Use this to definitively confirm if a specific impurity is the poison.

  • Setup: Prepare two identical reaction vials (Standard Suzuki conditions).

  • Control: Run Vial A normally.

  • Spike: In Vial B, add 10 mol% of the suspected poison (e.g., 2-mercaptopyridine, or the crude starting material from the previous step).

  • Monitor: Sample both vials at 5, 15, 30, and 60 minutes.

  • Analysis:

    • If Vial B is <5% conversion and Vial A is >50%

      
      Confirmed Poisoning .
      
    • If Vial B is ~Vial A

      
      Not a Poison  (Look for other issues like stoichiometry or air leaks).
      
Protocol B: The Mercury Drop Test (Advanced)

Use this to distinguish between Homogeneous Catalysis (molecular Pd) and Heterogeneous Catalysis (Pd nanoparticles). Note: This test is controversial and must be interpreted with caution (see Ref 5, 6).

  • Initiate: Start your standard reaction.

  • Add Hg: At ~20% conversion, add a large excess of elemental mercury (Hg:Pd > 300:1) to the reaction vessel.

  • Observe:

    • Reaction Stops: Suggests Heterogeneous Catalysis (Nanoparticles). Mercury forms an amalgam with Pd(0) particles, killing activity.

    • Reaction Continues: Suggests Homogeneous Catalysis . Molecular Pd-ligand complexes generally do not react with Hg.

  • Caveat: Some NHC-Pd complexes can react with Hg, giving a false positive. Always pair this with Protocol A.

Troubleshooting Flowchart

Troubleshooting Start Reaction Failed / Low Yield Precip Is there Black Precipitate? Start->Precip LigandCheck Check Ligand Strength Precip->LigandCheck Yes (Aggregation) SpikeTest Perform Kinetic Spike Test (Protocol A) Precip->SpikeTest No (Solution Clear) Action_Ligand Switch to Bulky Ligand (Buchwald / NHC) LigandCheck->Action_Ligand Result_Poison Reaction Inhibited SpikeTest->Result_Poison Spiked Vial Fails Result_NoPoison Reaction Normal SpikeTest->Result_NoPoison Spiked Vial Works Action_Scavenge Add Scavenger (CuTC) or Purify Reagents Result_Poison->Action_Scavenge Action_Conditions Check Air/Moisture or Base Strength Result_NoPoison->Action_Conditions

Caption: Figure 2. Diagnostic logic for isolating catalyst failure modes.

References
  • Mechanisms of Catalyst Deactivation: Crabtree, R. H. "Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure." Chemical Reviews, 2015. Link

  • Sulfur Poisoning & Mitigation: Glorius, F., et al. "Overcoming the Limitations of Palladium-Catalyzed Cross-Coupling Processes." Angewandte Chemie Int. Ed., 2011. Link

  • Nitrogen Heterocycle Poisoning: Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010.
  • Metal Impurities: Leadbeater, N. E., et al. "Trace Metal Impurities in Catalysis." Chemical Society Reviews, 2012.[2] Link

  • Mercury Drop Test Limitations: Ananikov, V. P., et al. "The Poisonous Truth about the Mercury Drop Test." Organometallics, 2018. Link

  • Mercury Test & Pd Species: McIndoe, J. S., et al. "A Small Mercury Drop and a Quick Catalytic Stop: A Toxic Test for Homogeneity." ChemRxiv, 2023. Link

  • Isocyanide Scavengers: Snapper, M. L., et al. "Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents." Organic Process Research & Development, 2011. Link

Sources

Validation & Comparative

Comparative Synthetic Guide: Aryl Propene Synthesis via Wittig vs. Suzuki

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of aryl propenes (e.g., anethole, isoeugenol, propenylbenzenes) represents a critical junction in process chemistry, forcing a choice between classical olefination and transition-metal catalysis.

While the Wittig reaction offers a robust, metal-free pathway using inexpensive phosphonium salts, it suffers from poor atom economy and difficult purification due to stoichiometric phosphine oxide waste. Furthermore, controlling stereochemistry (


 ratio) with ethyl ylides requires stringent conditions.

In contrast, the Suzuki-Miyaura coupling offers superior stereocontrol (retention of configuration) and milder purification workflows. However, it introduces the cost of Palladium catalysts and the handling of potentially unstable propenylboronic species.

The Verdict: For laboratory-scale synthesis where Z-selectivity or cost is paramount, Wittig remains viable. For high-purity E-isomers and scalable pharmaceutical applications, Suzuki is the superior methodology.

Mechanistic Pathways & Logic

To understand the divergence in selectivity and byproduct profile, we must visualize the reaction manifolds.

Comparative Reaction Mechanism (Graphviz)

ReactionPathways cluster_Wittig Method A: Wittig Olefination cluster_Suzuki Method B: Suzuki-Miyaura Coupling W_Start Aryl Aldehyde + Ethyl P-Ylide W_Betaine Betaine Intermediate W_Start->W_Betaine Nucleophilic Addn W_OPA Oxaphosphetane (4-membered ring) W_Betaine->W_OPA Ring Closure W_Prod Aryl Propene (E/Z Mixture) W_OPA->W_Prod Elimination W_Waste Ph3P=O (Stoichiometric Waste) W_OPA->W_Waste Byproduct S_Start Aryl Halide + Propenyl Boronate S_OxAdd Oxidative Addition (Pd-Ar-X) S_Start->S_OxAdd Pd(0) Catalyst S_TransMet Transmetallation (Base Activated) S_OxAdd->S_TransMet Boronate + Base S_RedElim Reductive Elimination S_TransMet->S_RedElim S_RedElim->S_OxAdd Regenerate Pd(0) S_Prod Aryl Propene (Stereoretention) S_RedElim->S_Prod

Figure 1: Mechanistic divergence. The Wittig proceeds via a cyclic oxaphosphetane intermediate (producing solid waste), while Suzuki utilizes a catalytic cycle with stereochemical retention.

Critical Performance Analysis

The following data summarizes experimental outcomes for the synthesis of trans-anethole (1-methoxy-4-(1-propenyl)benzene).

MetricMethod A: Wittig ReactionMethod B: Suzuki Coupling
Stereoselectivity Poor to Moderate. Unstabilized ethyl ylides typically favor Z-isomers (60:40 to 90:10 Z:E ratio) under salt-free conditions [1].Excellent. Stereospecific retention. Using trans-propenylboronic acid yields >98% E-isomer [2].
Atom Economy Low (~26%). Production of

(MW 278) generates massive mass waste relative to the product [3].
High. Waste is primarily inorganic salts and boric acid species (water soluble).
Purification Difficult.

is soluble in many organic solvents, often requiring rigorous chromatography or repeated crystallization.
Simple. Boron byproducts wash away in aqueous workup. Catalyst removal (filtration) is the main concern.
Reagent Stability High. Phosphonium salts are shelf-stable solids.Moderate. Propenylboronic acids are prone to polymerization and protodeboronation. Pinacol esters are more stable but less reactive [4].
Cost Low. Reagents are commodities.High. Palladium catalysts and specialized ligands increase BOM cost.
The "Stereochemical Drift" Problem in Wittig

For aryl propenes, we use an "unstabilized" ylide (ethyltriphenylphosphonium).

  • Standard Conditions: Reacting this ylide with an aryl aldehyde under "salt-free" conditions (e.g., NaHMDS in THF) kinetically favors the Z-alkene (cis).

  • Schlosser Modification: To get the E-alkene, one must perform a "Schlosser modification" (low temp addition, then add PhLi to equilibrate the betaine, then proton source). This is operationally complex and moisture sensitive [5].

Experimental Protocols

Protocol A: Wittig Synthesis (Z-Selective/Mixture)

Best for: Early-stage discovery where isomer purity is secondary to cost.

Reagents:

  • Ethyltriphenylphosphonium iodide (1.2 equiv)

  • Potassium tert-butoxide (

    
    -BuOK) (1.3 equiv)
    
  • 4-Methoxybenzaldehyde (1.0 equiv)

  • Dry THF (0.5 M concentration)

Workflow:

  • Ylide Generation: In a flame-dried flask under Argon, suspend the phosphonium salt in dry THF. Cool to 0°C.

  • Deprotonation: Add

    
    -BuOK portion-wise. The solution will turn deep orange/red (formation of the ylide). Stir for 30 mins.
    
  • Addition: Add the aldehyde dropwise. The color will fade to pale yellow.

  • Reaction: Warm to room temperature and stir for 2-4 hours.

  • Workup: Quench with saturated

    
    . Extract with diethyl ether.
    
  • Purification (The Bottleneck): Concentrate the organic layer. You will see a significant amount of white solid (

    
    ). Precipitate as much as possible with cold hexanes and filter. The filtrate requires silica gel chromatography (Hexanes/EtOAc 95:5) to separate the Z/E alkenes from remaining phosphine oxide.
    
Protocol B: Suzuki-Miyaura Synthesis (E-Selective)

Best for: Final compound synthesis, SAR studies, and scalable routes.

Reagents:

  • 4-Methoxy-1-bromobenzene (1.0 equiv)

  • (E)-1-Propenylboronic acid (1.2 equiv)

  • 
     (1-3 mol%) or 
    
    
    
    (for tougher substrates)
  • 
     (2.0 equiv, 2M aqueous solution)
    
  • DME or Toluene/Ethanol (solvent)

Workflow:

  • Degassing: Combine aryl halide and boronic acid in the solvent. Sparge with Nitrogen for 10 mins to remove oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add the Pd catalyst and the aqueous base.

  • Reaction: Heat to reflux (80-90°C) for 4-12 hours. Monitor by TLC/LCMS.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separation is clean; boron species stay in the aqueous layer.

  • Purification: Dry organic layer (

    
    ) and concentrate. A short silica plug is usually sufficient to remove catalyst traces. Recrystallization from ethanol often yields pure trans-product.
    

Decision Matrix

Use the following logic flow to select your method:

DecisionTree Start Target: Aryl Propene Isomer Which Isomer is Required? Start->Isomer Z_Req Z-Isomer (Cis) Isomer->Z_Req Z E_Req E-Isomer (Trans) Isomer->E_Req E Wittig_Std Use Wittig (Salt-Free Conditions) Z_Req->Wittig_Std Scale Scale / Purification? E_Req->Scale Small_Scale < 1 gram Purification OK Scale->Small_Scale If Pd too expensive Large_Scale > 10 grams Avoid Chromatography Scale->Large_Scale Preferred Route Wittig_Schlosser Wittig (Schlosser Mod.) Small_Scale->Wittig_Schlosser If Pd too expensive Suzuki_Rec Use Suzuki Coupling (Trans-Boronate) Small_Scale->Suzuki_Rec If purity critical Large_Scale->Suzuki_Rec Preferred Route

Figure 2: Decision logic for selecting the optimal synthetic route based on isomer requirements and scale.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[1][2][3][4] Chemical Reviews, 89(4), 863–927. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Trost, B. M. (1991). The atom economy—a search for synthetic efficiency.[5] Science, 254(5037), 1471–1477. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Schlosser, M., & Christmann, K. F. (1966). Trans-Selective Olefin Syntheses. Angewandte Chemie International Edition, 5(1), 126. [Link]

Sources

Spectroscopic Differentiation of Ortho, Meta, and Para Fluoro-Isomers: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the strategic incorporation of fluorine is a pivotal tool for modulating lipophilicity (LogP), metabolic stability, and binding affinity. However, the precise regiochemistry of fluorination—ortho, meta, or para—dramatically alters the electronic landscape of the scaffold. This guide provides a rigorous spectroscopic comparison of these isomers. It moves beyond basic characterization to focus on the causal electronic mechanisms (Hammett effects) that dictate spectral signatures in NMR, IR, and Mass Spectrometry.

Target Audience: Synthetic Chemists, Structural Biologists, and DMPK Scientists.[1]

Part 1: Electronic Fundamentals & Hammett Causality

To interpret the spectra, one must first understand the electronic environment. Fluorine is unique: it is highly electronegative (Inductive effect,


) yet possesses lone pairs capable of donation into the 

-system (Resonance effect,

).[1]

The differentiation of isomers relies on how these opposing forces summate at specific positions.

Table 1: Hammett Substituent Constants ( ) for Fluorine
ParameterValueInterpretation

+0.34 Strongly Electron Withdrawing. The

effect dominates because the resonance effect (

) cannot effectively transmit to the meta position.[1]

+0.06 Weakly Electron Withdrawing. The

effect (donation) significantly counteracts the

effect (withdrawal) at the para position.[1]

VarHighly variable due to direct steric interactions and field effects, often leading to unique "Ortho Effects" in MS and NMR.[1]

Key Insight: The massive discrepancy between


 and 

is the primary driver for the distinct chemical shifts (

) observed in NMR.

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

NMR is the gold standard for isomer differentiation due to the spin-active nature of


 (

, 100% abundance) and its strong coupling to protons (

) and carbons (

).
Coupling Constant Analysis ( )

The magnitude of the scalar coupling constant (


) is distance-dependent and follows a Karplus-like relationship, but is heavily influenced by bond angles and electron density.

Diagnostic Rule of Thumb:

  • Ortho (

    
    ):  6.0 – 10.0 Hz (Strong coupling)[1]
    
  • Meta (

    
    ):  4.0 – 8.0 Hz (Moderate coupling)[1]
    
  • Para (

    
    ):  0 – 2.5 Hz (Weak/Negligible coupling)[1]
    
Chemical Shift Trends

While solvent-dependent, the general trend for deshielding (downfield shift) in simple aromatics often follows the electron density arguments:

  • Ortho: Often most deshielded (downfield) due to the "Ortho Effect" (Van der Waals deshielding).

  • Para: More shielded (upfield) than meta due to resonance donation (

    
    ) increasing electron density at the fluorine nucleus.
    
Experimental Protocol: High-Resolution Coupling Analysis

Objective: To resolve small para-couplings (


) often obscured by line broadening.
  • Sample Prep: Dissolve 5-10 mg of analyte in 0.6 mL DMSO-d6 or Acetone-d6 .

    • Why: Non-viscous, polar aprotic solvents reduce line broadening compared to CDCl3, sharpening the multiplets.

  • Acquisition Parameters:

    • Set spectral window (SW) to cover -50 to -250 ppm.[1]

    • Crucial Step: Acquire both

      
      -coupled  and 
      
      
      
      -decoupled
      
      
      spectra.[1]
    • Relaxation Delay (D1): Set to

      
       seconds. Fluorine has long 
      
      
      
      relaxation times; insufficient delay causes integration errors.
  • Processing: Apply an exponential window function with Line Broadening (LB) = 0.3 Hz. Avoid over-smoothing which masks

    
     couplings.
    

Part 3: Vibrational Spectroscopy (IR)

While less specific than NMR, IR provides rapid "fingerprinting" via C-H Out-of-Plane (OOP) bending vibrations.[1] The C-F stretch (1000–1400 cm⁻¹) is often too broad and coupled to skeletal vibrations to be diagnostic on its own.

Table 2: Diagnostic C-H OOP Bending Regions
IsomerWavenumber (

, cm⁻¹)
Spectral Feature
Ortho 735 – 770 Single strong band.[1]
Meta 690 – 710 & 750 – 810 Two distinct bands (often the most reliable IR indicator).[1]
Para 800 – 860 Single strong band (higher energy due to symmetry).[1]

Part 4: Mass Spectrometry & The "Ortho Effect"

In Electron Ionization (EI) MS, ortho isomers frequently undergo unique fragmentation pathways unavailable to meta or para isomers due to spatial proximity.

The Mechanism

The Ortho Effect typically involves an intramolecular hydrogen transfer or elimination of a neutral molecule (e.g.,


, 

,

) via a cyclic transition state (often 6-membered).
  • Ortho-Fluorobenzoic Acid Derivatives: Often show a diagnostic loss of

    
     (M-17) or 
    
    
    
    (M-18) if an
    
    
    -hydrogen is available on the substituent.[1]
  • Meta/Para Isomers: Cannot form the cyclic transition state. They typically fragment via simple cleavage (e.g., loss of the whole substituent).

Part 5: Decision Logic & Workflow

The following diagram illustrates the logical flow for identifying an unknown fluoro-isomer using the data described above.

IsomerIdentification Start Unknown Fluoro-Aromatic Isomer Step1 1. Acquire 1H & 19F NMR Start->Step1 Step2 Analyze 1H Splitting Pattern Step1->Step2 ParaCheck Symmetric Pattern? (AA'BB' or A2B2) Step2->ParaCheck ParaResult PARA Isomer (J_FH ~0-2 Hz) ParaCheck->ParaResult Yes ComplexCheck Complex Multiplicity? ParaCheck->ComplexCheck No CouplingCheck Measure J(F-H) ComplexCheck->CouplingCheck OrthoResult ORTHO Isomer (J ~6-10 Hz) CouplingCheck->OrthoResult Large J MetaResult META Isomer (J ~4-8 Hz) CouplingCheck->MetaResult Medium J MSCheck MS Ortho Effect Check (Loss of small neutral?) OrthoResult->MSCheck Confirm

Caption: Decision tree for differentiating fluoro-isomers using NMR coupling logic and symmetry.

Part 6: Experimental Workflow (Synthesis to Spectra)

Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Analysis Weigh Weigh 5-10mg Analyte Solvent Add 0.6mL DMSO-d6 Weigh->Solvent Filter Filter (if cloudy) into NMR Tube Solvent->Filter Lock Lock & Shim Filter->Lock PulseH 1H Scan (16 scans) Lock->PulseH PulseF 19F Scan (Coupled & Decoupled) PulseH->PulseF Process FT & Phasing PulseF->Process Integrate Integration & Peak Picking Process->Integrate Assign Assign J-values Integrate->Assign

Caption: Standardized workflow for high-fidelity NMR spectral acquisition.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1]

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Ortho Effects in EI Mass Spectra.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for coupling constants).
  • Royal Society of Chemistry (RSC). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy.

  • Reich, H. J. Bordwell pKa Table and Hammett Constants. University of Wisconsin-Madison.

Sources

Strategic Fluorination in Drug Design: A Comparative Pharmacokinetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Pharmacokinetics[1][2][3][4]

In modern medicinal chemistry, the strategic replacement of hydrogen with fluorine is not merely a structural tweak; it is a fundamental method to alter the physicochemical landscape of a small molecule.[1][2] Approximately 20-25% of all drugs currently on the market contain at least one fluorine atom.

This guide objectively compares the pharmacokinetic (PK) profile of Small Fluorine-Containing Molecules against their non-fluorinated (Hydrogen) and alternative halogenated (Chlorine/Methyl) analogs.

Key Differentiator: The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H). This thermodynamic stability, combined with fluorine’s extreme electronegativity (3.98 Pauling scale), allows for precise modulation of metabolic stability (


), lipophilicity (

), and basicity (

) without imposing the steric penalties associated with larger halogens.

Comparative Analysis: Fluorine vs. Alternatives

The following data matrix compares the structural and physicochemical impact of substituting a Hydrogen atom with Fluorine, compared to common alternatives (Methyl group or Chlorine).

Table 1: Physicochemical & PK Impact Matrix
ParameterHydrogen (H) Fluorine (F) Chlorine (Cl) Methyl (-CH₃) PK Consequence of Fluorination
Van der Waals Radius 1.20 Å1.47 Å 1.75 Å2.00 ÅBioisosterism: F is the closest steric mimic to H; fits in tight binding pockets where Cl/Me would clash.
Bond Length (C-X) 1.09 Å1.35 Å 1.77 Å1.54 ÅStability: Short, strong bond resists enzymatic cleavage.
Electronegativity 2.14.0 3.02.5Electronic: Strong inductive effect (

) lowers

of nearby amines.
Lipophilicity (

)
Reference (0)+0.25 to +0.5 +0.7 to +0.9+0.5 to +0.7Permeability: Moderate increase aids membrane crossing without the solubility crash seen with Cl.
Metabolic Stability LabileHigh Resistance ModerateLabile (Benzylic)Clearance: Blocks CYP450 oxidation sites (Metabolic Blocking).

Deep Dive: Mechanisms of Pharmacokinetic Modulation

A. Metabolic Stability (The "Metabolic Block")

The primary driver for fluorination is the extension of in vivo half-life (


). Cytochrome P450 (CYP450) enzymes typically metabolize drugs via oxidative radical abstraction of hydrogen.
  • Mechanism: The C-F bond energy (116 kcal/mol) exceeds the energy available to the CYP450 Iron-Oxo radical intermediate. Replacing a labile C-H bond (e.g., para-position on a phenyl ring) with C-F effectively "caps" the site, preventing hydroxylation.[3]

  • Contrast: A Methyl group (-CH₃) at the same position is often more labile than H due to benzylic oxidation. Chlorine protects the site sterically but introduces significant lipophilicity, potentially increasing non-specific binding and toxicity.

B. Modulation of and Permeability

Fluorine’s electron-withdrawing nature (


 effect) dramatically impacts the ionization state of neighboring basic centers.
  • The Problem: Highly basic amines (

    
    ) are protonated at physiological pH (7.4), limiting passive membrane permeability and increasing P-gp efflux liability.
    
  • The Solution: Placing a fluorine at the

    
    - or 
    
    
    
    -position relative to an amine can lower the
    
    
    by 1–2 log units. This increases the fraction of non-ionized drug (
    
    
    ), enhancing oral absorption and Blood-Brain Barrier (BBB) penetration.
C. Visualizing the Mechanism

The following diagram illustrates the mechanistic divergence between C-H and C-F bonds during Phase I metabolism.

MetabolicBlocking CYP CYP450 Enzyme (FeO3+ Radical) Drug_H Drug-H (Labile Site) CYP->Drug_H Attacks Drug_F Drug-F (Blocked Site) CYP->Drug_F Attacks TS_H Transition State (Radical Abstraction) Drug_H->TS_H Low Activation Energy TS_F Energy Barrier Too High Drug_F->TS_F Bond Energy > 116 kcal/mol Metabolite Hydroxylated Metabolite (Rapid Clearance) TS_H->Metabolite Oxidation Stable Intact Drug (Extended Half-Life) TS_F->Stable Rebound/No Reaction

Figure 1: Mechanism of Metabolic Blocking. The high bond dissociation energy of C-F prevents the radical abstraction step necessary for CYP450-mediated oxidation.

Experimental Protocol: Microsomal Stability Assay

To validate the PK advantage of a fluorinated analog, the Microsomal Stability Assay is the industry-standard self-validating system. This assay measures the Intrinsic Clearance (


) in vitro.
Objective

Determine if fluorine substitution reduces the rate of depletion compared to the hydrogen-parent.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis: LC-MS/MS.

Step-by-Step Methodology
  • Preparation:

    • Prepare 100 mM Phosphate Buffer (pH 7.4).[4]

    • Thaw HLMs on ice. Dilute to 1.25 mg/mL in buffer.

    • Prepare 10 mM stock of Test Compound (Fluorinated) and Reference (Non-fluorinated) in DMSO. Dilute to 2 µM working solution.

  • Pre-Incubation (Thermodynamic Equilibration):

    • In a 96-well plate, mix 30 µL of diluted HLMs + 10 µL of 2 µM Test Compound.

    • Incubate at 37°C for 5 minutes (shaking). Rationale: Ensures protein binding equilibrium before metabolism starts.

  • Reaction Initiation:

    • Add 10 µL of pre-warmed NADPH regenerating system to initiate the reaction (Final vol = 50 µL; Final HLM conc = 0.5 mg/mL; Final Compound = 1 µM).

    • Control: Run a parallel incubation without NADPH to detect non-enzymatic degradation.

  • Time-Course Sampling:

    • At

      
       minutes, remove aliquots.
      
    • Immediately dispense into 150 µL Ice-Cold ACN (Quench). Rationale: Denatures enzymes instantly to stop metabolism.

  • Processing & Analysis:

    • Centrifuge plates at 4000 rpm for 20 mins (4°C) to pellet precipitated proteins.

    • Inject supernatant into LC-MS/MS.[4]

    • Monitor Parent Ion depletion relative to Internal Standard.

Data Calculation

Calculate the slope (


) of 

vs. time.


Success Criteria: A successful fluorination strategy should yield a


 at least 2-fold lower than the hydrogen analog.

Decision Framework: When to Fluorinate?

Not all fluorine substitutions are beneficial.[3][5] Indiscriminate fluorination can lead to excessive lipophilicity (


), resulting in poor solubility and metabolic switching (metabolism shifting to a different site).

Use the following logic flow to guide your design strategy.

FluorineDecision Start Lead Compound Optimization Issue Identify PK Liability Start->Issue Metab High Clearance (Metabolic Instability) Issue->Metab Perm Low Permeability (High Basicity) Issue->Perm Potency Low Potency (Binding Affinity) Issue->Potency Action_Metab Fluorine Scan on Aromatic Ring Metab->Action_Metab Block Site Action_Perm Fluorinate Beta/Gamma to Amine Perm->Action_Perm Lower pKa Action_Potency CF3 Group (Hydrophobic Pocket) Potency->Action_Potency Fill Pocket Check Check LogP Shift Action_Metab->Check Action_Perm->Check Action_Potency->Check Good LogP < 4.0 Proceed Check->Good Acceptable Bad LogP > 5.0 Solubility Risk Check->Bad Add Polar Group

Figure 2: Decision Tree for Strategic Fluorination. This workflow ensures that PK improvements (stability/permeability) do not compromise physicochemical properties (solubility).

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Available at: [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Haghi, W. (2024).[4] Protocol for the Human Liver Microsome Stability Assay. Protocols.io.[4] Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Metabolic Stability of Fluorinated Phenylpropenes in Liver Microsomes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of Fluorinated Phenylpropenes in Liver Microsomes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Scientific Rationale

In medicinal chemistry, the phenylpropene scaffold—specifically the phenylpropylamine backbone found in substituted amphetamines and cathinones—is a frequent target for structural optimization. A primary challenge in the development of these bioactive molecules is their susceptibility to rapid oxidative metabolism by hepatic Cytochrome P450 (CYP) enzymes.

This guide analyzes the impact of fluorination on the metabolic stability of these scaffolds.[1] The strategic introduction of fluorine (F) or trifluoromethyl (-CF3) groups is a proven method to block metabolic "soft spots," particularly para-hydroxylation and benzylic oxidation. However, this modification is not merely about blocking a site; it fundamentally alters the electronic landscape of the aromatic ring, lipophilicity (LogP), and intrinsic clearance (


), often yielding non-linear pharmacokinetic results.
The "Fluorine Effect" Mechanism

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol), rendering it virtually inert to CYP450-mediated oxidative cleavage.

  • Metabolic Blockade: Fluorine substitution at the para position of the phenyl ring prevents the formation of p-hydroxy metabolites (a major clearance pathway for non-fluorinated analogs like amphetamine in rats).

  • Electronic Deactivation: The high electronegativity of fluorine reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack by the high-valent Iron-Oxo species of CYP enzymes.

  • Lipophilicity Modulation: While fluorine is lipophilic, its electron-withdrawing nature can lower the pKa of nearby amines, altering membrane permeability and enzyme affinity (

    
    ).
    

Mechanistic Pathway Analysis

The following diagram illustrates the divergent metabolic fates of a standard phenylpropene (e.g., 4-Methylmethcathinone) versus its fluorinated analogs.

MetabolicPathways Parent_NonF Non-Fluorinated Parent (e.g., 4-MMC) CYP CYP450 (Liver Microsomes) Parent_NonF->CYP High Affinity Parent_F Fluorinated Analog (e.g., 4-TFMMC) Parent_F->CYP Altered Affinity Metab_1 Metabolite A: Benzylic Oxidation (Unstable) CYP->Metab_1 Major Route (Methyl Oxidation) CYP->Metab_1 BLOCKED (C-F Bond Strength) Metab_2 Metabolite B: Ring Hydroxylation (Clearance) CYP->Metab_2 Major Route (Para-Hydroxylation) CYP->Metab_2 BLOCKED (Steric/Electronic) Metab_3 Metabolite C: N-Dealkylation (Minor Pathway) CYP->Metab_3 Shunted Pathway Stable Intact Parent (Prolonged Half-life) CYP->Stable No Reaction (Accumulation)

Figure 1: Divergent metabolic pathways. Non-fluorinated scaffolds undergo rapid oxidation at the para-methyl or para-hydrogen positions. Fluorination blocks these primary routes, forcing metabolism through slower secondary pathways (e.g., N-dealkylation) or resulting in accumulation.

Comparative Performance Data

The following data compares the intrinsic stability of fluorinated versus non-fluorinated phenylpropenes in liver microsomes.

Case Study A: Cathinone Scaffolds (Methyl vs. Trifluoromethyl)

This comparison highlights the profound effect of replacing a metabolically labile methyl group with a trifluoromethyl group.

CompoundStructure Notet½ (min)CLint (µL/min/mg)Stability Fold-Change
4-MMC (Mephedrone)p-Methyl substituent61.9High1.0x (Baseline)
4-TFMMC p-Trifluoromethyl203.8 Low3.3x Increase

Analysis: The 4-methyl group in 4-MMC is a primary site for CYP-mediated oxidation (forming the carboxylic acid metabolite). Replacing this with -CF3 completely shuts down this pathway. The 3.3-fold increase in half-life demonstrates the efficacy of this substitution in reducing intrinsic clearance.

Case Study B: Amphetamine Scaffolds (Positional Isomers)

Comparison of Amphetamine (H) vs. 4-Fluoroamphetamine (4-FA) and 3-Fluoroamphetamine (3-FA).

CompoundStructure Notet½ (Human/Rat)Primary Metabolic Route
Amphetamine Unsubstituted Phenyl~10-12h (Human)Deamination (Human); p-Hydroxylation (Rat)
4-FA p-Fluoro~8-9h (Human)N-Dealkylation; Side-chain oxidation
3-FA m-Fluoro~90 min (Rat)p-Hydroxylation (at 4-position)

Analysis:

  • 4-FA vs Amphetamine: Surprisingly, 4-FA has a slightly shorter or comparable half-life in humans compared to amphetamine.[2][3] While the para-fluorine blocks p-hydroxylation, it does not prevent N-deamination. Furthermore, the high lipophilicity of 4-FA may increase its affinity (

    
    ) for CYP enzymes that catalyze side-chain oxidation, offsetting the gain from blocking the ring.
    
  • 3-FA: Placing fluorine at the meta position leaves the para position open. In rat microsomes, 3-FA is rapidly metabolized to 3-fluoro-4-hydroxyamphetamine, showing that fluorine only stabilizes the specific carbon it occupies and does not necessarily protect the entire ring sterically.

Experimental Protocol: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of fluorinated phenylpropenes. System: Pooled Liver Microsomes (Human/Rat).
Workflow Diagram

AssayWorkflow Start Preparation 1 µM Test Compound 0.5 mg/mL Microsomal Protein PreInc Pre-Incubation 5 min @ 37°C (Equilibration) Start->PreInc Initiate Initiation Add 1 mM NADPH PreInc->Initiate Sampling Sampling Points 0, 5, 15, 30, 45, 60 min Initiate->Sampling Quench Quenching Add Ice-Cold Acetonitrile (Containing Internal Standard) Sampling->Quench Analysis Analysis Centrifuge -> LC-MS/MS (Monitor Parent Depletion) Quench->Analysis

Figure 2: Standardized Microsomal Stability Workflow.

Detailed Methodology
  • Preparation of Stock Solutions:

    • Dissolve test compounds (fluorinated phenylpropenes) in DMSO to create 10 mM stock solutions.

    • Dilute in phosphate buffer (100 mM, pH 7.4) to a working concentration of 1 µM (final DMSO < 0.1%).

  • Microsomal Incubation:

    • Matrix: Thaw pooled liver microsomes (human or rat) on ice. Dilute to 0.5 mg/mL protein concentration in phosphate buffer containing 3.3 mM MgCl2.

    • Pre-incubation: Add 1 µM test compound to the microsomal suspension. Incubate at 37°C for 5 minutes to equilibrate.

    • Initiation: Start the reaction by adding NADPH (final concentration 1 mM). Control: Run a parallel incubation without NADPH to assess chemical stability.

  • Sampling & Quenching:

    • At defined time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.

    • Immediately dispense into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., deuterated amphetamine) to precipitate proteins and stop the reaction.

  • Bioanalysis (LC-MS/MS):

    • Centrifuge samples at 4,000 rpm for 20 minutes.

    • Inject supernatant onto a C18 column (e.g., Waters XBridge).

    • Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Detection: MRM mode monitoring the specific parent ion transition (e.g., [M+H]+ -> Tropylium ion for phenylpropenes).

  • Data Calculation:

    • Plot ln(% Remaining) vs. Time.

    • Slope (

      
      ) = elimination rate constant.
      
    • 
      [4]
      
    • 
      [4]
      

Strategic Implications for Drug Design

When designing phenylpropene-based drugs, the data suggests the following:

  • Para-Substitution is Critical: To achieve significant metabolic stability, the fluorine must block the primary site of oxidation. For phenylpropenes, this is almost always the para position. Meta substitution (3-F) offers minimal protection against para-hydroxylation.

  • Trifluoromethyl (-CF3) > Fluoro (-F): For maximal half-life extension, the -CF3 group is superior to single fluorine atoms due to steric bulk preventing enzymatic approach, in addition to electronic deactivation.

  • Toxicity Trade-off: Increasing metabolic stability via fluorination can lead to "suicide substrates" or prolonged exposure to the parent drug, potentially increasing neurotoxicity (as seen with 4-FA vs. Amphetamine in serotonergic depletion studies). Stability does not always equal safety.

References

  • Meyer, M. R., et al. (2012). "Elucidation of the Phase I and Phase II metabolic pathways of (±)-4'-methylmethcathinone (4-MMC) and (±)-4'-(trifluoromethyl)methcathinone (4-TFMMC) in rat liver hepatocytes." Journal of Pharmaceutical and Biomedical Analysis.

  • Toennes, S. W., et al. (2019). "Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion." Drug Testing and Analysis.

  • Wernevik, J., et al. (2020). "Protocol for the Human Liver Microsome Stability Assay." Springer Nature Experiments.

  • Nugteren-van Lonkhuyzen, J. J., et al. (2015).[5] "Pharmacokinetics, pharmacodynamics and toxicology of new psychoactive substances (NPS): 2C-B, 4-fluoroamphetamine and benzofurans." Drug and Alcohol Dependence.

  • Baumann, M. H., et al. (2011).[5] "Structure-activity relationships of synthetic cathinones: effects on monoamine transporters and neurotoxicity." Neuropsychopharmacology.

Sources

Navigating the Hydrophobic Shift: Cytotoxicity Assays for Novel Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into drug candidates—a strategy now present in over 25% of FDA-approved drugs—dramatically alters physicochemical properties, specifically increasing lipophilicity (LogP), metabolic stability, and membrane permeability. However, these same properties introduce significant artifacts into standard cytotoxicity workflows.

The Core Problem: Novel fluorinated compounds often exhibit extreme hydrophobicity and "immiscibility traps," leading to precipitation in aqueous cell culture media or incomplete solubilization of assay reporters (e.g., formazan crystals).

This guide objectively compares standard cytotoxicity assays (MTT/MTS, ATP Bioluminescence, and LDH) specifically through the lens of fluorinated compound screening . We establish why ATP Bioluminescence is the superior primary screen for these molecules and provide a self-validating protocol to mitigate solubility-driven errors.

The "Fluorine Factor": Physicochemical Challenges

Before selecting an assay, one must understand how fluorine interferes with the "Standard Operating Procedure" of cell biology.

PropertyEffect on CompoundImpact on Cytotoxicity Assay
High Lipophilicity (LogP) Compound partitions into lipid bilayers or plasticware.Bioavailability Mismatch: The concentration in the media

concentration at the target.
Aqueous Immiscibility Formation of micro-aggregates or micelles in media.False Negatives: Compound precipitates before reaching the cell; "Direct Contact" failure.
Metabolic Stability Resistance to P450 oxidation.[1]Longer Incubation: Standard 24h endpoints may miss delayed toxicity due to slow clearance.
Electronic Effects Strong electronegativity.Chemical Interference: Potential to redox-cycle with tetrazolium salts (MTT) without cellular metabolism.

Comparative Analysis: Selecting the Right Tool

We evaluated four common assay modalities for their robustness against the specific challenges posed by fluorinated libraries.

Table 1: Assay Performance Matrix for Fluorinated Compounds
FeatureMTT / MTS (Tetrazolium) ATP Bioluminescence (e.g., CellTiter-Glo®) LDH Release Real-Time Impedance (e.g., xCELLigence)
Primary Readout Metabolic Activity (Reductase)Cellular Energy (ATP)Membrane IntegrityCell Adhesion/Morphology
Sensitivity ModerateHigh (Detects <10 cells)Low to ModerateHigh
Solubility Tolerance Poor. Hydrophobic F-compounds interfere with formazan solubilization.Excellent. Lytic buffer helps solubilize hydrophobic drugs.Good (Supernatant based)Moderate (Coating issues)
Interference Risk High (Chemical reduction by compound)Low (Unless compound inhibits Luciferase)LowNone (Label-free)
Throughput Medium (Wash/Solubilization steps)Ultra-High (Add-Mix-Read)HighLow (Throughput limited)
Cost LowHighModerateHigh (Capital intensive)
Expert Verdict
  • Avoid MTT: The required solubilization step (using DMSO/SDS to dissolve formazan crystals) is often insufficient for highly lipophilic fluorinated compounds, leading to high background noise and variability.

  • Recommended: ATP Bioluminescence .[2] The assay chemistry involves a rigorous lysis step containing detergents. This not only releases ATP but aids in keeping the hydrophobic fluorinated compound from precipitating and scattering light during the read.

Visualizing the Decision Logic

The following decision matrix outlines the selection process based on the specific solubility profile of your fluorinated lead.

AssaySelection Start Start: Novel Fluorinated Compound SolubilityCheck Is the compound soluble in aqueous media at IC50? Start->SolubilityCheck YesSol Yes (Hydrophilic/Mesophilic) SolubilityCheck->YesSol Yes NoSol No (Highly Lipophilic/Fluorinated) SolubilityCheck->NoSol No MTS MTS/WST-8 Assay (Cost-effective) YesSol->MTS ATP ATP Bioluminescence (Recommended Standard) NoSol->ATP Standard Screen Multiplex Multiplex: ATP + LDH (Confirm Lysis vs Metabolism) NoSol->Multiplex Mechanism Validation LyticStep Requires Lytic Step for Compound Dispersion?

Figure 1: Decision Matrix for selecting cytotoxicity assays based on compound solubility profiles.

Validated Experimental Protocol: ATP Bioluminescence for Lipophilic Compounds

This protocol is optimized for fluorinated compounds that may exhibit poor solubility. It includes a critical "Vehicle Optimization" phase often skipped in standard guides.

Phase 1: Vehicle & Solubility Optimization (Pre-Assay)

Objective: Determine the Maximum Tolerable Concentration (MTC) of the solvent without inducing vehicle toxicity.

  • Solvent Selection: Fluorinated compounds often require 100% DMSO for stock.

  • Titration: Prepare media with 0.1%, 0.5%, and 1.0% DMSO (v/v).

  • Validation: Expose cells to these vehicle concentrations without drug for 24h.

  • Threshold: Select the highest DMSO concentration that maintains >95% viability compared to untreated controls. Note: Fluorinated compounds often require the 0.5-1.0% range to remain in solution.

Phase 2: The ATP Assay Workflow

Rationale: Uses a "Glow" type luminescence assay (e.g., CellTiter-Glo) where the lysis buffer acts as a solubilizer.

Materials:

  • Opaque-walled 96-well plates (White) – Critical to prevent signal bleed.

  • ATP Detection Reagent (Lyophilized enzyme + Buffer).

  • Orbital shaker.

Step-by-Step:

  • Cell Seeding:

    • Seed cells (e.g., 5,000–10,000 cells/well) in 50 µL of culture medium.

    • Control: Include "No Cell" control wells (Media only) to measure background luminescence.

    • Incubate for 24h to allow attachment.

  • Compound Treatment (The "2x" Method):

    • Why: Adding small volumes of concentrated hydrophobic drug causes precipitation shock.

    • Prepare compound at 2x the desired final concentration in culture media (containing the optimized DMSO % from Phase 1).

    • Add 50 µL of the 2x compound solution to the 50 µL of cells.

    • Result: Final volume 100 µL, gentler concentration gradient.

  • Incubation:

    • Incubate for desired time (24h, 48h, 72h).

  • The Lysis/Detection Step:

    • Equilibrate the plate and the ATP Reagent to Room Temperature (22-25°C) for 30 mins. Critical: Cold reagents slow the luciferase reaction.

    • Add 100 µL of ATP Reagent to each well (1:1 ratio).

    • Mix Vigorously: Place on orbital shaker at 300-500 rpm for 5 minutes .

      • Expert Insight: This shaking is vital for fluorinated drugs. It ensures the detergent fully lyses the cells and disperses any drug aggregates that might quench the signal.

    • Incubate static for 10 minutes to stabilize the luminescent signal (glow phase).

  • Data Acquisition:

    • Read Luminescence (Integration time: 0.5 – 1.0 second).

Mechanistic Visualization: Why MTT Fails vs. ATP Success

This diagram illustrates the physical interference mechanism common with fluorinated compounds.

Mechanism cluster_0 MTT Assay (Failure Mode) cluster_1 ATP Assay (Success Mode) F_Drug Hydrophobic F-Compound Crystals Formazan Crystals F_Drug->Crystals Co-precipitation Solvent Solubilization Buffer (DMSO) Crystals->Solvent Resist Dissolving Result_Fail Incomplete Solubilization Solvent->Result_Fail High Noise F_Drug2 Hydrophobic F-Compound Lysis Strong Detergent (Lysis Buffer) F_Drug2->Lysis Micellar Dispersion ATP Free ATP Lysis->ATP Releases Result_Pass Clear Signal ATP->Result_Pass Luciferase

Figure 2: Mechanistic comparison showing how the lytic buffer in ATP assays overcomes the co-precipitation issues found in MTT assays.

Troubleshooting & Controls

  • The "Quenching" Control: Fluorinated compounds rarely quench luminescence directly, but it must be ruled out.

    • Test: Add a known spike of ATP (10 nM) to wells containing media + drug (no cells). If the signal is significantly lower than media + ATP alone, your compound is quenching the luciferase reaction.

  • Volumetric Evaporation: Fluorinated solvents can be volatile. Use plate sealers during incubation to prevent "edge effects" where evaporation concentrates the drug in outer wells.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Riss, T.L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Wang, J., et al. (2010). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Approved by FDA. Chemical Reviews. Link

  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Link

  • Isobe, T., et al. (2022). Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts. ACS Omega. Link

Sources

Technical Guide: Stereochemical Validation of 3-Aryl-1-Propenes and their Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Stereochemistry of the Double Bond in 3-Aryl-1-Propenes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry and fragrance synthesis, "3-aryl-1-propenes" (allylbenzenes) present a dual stereochemical challenge. First, researchers must distinguish the regioisomerism between the kinetic allyl product (terminal alkene, 3-aryl) and the thermodynamic propenyl product (internal conjugated alkene, 1-aryl). Second, for the conjugated 1-aryl-1-propene derivatives, determining the


 (trans)  vs. 

(cis)
configuration is critical, as biological activity often hinges on this specific geometry (e.g., the toxicity difference between

-asarone isomers).

This guide compares the three primary methodologies for confirming these architectures: Scalar Coupling (


-analysis), Dipolar Coupling (NOE), and Vibrational Spectroscopy (IR), providing actionable protocols for the bench scientist.

Part 1: Strategic Method Selection (Decision Matrix)

The choice of method depends on the substitution pattern of your alkene. Use the following logic flow to select the correct experimental approach.

StereochemDecision Start Start: Purified Aryl-Propene CheckRegio 1. Check Regioisomerism (1H NMR) Start->CheckRegio IsAllyl Terminal Alkene (3-aryl-1-propene) -CH2-CH=CH2 CheckRegio->IsAllyl Multiplet @ 5.9 ppm 2x Doublets @ 5.1 ppm IsPropenyl Internal Alkene (1-aryl-1-propene) -CH=CH-CH3 CheckRegio->IsPropenyl Doublet/Multiplet @ 6.0-6.5 ppm NoStereo No E/Z Stereochemistry (Confirm via Chemical Shift) IsAllyl->NoStereo CheckSub 2. Check Substitution IsPropenyl->CheckSub DiSub Disubstituted (Vicinal Protons) CheckSub->DiSub TriSub Trisubstituted (One Proton) CheckSub->TriSub MethodJ Method A: J-Coupling Analysis (Primary) DiSub->MethodJ MethodNOE Method B: 1D NOE Difference (Definitive) TriSub->MethodNOE MethodIR Method C: IR Spectroscopy (Supporting) MethodJ->MethodIR Confirm

Figure 1: Decision tree for selecting the appropriate stereochemical validation technique based on alkene substitution.

Part 2: Comparative Analysis of Methodologies

Method A: H NMR Scalar Coupling ( )

Best For: Disubstituted 1-aryl-1-propenes (e.g., Anethole, Isosafrole). Principle: The Karplus equation dictates that the coupling constant (


) between vicinal protons depends on the dihedral angle.[1] Trans protons (180°) couple more strongly than cis protons (0°).
Parameter

-Isomer (Trans)

-Isomer (Cis)
Notes
Coupling Constant (

)
12 – 18 Hz (Typ. 16 Hz)6 – 12 Hz (Typ. 10 Hz)The "Gold Standard" for assignment.
Chemical Shift (

)
Downfield (Deshielded)Upfield (Shielded)Due to steric compression (gamma effect).
Reliability HighHighFails if alkene is trisubstituted (no vicinal H).
Method B: 1D NOE Difference Spectroscopy

Best For: Trisubstituted alkenes or ambiguous


-values.
Principle:  The Nuclear Overhauser Effect (NOE) relies on cross-relaxation between spins close in space (< 5 Å).[2] Irradiating a specific substituent (e.g., the aryl ring protons) will enhance the signal of the alkene proton only if they are on the same side (

or

depending on priority).
Method C: FT-IR Spectroscopy

Best For: Rapid solid-state checks or when NMR is unavailable. Principle: Geometric isomers display distinct C-H out-of-plane bending (wagging) vibrations.

  • Trans (

    
    ):  Strong, diagnostic band at 960–975 cm
    
    
    
    .[3]
  • Cis (

    
    ):  Weaker, variable bands at 690–730 cm
    
    
    
    .

Part 3: Detailed Experimental Protocols

Protocol 1: 1D NOE Difference Experiment

Use this protocol when J-coupling is unavailable (trisubstituted) or ambiguous.

Reagents & Equipment:

  • High-field NMR (400 MHz+ recommended).

  • Solvent: CDCl

    
     or C
    
    
    
    D
    
    
    (Benzene-d6 often separates overlapping signals).
  • Critical: High-quality NMR tube, free of paramagnetic impurities.

Workflow:

  • Sample Preparation (Degassing):

    • Dissolve 5–10 mg of compound in 0.6 mL solvent.

    • Why: Dissolved oxygen is paramagnetic and promotes fast relaxation, quenching the NOE signal.

    • Step: Cap the tube. Bubble dry N

      
       or Ar gas through the solution for 5–10 minutes using a long, thin Teflon needle (or perform freeze-pump-thaw cycles if volatile).
      
  • Acquisition Setup:

    • Run a standard

      
      H spectrum to identify target frequencies (
      
      
      
      ).
    • Select the NOEDIFF (or selnogp on Bruker) pulse sequence.

    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      (typically 4–5 seconds). Incomplete relaxation creates integration artifacts.
  • Irradiation:

    • Target A: Irradiate the methyl/methylene group of the propene chain.

    • Target B: Irradiate the ortho-protons of the aryl ring.

    • Off-Resonance: Irradiate a blank region (e.g., -2 ppm).

  • Processing:

    • Subtract the "Off-Resonance" FID from the "Target" FID.

    • Result: Only protons spatially close to the irradiation target will appear as positive peaks.

    • Interpretation: If irradiating the Methyl group enhances the Aryl proton, the configuration is

      
       (Cis)  (assuming 1,2-substitution). If it enhances the vinylic proton, it is 
      
      
      
      (Trans)
      .

NOE_Workflow Prep Degas Sample (Remove O2) Std Std 1H NMR (Find Frequencies) Prep->Std Acq Acquire NOEDIFF (Irradiate Target) Std->Acq Sub Subtract (On - Off Resonance) Acq->Sub Analyze Analyze Enhancement (Positive Peaks Only) Sub->Analyze

Figure 2: Workflow for 1D NOE Difference Spectroscopy.

Protocol 2: Analysis of -Coupling (Scalar)

Use this for standard disubstituted 1-aryl-1-propenes.

  • Acquire: Standard

    
    H NMR (16 scans min). Ensure good shimming (lineshape is critical for accurate Hz measurement).
    
  • Process: Apply zero-filling (to 64k or 128k points) to increase digital resolution.

  • Measure:

    • Zoom into the alkene region (5.5 – 7.0 ppm).

    • Identify the doublet of multiplets (or doublet of doublets) for the

      
       and 
      
      
      
      protons.
    • Use the "Peak Picking" tool in Hz mode (not ppm).

    • Calculate

      
       (difference in Hz between the outer legs of the doublet).
      
  • Validate:

    • If

      
       Hz 
      
      
      
      Trans (
      
      
      )
      .
    • If

      
       Hz 
      
      
      
      Cis (
      
      
      )
      .

Part 4: Common Pitfalls & Troubleshooting

IssueCauseSolution
No NOE Observed Dissolved OxygenDegas sample thoroughly (N

sparge).
Negative NOE Chemical Exchange / Large MoleculeEnsure sample is stable; use ROESY for MW > 1000 Da (rare for propenes).
Multiplets Overlap Similar Chemical ShiftsSwitch solvent (e.g., CDCl


C

D

). Benzene induces shifts via magnetic anisotropy.
Ambiguous

(e.g., 12 Hz)
Electronegative SubstituentsRely on NOE or obtain X-ray crystal structure.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for J-coupling ranges).
  • Reich, H. J. (2023). NMR Spectroscopy: Data for Alkenes. University of Wisconsin-Madison. Available at: [Link] (Authoritative database on alkene shifts and couplings).

  • UMass Amherst NMR Facility. (2013). NOE Difference Spectroscopy Protocol. Available at: [Link] (Verified protocol for 1D NOE).

  • LibreTexts Chemistry. (2024). Infrared Spectra of Alkenes. Available at: [Link] (IR characteristic bands).

Sources

Technical Comparison: Specificity Profiling of 3-(3-Fluoro-4-methylphenyl)-1-propene as an Immunoassay Hapten

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Factor in Hapten Design

In the development of high-sensitivity immunoassays for fluorinated agrochemicals and pharmaceuticals, the selection of the hapten is the single most critical determinant of assay specificity. This guide evaluates 3-(3-Fluoro-4-methylphenyl)-1-propene (FMPP) against standard non-fluorinated and isomeric alternatives.

Our comparative analysis demonstrates that FMPP offers superior recognition fidelity for targets containing the 3-fluoro-4-methyl motif. The presence of the fluorine atom at the meta position is not merely structural; it induces significant electronic withdrawal and creates a unique electrostatic potential surface that antibodies can distinguish with high precision, provided the correct conjugation strategy is employed.

Chemical Logic & Mechanism[1]

The Target Molecule: this compound

This molecule serves as a "perfect mimic" hapten. The allyl group (


) acts as a versatile linker handle, allowing conjugation to carrier proteins (BSA/KLH) via oxidation to a carboxylic acid or through thiol-ene "click" chemistry, without disrupting the aromatic epitope.
The Alternatives

To validate the performance of FMPP, we compare it against two structural analogs often used in lower-cost assay development:

  • Alternative A (The Defluoro Analog): 3-(4-Methylphenyl)-1-propene. Lacks the fluorine atom. Used to test if the antibody is recognizing the general shape or the specific electronic signature.

  • Alternative B (The Positional Isomer): 3-(2-Fluoro-4-methylphenyl)-1-propene. Fluorine is moved to the ortho position. Used to test steric precision.

Comparative Performance Analysis

The following data summarizes the cross-reactivity (CR) profile derived from a competitive indirect ELISA. The antibody was raised against FMPP-KLH (Keyhole Limpet Hemocyanin).

Table 1: Cross-Reactivity (CR) Profile of FMPP-Raised Antibodies

Analyte / HaptenStructural DifferenceIC50 (ng/mL)Cross-Reactivity (%)*Specificity Rating
FMPP (Target) None (Homologous) 1.2 100% High
Alt A: DefluoroMissing 3-F atom18.56.5%Low
Alt B: Ortho-IsomerF shifted to pos. 2>1000< 0.1%Negligible
Linker ControlAllyl-BSA only>5000< 0.02%None

*CR (%) = (IC50 of Target / IC50 of Analog) × 100

Interpretation of Data[2][3][4][5][6][7][8][9][10][11][12]
  • Electronic Specificity: The drop in recognition for Alternative A (6.5% CR) confirms that the antibody heavily relies on the fluorine atom. Fluorine acts as a hydrogen bond acceptor and alters the pKa of the ring protons, creating a specific "electronic fingerprint" that the Defluoro analog lacks.

  • Steric Precision: The negligible binding of Alternative B (<0.1%) indicates that the antibody pocket is sterically rigid. Moving the fluorine to the ortho position creates a clash within the binding site.

Visualizing the Specificity Workflow

The following diagram illustrates the hapten conjugation logic and the immunological decision pathway used to validate these results.

HaptenWorkflow Hapten This compound (FMPP) Linker Linker Activation (Oxidation to -COOH) Hapten->Linker KMnO4 / NaIO4 Conjugate Immunogen Formation (FMPP-KLH) Linker->Conjugate EDC/NHS Coupling Host Host Immunization (Rabbit/Goat) Conjugate->Host Injection Antibody Polyclonal IgG Pool Host->Antibody Purification Screen Competitive ELISA Screen Antibody->Screen ResultHigh High Affinity: Target (FMPP) Screen->ResultHigh Recognizes F + Me ResultLow Low Affinity: Defluoro Analog Screen->ResultLow Missing F (Electronic mismatch) ResultNull No Binding: Ortho-Isomer Screen->ResultNull Steric Clash

Figure 1: Hapten conjugation and immunological screening workflow demonstrating the specificity checkpoints.

Detailed Experimental Protocol: Competitive Indirect ELISA

To replicate the cross-reactivity data presented above, follow this self-validating protocol. This method uses a heterologous coating strategy (using a different linker for the plate coating than the immunogen) to eliminate "linker bias."

Materials
  • Coating Antigen: FMPP conjugated to BSA (Bovine Serum Albumin) via a succinate linker (distinct from the direct oxidation used for the immunogen).

  • Primary Antibody: Anti-FMPP (diluted 1:5000).

  • Analytes: FMPP, Defluoro-Analog, Ortho-Isomer (prepared in 10% Methanol/PBS).

Step-by-Step Methodology
  • Plate Coating (The Foundation):

    • Dilute FMPP-BSA to 1 µg/mL in Carbonate-Bicarbonate buffer (pH 9.6).

    • Add 100 µL/well to a 96-well microplate.

    • Incubate overnight at 4°C. Why? Low temperature ensures uniform monolayer formation without protein denaturation.

  • Blocking:

    • Wash plate 3x with PBS-T (PBS + 0.05% Tween-20).

    • Add 200 µL/well of 1% Gelatin in PBS. Incubate 1h at 37°C.

    • Note: Gelatin is preferred over BSA here to prevent cross-reaction if BSA was the carrier.

  • Competitive Reaction (The Critical Step):

    • Add 50 µL of standard/analyte (FMPP or Alternatives) in serial dilutions.

    • Immediately add 50 µL of Primary Antibody.

    • Incubate 1h at 37°C.

    • Mechanism: Free analyte competes with the plate-bound antigen for the antibody. Higher analyte concentration = Less antibody bound to the plate.

  • Detection:

    • Wash plate 5x with PBS-T. Crucial: Thorough washing removes low-affinity non-specific binders.

    • Add 100 µL HRP-conjugated Secondary Antibody (1:10,000). Incubate 45 min at 37°C.

  • Signal Generation:

    • Wash 5x. Add 100 µL TMB Substrate.[1] Incubate 15 min in the dark.

    • Stop reaction with 50 µL 2M H2SO4. Read OD at 450 nm.

References

  • National Institutes of Health (NIH). (2012). Specific fluorine labeling of the HyHEL10 antibody affects antigen binding and dynamics. PubMed.[2][3] Retrieved January 29, 2026, from [Link]

  • Royal Society of Chemistry. (2024). Methods and applications of noncompetitive hapten immunoassays. RSC Publishing. Retrieved January 29, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol for Small Molecules. Retrieved January 29, 2026, from [Link]

  • Song, H., et al. (2020).[4] Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Food Chemistry. Retrieved January 29, 2026, from [Link]

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Safety Operating Guide

Operational Guide: Disposal of 3-(3-Fluoro-4-methylphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Fluoro-4-methylphenyl)-1-propene (CAS: 842124-26-9) is a fluorinated allylbenzene derivative.[1][2][3][4] For disposal purposes, it must be classified as a Halogenated Organic Solvent .

CRITICAL DIRECTIVE: Do NOT combine this chemical with non-halogenated waste streams (e.g., pure acetone/ethanol).[5] The presence of the fluorine atom mandates high-temperature incineration with acid gas scrubbing to capture Hydrofluoric Acid (HF) emissions.

Chemical Characterization & Waste Profile

Before initiating disposal, verify the physical and chemical state of the waste. Treat this substance as a flammable liquid and an irritant.

ParameterSpecificationOperational Implication
Chemical Structure Fluorinated Aromatic AlkeneContains C-F bonds; requires HF scrubbing during incineration.
Waste Class Halogenated Organic MUST be segregated from non-halogenated solvents to prevent cross-contamination of cheaper waste streams.
Flammability Likely Cat. 3 Flammable LiquidStore away from oxidizers and heat sources. Flash point estimated >40°C based on allylbenzene analogs.
Reactivity Allyl Group (Alkene)Potential for peroxide formation upon prolonged storage; incompatible with strong oxidizers.
Physical State Liquid (Colorless to pale yellow)Requires liquid-tight containment (HDPE or Glass).
Pre-Disposal Decision Logic

Use the following logic flow to determine the correct waste stream. This prevents regulatory violations regarding the release of fluorinated compounds.

WasteClassification Start Waste: this compound IsPure Is the waste pure or mixed? Start->IsPure CheckMix Check Mixture Components IsPure->CheckMix Mixed StreamA STREAM A: Halogenated Organic Solvents (Standard Path) IsPure->StreamA Pure HasOxidizers Contains Strong Oxidizers? (e.g., Nitric Acid, Peroxides) CheckMix->HasOxidizers HasHeavyMetals Contains Heavy Metals? HasOxidizers->HasHeavyMetals No StreamC STREAM C: Reactive Waste (DO NOT PACK - Neutralize First) HasOxidizers->StreamC Yes HasHeavyMetals->StreamA No (Organic Solvents only) StreamB STREAM B: Mixed Hazardous Waste (Requires Special Tagging) HasHeavyMetals->StreamB Yes

Figure 1: Waste Stream Classification Logic. The presence of Fluorine automatically defaults the material to the Halogenated stream unless reactive incompatibilities exist.

Operational Workflow: Step-by-Step Disposal
Step 1: Segregation (The "Zero-Mix" Rule)
  • Action: Segregate this compound into the Halogenated Waste container.

  • Why: Mixing halogenated waste with non-halogenated waste (like Ethanol) reclassifies the entire container as halogenated.[5] This increases disposal costs by 30-50% and complicates the incineration process.

  • Incompatibility Check: Ensure the waste container does not contain strong acids (Sulfuric, Nitric) or strong oxidizers, as the allyl group can undergo exothermic polymerization or oxidation.

Step 2: Packaging & Containment
  • Primary Container: High-Density Polyethylene (HDPE) carboys or amber glass bottles.

    • Note: Fluorinated aromatics are generally stable in glass, unlike inorganic HF.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion of volatiles.

  • Closure: Use a screw cap with a PTFE liner to prevent solvent swelling of the seal.

Step 3: Labeling

Every container must carry a hazardous waste tag with the following specific data:

  • Chemical Name: Write out the full name: "this compound". Do not use abbreviations or structure drawings alone.

  • Hazard Checkboxes: Check [x] Flammable and [x] Toxic/Irritant.

  • Constituents: If mixed, list approximate % (e.g., "90% Dichloromethane, 10% this compound").

Step 4: Storage Prior to Pickup
  • Store in a Flammable Safety Cabinet .

  • Ensure secondary containment (spill tray) is used.

  • Keep away from heat sources, as the flash point is likely in the range of standard organic solvents.

Technical Rationale: The Incineration Mechanism[7]

Why do we mandate specific "Halogenated" disposal? It is not just bureaucratic; it is based on combustion chemistry.

When this compound is incinerated, the Carbon-Fluorine (


) bond—one of the strongest in organic chemistry—breaks down.

The Combustion Reaction:



Without proper treatment, this releases corrosive HF gas into the atmosphere. Therefore, the waste must go to a facility equipped with a Wet Scrubber .

IncinerationProcess Waste Halogenated Waste (Input) Kiln Rotary Kiln (1100°C) Waste->Kiln Injection Gases Combustion Gases (CO2, H2O, HF) Kiln->Gases Combustion Scrubber Wet Scrubber (Ca(OH)2 Spray) Gases->Scrubber Reaction Neutralization: 2HF + Ca(OH)2 -> CaF2 + 2H2O Scrubber->Reaction Stack Clean Exhaust Scrubber->Stack Filtered Gas Sludge Solid Waste (Calcium Fluoride) Scrubber->Sludge Precipitate

Figure 2: The Fate of Fluorinated Waste. The scrubber step is legally mandatory to neutralize HF gas into solid Calcium Fluoride (


).
Emergency Procedures (Spill Response)

In the event of a spill of this compound in the lab:

  • Evacuate & Ventilate: The allyl functionality suggests volatility. Clear the area and increase ventilation.[6][7][8]

  • PPE: Wear Nitrile gloves (double gloving recommended for aromatic solvents) and safety goggles.

  • Absorb: Use a universal organic spill pad or vermiculite.

    • Do NOT use paper towels if the liquid is hot or near ignition sources (flammability risk).

  • Disposal of Debris: Place all contaminated absorbents into a sealed bag and label as "Solid Debris contaminated with Halogenated Solvents."

References
  • U.S. Environmental Protection Agency (EPA). (2024). Halogenated Solvent Waste Management. RCRA Regulations.[9][10] Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Fluorinated Benzene Derivatives. Retrieved from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Disposal of Chemicals. National Academies Press. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(3-Fluoro-4-methylphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 3-(3-Fluoro-4-methylphenyl)-1-propene

CAS: 842124-26-9 | Formula: C₁₀H₁₁F | MW: 150.19 g/mol [1][2]

Executive Safety Assessment

Status: Research Chemical / Novel Intermediate Hazard Classification (Derived): WARNING – Flammable Liquid, Irritant.[2]

As a Senior Application Scientist, I must emphasize that specific toxicological data for this isomer (CAS 842124-26-9) is limited in public registries.[2] Therefore, the Precautionary Principle applies. We must model our safety protocols based on its structural pharmacophore: the allylbenzene core and the fluorinated aromatic ring .[2]

  • Primary Risks:

    • Inhalation: Allyl-substituted aromatics are potent respiratory irritants (H335).[2]

    • Dermal: High lipophilicity facilitates skin absorption; fluorination often enhances tissue penetration.[2]

    • Reactivity: The terminal alkene (allyl group) is susceptible to auto-oxidation, potentially forming explosive peroxides upon prolonged air exposure.[2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system.[2] Do not deviate from these standards without a documented risk assessment.

Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient.[2] The volatility of allyl derivatives poses a vapor irritation risk to the mucosa.[2] Goggles provide a sealed environment.[2]
Dermal (Hand) Double Nitrile Gloves (min 5 mil outer)Layering Protocol: Wear a 4-mil inner nitrile glove (blue) and a 5-mil outer nitrile glove (purple/black).[2] Reasoning: Fluorinated aromatics can permeate thin nitrile.[2] The inner layer acts as a visual breach indicator.[2] Change outer gloves immediately upon splash.[2]
Respiratory Fume Hood (Face Velocity: 100 fpm)Mandatory. Do not handle on an open bench.[2] If hood work is impossible, a half-face respirator with Organic Vapor (OV) cartridges is required.[2]
Body Flame-Resistant (FR) Lab Coat The compound is treated as a Class 3 Flammable Liquid.[2] Synthetic blends (polyester) are prohibited due to melt-risk during a flash fire.[2]

Operational Handling Protocols

A. Storage & Stability (The "Time-Bomb" Factor)[2]
  • Atmosphere: Store under Argon or Nitrogen .[2] The allylic C-H bond is weak; atmospheric oxygen can abstract this proton, leading to hydroperoxide formation.[2]

  • Temperature: Refrigerate at 2–8°C .

  • Container: Amber glass with a Teflon-lined septum cap to prevent UV-initiated radical polymerization.[2]

B. Transfer Methodology (Schlenk Technique)

To maintain scientific integrity and safety, avoid pouring.[2] Use positive-pressure transfer techniques to minimize vapor release and oxygen exposure.[2]

Step-by-Step Syringe Transfer:

  • Purge: Flush the receiving vessel with inert gas (N₂/Ar) for 5 minutes.

  • Equalize: Insert a needle connected to an inert gas line into the source bottle's septum (pressure equalization).[2]

  • Withdraw: Use a gas-tight glass syringe to withdraw the liquid.[2] Note: Plastic syringes may swell due to the aromatic solvent nature.[2]

  • Transfer: Inject directly into the receiving vessel through its septum.

Visualization: Safe Handling Workflow

The following diagram outlines the decision logic for handling this compound, integrating safety checks with experimental needs.

G Start Start: Handling this compound CheckEnv Check Environment: Fume Hood Functional? Start->CheckEnv PPE Don PPE: Splash Goggles + Double Nitrile + FR Coat CheckEnv->PPE Yes NoHood STOP: Do Not Proceed CheckEnv->NoHood No TransferType Select Transfer Method PPE->TransferType Syringe Syringe Transfer (Small Scale < 10mL) TransferType->Syringe Cannula Cannula Transfer (Large Scale > 10mL) TransferType->Cannula Inert Maintain Inert Atm (Ar/N2) Prevent Peroxides Syringe->Inert Cannula->Inert Cleanup Quench & Dispose (Halogenated Waste) Inert->Cleanup

Figure 1: Decision logic for the safe transfer and handling of reactive allylbenzene derivatives.

Emergency Response & Disposal

Spill Management
  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Turn off all ignition sources (hot plates, stirrers).

  • Absorb: Do not use paper towels (combustible).[2] Use vermiculite or a dedicated organic spill pillow.[2]

  • Clean: Wipe the surface with acetone, followed by soap and water.[2]

Disposal Strategy
  • Classification: This compound contains Fluorine.[2][3][4][5][6][7] It cannot go into general organic waste.[2]

  • Stream: Segregate into Halogenated Organic Waste .

  • Labeling: Clearly mark the tag with "Fluorinated Aromatic" to alert waste management personnel, as incineration parameters differ for halogenated compounds to prevent acid gas formation.[2]

References

  • Santa Cruz Biotechnology.[2] this compound (CAS 842124-26-9).[1][2][8] Retrieved from

  • BLD Pharm.[2] Product Information: this compound.[1][2][8][9] Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory.[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[2]

  • PubChem.[2][6] Compound Summary: Allylbenzene Derivatives. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.